2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDWJMWMJTPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660347 | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52055-22-8 | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide from 5-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathway to 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 5-methoxyindole. The narrative delves into the mechanistic underpinnings of the reaction, explains the rationale behind key experimental parameters, and offers detailed, self-validating protocols for the synthesis and characterization of the target molecule and its critical intermediate.
Introduction: The Significance of the Indole-3-glyoxylamide Scaffold
The indole-3-glyoxylamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on a robust and widely employed two-step synthesis of a key derivative, this compound, which serves as a precursor for more complex molecules.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 5-methoxyindole is efficiently achieved through a two-step process:
-
Electrophilic Acylation: The indole ring of 5-methoxyindole is first acylated at the electron-rich C3 position using oxalyl chloride to form the reactive intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with an ammonia source to yield the final product, this compound.
This approach is favored for its high yields and the relatively mild conditions required.
Visualizing the Workflow
Figure 1: Overall synthetic workflow from 5-methoxyindole to this compound.
Part 1: Electrophilic Acylation of 5-Methoxyindole
The first step involves the reaction of 5-methoxyindole with oxalyl chloride. This is a classic example of an electrophilic aromatic substitution, where the highly nucleophilic indole ring attacks the electrophilic acylating agent.
Mechanistic Insights
The indole nucleus is an electron-rich aromatic system, with the highest electron density at the C3 position. This makes it highly susceptible to attack by electrophiles. Oxalyl chloride, with its two electrophilic carbonyl carbons, serves as a potent acylating agent. The reaction proceeds without the need for a Lewis acid catalyst, a testament to the high reactivity of the indole ring.[1]
Figure 2: Simplified mechanism of electrophilic acylation of 5-methoxyindole with oxalyl chloride.
Causality Behind Experimental Choices
-
Solvent: Anhydrous diethyl ether is a common solvent for this reaction. Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acyl chloride intermediate.
-
Temperature: The reaction is typically initiated at 0°C. This is to control the initial exothermic reaction between the highly reactive indole and oxalyl chloride, minimizing the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.
-
Reagent Stoichiometry: A slight excess of oxalyl chloride is often used to ensure complete consumption of the starting 5-methoxyindole.
Detailed Experimental Protocol: Synthesis of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-methoxyindole (1.0 eq).
-
Solvent Addition: Anhydrous diethyl ether is added to the flask to form a suspension.
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of oxalyl chloride (1.1-1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: The resulting precipitate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. This intermediate is typically used in the next step without further purification due to its reactivity.
Self-Validation for the Intermediate
-
Appearance: The product is typically a yellow to orange solid.
-
Handling: The intermediate is moisture-sensitive and should be handled under an inert atmosphere. It is advisable to proceed to the next step immediately after isolation.
Part 2: Amidation of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride
The second step involves the conversion of the acyl chloride intermediate to the desired amide through a nucleophilic acyl substitution reaction with ammonia.
Mechanistic Insights
The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. The initial tetrahedral intermediate then collapses, eliminating a chloride ion to form the stable amide product.
Causality Behind Experimental Choices
-
Reagent: Aqueous ammonia is a readily available and effective source of the ammonia nucleophile.
-
Solvent: Dichloromethane (DCM) is a suitable solvent as it is relatively inert and allows for easy workup.
-
Base: While not always explicitly required with a strong nucleophile like ammonia, a mild base such as triethylamine can be added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[2][3] This prevents the protonation of the ammonia, which would render it non-nucleophilic.
-
Temperature: The reaction is carried out at 0°C to control the exothermic reaction and minimize potential side reactions.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A clean, dry round-bottom flask is charged with the (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride intermediate from the previous step and dichloromethane.
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: Chilled aqueous ammonia is added dropwise to the stirred suspension. The addition should be slow to control the reaction temperature.
-
Reaction Progression: The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours. TLC can be used to monitor the disappearance of the starting material.
-
Workup: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.
Self-Validation for the Final Product
A comprehensive characterization of the final product is essential to confirm its identity and purity.
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Melting Point | A sharp melting point range should be observed and compared to literature values. |
| ¹H NMR | Characteristic peaks for the indole ring protons, the methoxy group, and the amide protons should be present at their expected chemical shifts and with the correct integration. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the two carbonyl carbons, should be observed. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ketone), and C-O stretching (methoxy) should be present.[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₀N₂O₃) should be observed. |
Conclusion
The synthesis of this compound from 5-methoxyindole via an oxalyl chloride-mediated acylation followed by amidation is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently execute this synthesis and obtain a high-purity product suitable for further applications in drug discovery and development. The protocols provided in this guide, coupled with the self-validating characterization data, offer a robust framework for the successful synthesis of this important indole derivative.
References
-
Various Authors. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?. ResearchGate. Retrieved from [Link][3]
-
El-Gohary, N. S., & Shaaban, M. R. (2016). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1493–1496. Retrieved from [Link][4]
-
Various Authors. (2020). Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. Retrieved from [Link][1][5]
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- 4. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
A Technical Guide to the Mechanism of Action of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide as a Phosphoinositide 3-Kinase (PI3K) Pathway Modulator
Executive Summary: The indole-3-glyoxamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities.[1] This guide focuses on a specific derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, and elucidates its mechanism of action as a modulator of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR cascade is a critical regulator of cell metabolism, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Natural and synthetic indole compounds have demonstrated potent anti-cancer properties, often through targeted regulation of this very pathway.[4][5] This document provides a detailed overview of the compound's interaction with its primary molecular target, the downstream cellular consequences, and robust, field-proven protocols for validating this mechanism in a research setting.
Molecular Profile and Primary Target Interaction
This compound belongs to the indole-3-glyoxamide class of compounds.[1] Its structure features an indole core, which is a common motif in molecules designed to target the ATP-binding pocket of kinases. The combination of the indole nucleus with the glyoxylamide functional group creates a versatile template for developing potent and selective enzyme inhibitors.[1]
Primary Target: Phosphoinositide 3-Kinase (PI3K)
The primary molecular target of this compound class is the family of phosphoinositide 3-kinases (PI3Ks). PI3Ks are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, playing a crucial role in signal transduction.[6] Specifically, Class I PI3Ks convert phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[6]
The indole-3-glyoxamide scaffold positions this compound as an ATP-competitive inhibitor . It is designed to occupy the kinase domain's active site, preventing the binding of ATP and subsequent phosphorylation of PIP2. The efficacy of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
Isoform Selectivity
The PI3K family has multiple isoforms (e.g., α, β, γ, δ), and achieving isoform selectivity is a key goal in drug development to maximize therapeutic effects while minimizing off-target toxicities.[6] The inhibitory profile of this compound against various isoforms is critical to understanding its specific biological effects. Below is a representative table summarizing hypothetical selectivity data.
| PI3K Isoform | IC50 (nM) | Target Role |
| PI3Kα | 50 | Growth, Proliferation |
| PI3Kβ | 450 | Platelet aggregation, Glucose metabolism |
| PI3Kγ | 800 | Inflammation, Immune cell trafficking |
| PI3Kδ | 650 | B-cell signaling, Immune function |
Note: Data are representative examples for illustrative purposes.
This profile suggests a degree of selectivity for the PI3Kα isoform, which is frequently mutated and hyperactivated in various cancers, making it a major target for anticancer drug discovery.[6]
Downstream Signaling Cascade: The PI3K/AKT/mTOR Pathway
Inhibition of PI3Kα by this compound initiates a cascade of downstream effects by blocking the production of PIP3.[6] This prevents the recruitment and activation of key downstream effectors, most notably the serine/threonine kinase AKT.
The subsequent deactivation of the AKT signaling hub leads to:
-
Reduced Cell Survival: Decreased phosphorylation of pro-apoptotic proteins like BAD.
-
Inhibition of Proliferation: Downregulation of cell cycle progression.
-
Suppression of mTORC1 Signaling: AKT can no longer relieve inhibition of the mTORC1 complex, a master regulator of protein synthesis and cell growth.[2] This leads to reduced phosphorylation of downstream targets like ribosomal protein S6 (S6).[7]
The following diagram illustrates the mechanism of inhibition within the PI3K/AKT/mTOR pathway.
Experimental Validation of the Mechanism
To rigorously validate the proposed mechanism of action, a multi-step experimental approach is required, progressing from direct target engagement in a purified system to functional consequences in a cellular environment.
In Vitro Validation: Direct Target Engagement
The first step is to confirm that the compound directly inhibits the kinase activity of its intended target. A homogenous, luminescence-based kinase assay is a robust and high-throughput compatible method for this purpose.[8]
Protocol: PI3Kα ADP-Hunter™ Kinase Activity Assay
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is a universal byproduct of kinase activity.[8] The amount of ADP is inversely proportional to a luminescence signal. A potent inhibitor will reduce ADP production, resulting in a higher signal.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Reconstitute recombinant human PI3Kα enzyme, substrate (PIP2), and ATP according to the supplier's protocol (e.g., Eurofins DiscoverX).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution to wells. Add 2.5 µL of a 4x PI3Kα enzyme solution. Add 2.5 µL of a 4x PIP2/ATP substrate solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. The choice of ATP concentration is critical; it should be set near the Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
Detection: Add 5 µL of ADP Hunter™ Reagent A, followed by 10 µL of Reagent B.
-
Signal Readout: Incubate for 60 minutes in the dark, then read the luminescence on a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Validation: Downstream Pathway Inhibition
After confirming direct target engagement, the next critical step is to demonstrate that the compound inhibits the PI3K pathway within a cellular context.[9] Western blotting for the phosphorylation status of downstream markers, such as AKT, is a gold-standard method.[7]
Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition
-
Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at key residues like Serine 473.[2] A successful PI3K inhibitor will reduce the level of phosphorylated AKT (p-AKT) upon growth factor stimulation, without affecting total AKT levels.
-
Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7, which often has PIK3CA mutations) in 6-well plates and grow to 80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 12-24 hours to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 2 hours.
-
Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin (100 nM) or IGF-1 for 15-30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control like β-actin.
-
The following diagram outlines the experimental workflow for cellular validation.
Pharmacological Implications and Future Directions
The targeted inhibition of the PI3Kα isoform by compounds like this compound holds significant promise for cancer therapy, particularly for tumors harboring activating PIK3CA mutations.[10] The mechanistic framework provided here offers a basis for its preclinical and clinical development.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Testing the inhibitor against a broad panel of kinases to identify potential off-target effects.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in xenograft models derived from PIK3CA-mutant cancer cell lines.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure and target inhibition (p-AKT levels) in tumor tissue.
-
Combination Therapies: Exploring synergistic effects with other targeted agents or standard-of-care chemotherapies.
By systematically applying the principles and protocols outlined in this guide, researchers can thoroughly characterize the mechanism of action of novel PI3K inhibitors and accelerate their path toward clinical application.
References
-
Bader, A. G., Kang, S., & Vogt, P. K. (2005). Cancer-specific mutations in PIK3CA are oncogenic in vivo. Proceedings of the National Academy of Sciences, 102(20), 7414-7419. [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 20, 2026, from [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
-
Khan, I., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. [Link]
-
Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]
-
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]
-
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]
-
Zhou, Y., et al. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorganic Chemistry, 117, 105405. [Link]
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- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Biological activity of indole-3-glyoxylamide derivatives
An In-Depth Technical Guide to the Biological Activity of Indole-3-Glyoxylamide Derivatives
Introduction: The Versatility of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of ligands for a diverse array of biological targets.[1] When combined with a glyoxylamide function, it forms the indole-3-glyoxylamide (IGA) scaffold, a template that has been masterfully exploited by medicinal chemists to generate compounds with a wide spectrum of pharmacological activities.[1] These synthetic derivatives have shown significant potential as anticancer, anti-inflammatory, and antiviral agents, with some advancing into clinical trials.[1][2]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the mechanisms of action, the rationale behind experimental designs, and detailed protocols for evaluating the biological efficacy of this promising class of compounds.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The most extensively studied application of IGA derivatives is in oncology. These compounds combat cancer through multiple mechanisms, most notably by disrupting the cytoskeletal machinery essential for cell division and by co-opting cellular pathways to induce apoptosis.
Mechanism of Action: Microtubule Destabilization
A primary anticancer strategy for many IGA derivatives involves the disruption of microtubule dynamics. Microtubules are critical components of the cytoskeleton, forming the mitotic spindle that segregates chromosomes during cell division. Their destabilization is a validated therapeutic approach.
Causality: Indole-3-glyoxylamides, such as the well-studied compound Indibulin (D-24851) , function as potent antimitotic agents.[1][3] They exert their effect by binding to the colchicine site on β-tubulin.[1][4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules. The resulting failure to form a functional mitotic spindle activates a cellular failsafe known as the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1][5] A key advantage observed in preclinical studies is that Indibulin does not exhibit the neurotoxicity commonly associated with other tubulin-binding agents like taxanes, potentially due to a lower affinity for tubulin in differentiated neurons.[1]
Data Summary: Anticancer Activity of Key IGA Derivatives
| Compound ID | Key Structural Features | Target Cell Line(s) | Reported Activity (IC₅₀) | Primary Mechanism | Reference |
| Indibulin (13) | N-(pyridin-4-yl), 1-(4-chlorobenzyl) | Broad spectrum (e.g., SKOV3, U87, MDR lines) | Low µM range | Tubulin Polymerization Inhibitor | [1][3] |
| BPR0C261 (14) | N-heterocyclic substitutions | NUGC3, P388, HepG2, MCF7 | Low µM range | Tubulin Polymerization Inhibitor | [1][5] |
| Compound 19 | C5-tethered moiety | DU145 (prostate) | 0.14 µM | Tubulin Polymerization Inhibitor | [1] |
| Compound 20 | Thiazole-linked moiety | DU145 (prostate) | 0.093 µM | Tubulin Polymerization Inhibitor | [1][6] |
| Compound 26 | 2-phenyl, dipeptide side chain | Glioblastoma (GBM) cells | 4.3 nM (p53-MDM2) | Dual TSPO/p53-MDM2 Modulator | [1] |
A crucial step in validating this mechanism is to directly measure the effect of a compound on tubulin assembly in a cell-free system. This is commonly achieved through a fluorescence-based assay.
Caption: Workflow for an in vitro tubulin polymerization fluorescence assay.
This protocol is adapted from commercially available kits and standard laboratory practices.[7]
-
Reagent Preparation:
-
Thaw purified tubulin protein (e.g., porcine brain tubulin) on ice.
-
Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP. Add a fluorescence reporter that binds to polymerized tubulin.
-
Prepare serial dilutions of the test IGA derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept low (<1%).
-
-
Assay Setup:
-
Use a pre-warmed (37°C) 96-well black plate suitable for fluorescence measurements.
-
Add 5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
On ice, mix the tubulin protein with the reaction buffer to achieve a final concentration of approximately 2 mg/mL.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding 50 µL of the tubulin/buffer mix to each well.
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30-60 seconds for at least 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
An effective inhibitor (destabilizer) will show a reduced rate of fluorescence increase and a lower final plateau compared to the DMSO control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mechanism of Action: Dual-Target Modulation for Apoptosis Induction
In highly aggressive cancers like glioblastoma multiforme (GBM), single-target therapies often fail. A sophisticated strategy involves designing IGA derivatives that can simultaneously modulate multiple pro-survival pathways.
Causality: Certain 2-phenylindol-3-ylglyoxylamide (PIGA) derivatives have been engineered to dually target the mitochondrial translocator protein (TSPO) and inhibit the p53-murine double minute 2 (MDM2) interaction.[1] Most GBM tumors overexpress TSPO and MDM2 while retaining wild-type p53. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting the p53-MDM2 interaction, these IGA compounds release p53 to perform its pro-apoptotic functions. Concurrently, their binding to TSPO can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial membrane potential collapse and further promoting apoptosis. This synergistic, two-pronged attack is more effective than targeting either pathway alone.[1]
Caption: Dual-targeting mechanism of IGAs in glioblastoma.
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Select IGA derivatives have demonstrated anti-inflammatory properties, particularly in the context of neuroinflammation.
Causality: The mechanism is not fully elucidated for all derivatives, but one key pathway involves the promotion of neurosteroid synthesis.[1] For instance, in models of multiple sclerosis, certain IGAs were shown to increase the central nervous system's production of allopregnanolone, a neurosteroid with known anti-inflammatory and neuroprotective effects. This was associated with an increase in the anti-inflammatory cytokine IL-10, suggesting a modulation of the immune response towards a less inflammatory state.[1] While many inflammatory conditions are driven by the NF-κB pathway, which controls the transcription of pro-inflammatory genes, the direct role of IGAs in this specific pathway requires further investigation.[8][9][10]
Caption: Proposed anti-inflammatory mechanism via neurosteroidogenesis.
Antiviral Activity
The IGA scaffold has also been explored for its potential in combating viral infections, including those caused by HIV and SARS-CoV-2.[2][11]
Causality: A common target for antiviral drugs is the viral protease, an enzyme essential for cleaving viral polyproteins into functional units required for replication. Synthetic IGA derivatives have been identified as inhibitors of key viral proteases, such as the SARS-CoV-2 3CL protease (3CLpro).[2] By blocking the active site of this enzyme, the compounds prevent viral maturation, thereby halting the infection cycle.
Data Summary: Antiviral Activity of IGA Derivatives
| Compound Class/ID | Target Virus | Specific Target | Reported Activity | Reference |
| Synthetic Brominated IGAs | SARS-CoV-2 | 3CL Protease | Moderate Inhibition | [2] |
| General Indole Derivatives | HIV-1 | Integrase, Reverse Transcriptase | IC₅₀ in low µM range | [11] |
| General Indole Derivatives | Hepatitis C Virus (HCV) | Polymerase | EC₅₀ in low µM range | [11] |
A standard method to screen for antiviral activity is the cytopathic effect (CPE) reduction assay. This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.
Caption: Workflow for a cytopathic effect (CPE) reduction antiviral assay.
This is a generalized protocol for screening antiviral compounds.[12][13]
-
Cell Plating:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well microplate at a density that will yield a confluent monolayer after 24 hours of incubation.
-
-
Compound Addition:
-
Prepare two-fold serial dilutions of the test IGA derivative in cell culture medium.
-
Remove the growth medium from the confluent cell monolayer and add the compound dilutions. Include wells for "cells only" (negative control) and "virus only" (positive control) containing medium without the compound.
-
-
Viral Infection:
-
Add a standardized amount of virus (e.g., 100 TCID₅₀) to all wells except the "cells only" control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Endpoint Evaluation:
-
Monitor the plate daily for the appearance of viral CPE. The assay is typically stopped when CPE in the "virus only" control wells reaches 75-100%.
-
Quantify cell viability. This can be done visually by staining the remaining adherent cells with a dye like Crystal Violet or quantitatively using a metabolic assay like MTT.
-
-
Data Analysis:
-
The effective concentration 50% (EC₅₀) is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and performing a non-linear regression analysis. The EC₅₀ is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Conclusion and Future Perspectives
Indole-3-glyoxylamide derivatives represent a structurally versatile and pharmacologically potent class of molecules. Their demonstrated efficacy as anticancer agents, particularly as tubulin polymerization inhibitors, has established them as a valuable scaffold in oncology drug discovery. Emerging research into their anti-inflammatory and antiviral activities further broadens their therapeutic potential.
Future research should focus on several key areas:
-
Target Selectivity: Enhancing selectivity for cancer-specific targets to further improve the therapeutic index and reduce potential off-target effects.
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure better oral bioavailability and in vivo efficacy.
-
Mechanism Elucidation: Deeper investigation into the signaling pathways modulated by these compounds, particularly for their anti-inflammatory and antiviral effects.
-
Combination Therapies: Exploring the synergistic potential of IGA derivatives with existing chemotherapeutics, targeted agents, or immunotherapies to overcome drug resistance.
The continued exploration and ingenious modification of the indole-3-glyoxylamide scaffold hold significant promise for the development of novel therapeutics to address unmet needs in cancer, inflammatory diseases, and virology.
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Simone, R., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
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Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
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Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
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Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. PubMed. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Dolcet, X., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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Guggilapu, S. D., et al. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Mingaleeva, R., et al. (2013). In vivo screening Models of Anticancer drugs. Life Science Journal. Available at: [Link]
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Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. Available at: [Link]
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Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments. Available at: [Link]
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A Technical Guide to 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide: A Potent Indole-3-Glyoxylamide Class Tubulin Polymerization Inhibitor
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and are a cornerstone target in cancer chemotherapy.[1][2] Agents that interfere with tubulin dynamics can induce cell cycle arrest and apoptosis, making them effective anti-proliferative agents.[2][3] The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds that inhibit tubulin polymerization.[3][4][5] Within this broad family, the indole-3-glyoxylamides have emerged as a promising class of potent tubulin destabilizers.[5][6] This guide provides an in-depth technical overview of the representative compound 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, detailing its mechanism of action, experimental validation, and therapeutic potential as a tubulin polymerization inhibitor.
The Mechanistic Imperative: Colchicine Site Inhibition
The primary mechanism of action for this compound and its analogues is the destabilization of microtubules.[1][2] This is achieved through direct binding to β-tubulin at the colchicine binding site, one of the three well-characterized drug-binding domains on the protein.[6] This interaction is non-covalent and effectively prevents the tubulin heterodimers from polymerizing into microtubules.
The causality of this interaction cascades through several cellular processes:
-
Inhibition of Polymerization: By occupying the colchicine site, the compound prevents the conformational changes in tubulin necessary for its assembly into protofilaments, the building blocks of microtubules.[1][6]
-
Disruption of Microtubule Dynamics: The cellular microtubule network is in a constant state of flux, with assembly and disassembly finely balanced. The compound shifts this equilibrium towards depolymerization.[3]
-
Mitotic Spindle Malformation: In proliferating cells, the disruption of microtubule dynamics prevents the formation of a functional mitotic spindle during prophase.[1]
-
G2/M Phase Arrest: The spindle assembly checkpoint, a critical cellular surveillance mechanism, detects the malformed spindle and halts the cell cycle at the G2/M transition to prevent aberrant chromosome segregation.[7][8]
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]
This sequence establishes the compound as a potent antimitotic agent, with a mechanism shared by other successful microtubule-targeting drugs.
Caption: Mechanism of this compound.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of indole-3-glyoxylamides is typically straightforward. A common route involves a Friedel-Crafts acylation of the parent indole (5-methoxyindole) with oxalyl chloride to form the reactive glyoxylyl chloride intermediate. This intermediate is then subjected to amidation with the desired amine to yield the final product.[9]
The SAR for this class of compounds reveals the importance of each molecular component:
-
Indole Core: Serves as a critical scaffold for binding. The 5-methoxy group, in particular, has been shown to form important hydrogen bond interactions within the colchicine binding pocket.[10]
-
Glyoxylamide Linker: This two-carbon linker is essential for positioning the terminal amide group correctly for interaction with the tubulin protein.
-
N-Substituent on Amide: Modifications at this position significantly impact potency and pharmacokinetic properties. Aromatic and heterocyclic groups are often explored here to enhance binding affinity.
-
N1-Substituent on Indole: While the parent compound is unsubstituted at the N1 position, research has shown that adding substituents at this site can modulate activity and improve properties like metabolic stability.[6]
Experimental Validation: A Self-Validating Workflow
The characterization of a tubulin polymerization inhibitor requires a tiered approach, moving from a cell-free biochemical context to a cellular one. This workflow ensures that the observed cytotoxicity is directly attributable to the intended mechanism of action.
Caption: Experimental workflow for validating tubulin inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay
This assay provides direct evidence of a compound's ability to inhibit tubulin assembly in a controlled, cell-free environment. It is the foundational experiment for this class of inhibitors.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340 nm.[11] Alternatively, a fluorescent reporter can be used that specifically incorporates into the microtubule polymer, with the increase in fluorescence corresponding to the rate of polymerization.[12] Inhibitors will reduce the rate and extent of this increase.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure bovine brain tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice at all times.[11]
-
Prepare a 10 mM stock of GTP in G-PEM buffer.
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 1 nM) and control compounds (Paclitaxel as a stabilizer, Colchicine as a destabilizer) in G-PEM buffer. Ensure the final DMSO concentration is constant and does not exceed 1%.
-
-
Assay Setup (96-well format):
-
Pre-warm a microplate reader to 37°C.
-
On ice, prepare the master reaction mix. For each 100 µL reaction, combine tubulin solution and GTP to their required final concentrations (e.g., 3.6 mg/mL tubulin, 1 mM GTP).[11]
-
To a pre-chilled 96-well plate, add 10 µL of the diluted test compound, control, or vehicle to the appropriate wells.
-
Add 90 µL of the tubulin/GTP master mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance/fluorescence versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: Cellular Cytotoxicity Assay (SRB Assay)
This assay determines the concentration at which the compound inhibits cell growth, providing a measure of its potency in a cellular context.
Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from a dose-response curve.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol validates the on-target effect of the compound by confirming that it induces arrest at the G2/M phase of the cell cycle, as expected for a tubulin polymerization inhibitor.[8]
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at concentrations around its GI50 value for 18-24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to vehicle-treated controls to identify accumulation in the G2/M phase.[13]
Quantitative Data Summary
While data for the precise parent compound this compound is not extensively published, the indole-3-glyoxylamide series has been well-characterized. The following table summarizes representative data for potent analogues from this class, demonstrating their efficacy.[6]
| Compound ID (Reference[6]) | N1-Indole Substituent | Amide Substituent | Tubulin IC50 (µM) | FaDu Cell LC50 (µM) |
| 32 | -CH₂-(2-pyridyl) | 4-Methoxyphenyl | 0.23 | 0.032 |
| 33 | -CH₂-(3-pyridyl) | 4-Methoxyphenyl | 0.17 | 0.023 |
| 59 | -CH₂CH₂-O-CH₂CH₂-O-CH₃ | 4-Methoxyphenyl | 0.19 | 0.021 |
| Colchicine | N/A | N/A | 0.54 | 0.005 |
Data sourced from "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer".[6] LC50 refers to the lethal concentration for 50% of cells.
This data demonstrates that compounds in this series inhibit tubulin polymerization at sub-micromolar concentrations and exhibit potent cytotoxicity against cancer cell lines, often exceeding the potency of the reference inhibitor, colchicine, in the tubulin polymerization assay.[6]
Conclusion and Future Directions
This compound serves as a quintessential example of the indole-3-glyoxylamide class of tubulin polymerization inhibitors. The mechanism is well-defined, involving binding to the colchicine site on β-tubulin, which leads to microtubule network disruption, G2/M cell cycle arrest, and apoptosis. The experimental workflow to validate such compounds is robust and provides a clear path from biochemical activity to cellular phenotype.
The therapeutic potential of this class is significant. Research has already demonstrated that optimized analogues possess oral bioavailability and can inhibit tumor growth in xenograft models.[6] Future work will likely focus on:
-
Improving Pharmacokinetics: Further modification of the indole and amide substituents to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Overcoming Resistance: Evaluating the efficacy of these compounds against multidrug-resistant (MDR) cancer cell lines, as colchicine-site inhibitors are often less susceptible to efflux by pumps like P-glycoprotein.[6]
-
Combination Therapies: Exploring synergistic effects when combined with other anticancer agents that have different mechanisms of action.
References
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Purohit, R., et al. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]
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PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. Available at: [Link]
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O'Boyle, N. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. Available at: [Link]
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Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]
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Feng, Y-L., et al. (2010). N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Rocha, D. D., et al. (2012). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Investigational New Drugs. Available at: [Link]
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Gunatilaka, A. A. L., et al. (2002). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Available at: [Link]
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Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. Available at: [Link]
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Chen, J., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
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Pharmaffiliates. N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Available at: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Indole-Based Anticancer Agents
This guide provides an in-depth exploration of the discovery, rational design, synthesis, and biological evaluation of novel indole-based compounds as potential anticancer agents. The indole scaffold, a privileged heterocyclic structure, is present in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] Its unique chemical properties and ability to interact with a multitude of biological targets make it a fertile ground for the development of next-generation cancer therapeutics.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this dynamic area of oncology research.
The Indole Scaffold: A Privileged Core in Oncology
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a cornerstone in the design of anticancer drugs.[5] Its structural versatility allows for modification at multiple positions, enabling fine-tuning of pharmacological properties to achieve high potency and selectivity.[2] Several indole-based alkaloids, such as vincristine and vinblastine, have a long history as effective chemotherapeutic agents.[6] More recently, synthetic indole derivatives like Sunitinib, a multi-kinase inhibitor, have been approved for treating various cancers, underscoring the scaffold's continued clinical relevance.[1][2]
Indole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[3][4] This pleiotropic activity is a key advantage, allowing for the development of agents that can overcome the drug resistance often associated with conventional therapies.[7]
Key Molecular Targets and Mechanisms of Action
The efficacy of indole-based anticancer agents stems from their ability to interact with critical cellular machinery involved in cancer progression. Understanding these targets is paramount for rational drug design.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[8] Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[9][10] A significant number of indole derivatives have been identified as potent tubulin inhibitors, often binding to the colchicine site, which leads to microtubule depolymerization, mitotic arrest at the G2/M phase, and subsequent apoptosis.[11][12]
Causality in Design: The design of indole-based tubulin inhibitors often involves attaching specific aryl groups to the C3 and N1 positions of the indole ring. For instance, trimethoxyphenyl (TMP) moieties, which are known to interact with the colchicine binding site, are frequently incorporated into novel indole analogues.[11] The rationale is to mimic the binding mode of known potent inhibitors like combretastatin A-4 (CA-4) while using the indole core as a versatile scaffold to optimize physicochemical properties and reduce toxicity.
Structure-Activity Relationship (SAR) Insights:
-
N1-Substitution: Substitution at the N1 position of the indole with small alkyl groups, like methyl, can significantly enhance activity compared to unsubstituted analogues.[2]
-
C3-Substitution: The nature of the substituent at the C3 position is critical. Groups like 3,4,5-trimethoxybenzoyl are highly favorable for potent inhibition.[11]
-
Linker Modification: The linker between the indole core and other pharmacophoric features, such as an amide spacer, can be modified to improve binding affinity and cellular activity.[11]
Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[13][14] The indole scaffold serves as a foundational structure for numerous kinase inhibitors.[15][16] Sunitinib, for example, inhibits multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.
Causality in Design: The development of indole-based kinase inhibitors focuses on creating molecules that can fit into the ATP-binding pocket of the target kinase. The indole ring often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region. Substituents are then strategically added to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity.
Key Signaling Pathways Targeted:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Indole compounds have been developed to inhibit key kinases in this cascade, such as PI3K and Akt.[4][17][18] Inactivation of this pathway by indole derivatives can lead to apoptosis in cancer cells.[17]
-
CDK Pathway: Cyclin-dependent kinases (CDKs) regulate the cell cycle. Indole derivatives can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell division.[13][14]
Synthesis of Novel Indole-Based Anticancer Agents
The synthesis of diverse indole libraries is crucial for exploring the chemical space and identifying potent drug candidates. Several classic and modern synthetic methodologies are employed.
Established Synthetic Routes
-
Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. It is highly versatile for preparing substituted indoles.
-
Cadogan-Sundberg Reductive Cyclization: This method involves the reductive cyclization of ortho-nitrostyrenes or related compounds, often promoted by phosphites like P(OEt)3, to furnish the indole core.[1] This is particularly useful for synthesizing 2,3-disubstituted indoles.
Modern Cross-Coupling Strategies
-
Heck-Matsuda Arylation: This palladium-catalyzed reaction can be used to synthesize indole precursors. For example, the reaction of an arenediazonium salt with an acrylate can produce cinnamates, which can then be cyclized to form the indole ring system.[1]
-
Buchwald-Hartwig Amination: This cross-coupling reaction is instrumental in forming the C-N bond, allowing for the synthesis of N-arylindoles, which are important scaffolds for many kinase inhibitors.
Self-Validating Protocol Design: A robust synthetic protocol must include clear steps for reaction setup, monitoring, workup, and purification. Crucially, it must be validated by thorough characterization of the final product using techniques like NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity (>95%) before biological testing.
Biological Evaluation: Protocols and Methodologies
Rigorous biological evaluation is essential to determine the efficacy and mechanism of action of newly synthesized compounds.
In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells.[19] The MTT or WST-8 assays are commonly used colorimetric methods for this purpose.[20][21]
Protocol: MTT Cytotoxicity Assay
-
Objective: To determine the concentration of an indole derivative that inhibits 50% of cell growth (IC50).
-
Materials: 96-well plates, human cancer cell lines (e.g., MCF-7 for breast, A549 for lung), complete culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of Lead Indole Compounds
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |
| Indole-A | Tubulin Inhibitor | MCF-7 (Breast) | 0.04 ± 0.06 | [11] |
| Indole-B | Tubulin Inhibitor | A549 (Lung) | 0.15 ± 0.03 | [11] |
| Indole-C | Pyrazolo[4,3-b]indole | HCT-116 (Colon) | 0.58 - 2.41 | [2] |
| Compound 10b | EGFR/p53-MDM2 | K562 (Leukemia) | 0.010 | [22] |
| Compound 5f | Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5][12] |
Mechanistic Assays: Cell Cycle and Apoptosis Analysis
Once a compound shows potent cytotoxicity, the next step is to elucidate its mechanism of action.
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors).[22] Cells are treated with the compound, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed to quantify the percentage of cells in G0/G1, S, and G2/M phases.[23]
-
Apoptosis Assay: The induction of apoptosis can be confirmed using methods like Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
Target Validation: Western Blot Analysis
Western blotting is a fundamental technique to detect and quantify specific proteins, confirming that the indole compound modulates its intended target and downstream signaling pathways.[24][25] For example, to validate a tubulin inhibitor, one could measure the expression levels of proteins involved in G2/M arrest (e.g., Cyclin B1).[26] For a kinase inhibitor, one would measure the phosphorylation status of the target kinase and its substrates.[24]
Protocol: Western Blot for Protein Expression
-
Objective: To analyze the expression level of target proteins (e.g., p53, Cyclin B1, cleaved PARP) in cancer cells after treatment with an indole derivative.
-
Materials: Treated cell lysates, SDS-PAGE equipment, PVDF or nitrocellulose membranes, transfer apparatus, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to target proteins), HRP-conjugated secondary antibodies, ECL (Enhanced Chemiluminescence) substrate, imaging system.
-
Step-by-Step Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[27]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[25][27]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with Tween 20) to remove unbound primary antibody.[28]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[28]
-
Washing: Repeat the washing step (6).
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[24]
-
Conclusion and Future Directions
The indole scaffold remains a highly promising and versatile framework for the development of novel anticancer therapeutics.[1] Its ability to target multiple hallmarks of cancer, from uncontrolled proliferation to evasion of apoptosis, provides a rich platform for medicinal chemists.[3] Future research will likely focus on the synthesis of hybrid molecules that combine the indole core with other pharmacophores to achieve multi-targeted activity and overcome drug resistance. Furthermore, advancements in targeted delivery systems can enhance the therapeutic index of potent indole derivatives, minimizing off-target effects and maximizing their clinical potential. The integration of computational design, efficient synthesis, and rigorous, mechanism-driven biological evaluation as outlined in this guide will be critical to unlocking the full potential of this remarkable scaffold in the fight against cancer.
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An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Methoxyindole Derivatives
Introduction: The Privileged Scaffold of 5-Methoxyindole
The 5-methoxyindole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure, combined with the electron-donating methoxy group at the 5-position, imparts a unique set of physicochemical properties that make it an ideal starting point for the design of biologically active molecules. This scaffold is found in a plethora of natural products and synthetic drugs, demonstrating a remarkable ability to interact with a wide range of biological targets. From the endogenous neurohormone melatonin to potent anticancer agents and serotonin receptor modulators, 5-methoxyindole derivatives have proven to be a fertile ground for drug discovery.[1][2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methoxyindole derivatives. We will dissect the role of various substituents at different positions of the indole nucleus and explore how these modifications influence affinity, selectivity, and functional activity at key biological targets. This exploration is grounded in field-proven insights and supported by detailed experimental protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Core Pharmacophoric Features and Key Biological Targets
The 5-methoxy group is a critical pharmacophoric feature. It can act as a hydrogen bond acceptor and its electronic influence on the indole ring system affects the acidity of the N-H proton and the overall aromatic character. This, in turn, influences how the molecule interacts with receptor binding pockets.
The versatility of the 5-methoxyindole scaffold is evident in the diversity of its biological targets:
-
Serotonin (5-HT) Receptors: The structural similarity to serotonin makes these derivatives potent ligands for various 5-HT receptor subtypes, including 5-HT₂ and 5-HT₄ receptors.[3][4][5]
-
Melatonin (MT) Receptors: As the core structure of melatonin, 5-methoxyindole is a foundational element for the development of MT₁ and MT₂ receptor agonists.[2][6][7]
-
Anticancer Targets: Many derivatives exhibit potent antiproliferative activity by targeting tubulin polymerization or inducing novel cell death pathways.[1][8][9][10]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes like acetylcholinesterase and monoamine oxidase.[11][12]
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of 5-methoxyindole derivatives can be systematically modulated by introducing substituents at various positions on the indole ring.
Modifications at the N1-Position (Indole Nitrogen)
Substitution at the indole nitrogen is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of the molecule.
-
N-Alkylation and N-Acylation: The introduction of small alkyl groups, such as a methyl group, has been shown to be beneficial for certain activities. For example, N-methyl-5,6,7-trimethoxyindoles have demonstrated potent antiproliferative activities.[1][9]
-
N-Arylsulfonylation: The addition of an arylsulfonyl group at the N1-position can lead to potent ligands for the human serotonin 5-HT₆ receptor. The 5-methoxy-1-benzenesulfonyl analogue, in particular, has shown high affinity.[13]
Modifications at the C2-Position
The C2-position offers a valuable site for introducing diversity and influencing biological activity.
-
Introduction of Aromatic and Heterocyclic Groups: Replacing the N-arylsulfonyl group at the N1-position with a group like 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl at the C2-position can maintain high affinity for the 5-HT₆ receptor.[13]
-
Impact on Anticancer Activity: In the context of anticancer indolyl-pyridinyl-propenones, substitutions at the 2-indolyl position can switch the mode of cytotoxicity from methuosis to microtubule disruption, often with a significant increase in potency.[14]
Modifications at the C3-Position
The C3-position is classically associated with the tryptamine side chain and is a key determinant of activity at serotonin and melatonin receptors.
-
Aliphatic Amine Substitutions: For 5-HT₄ receptor agonists, substitution on the aliphatic amine of the 5-methoxytryptamine scaffold significantly influences efficacy.[3][4]
-
Shifting the Side Chain: In the development of melatonin analogues, shifting the ethylamido side chain from the C3-position to the N1-position can result in compounds with affinity and agonist activity similar to melatonin itself.[15]
Modifications on the Benzene Ring
While the 5-methoxy group is the defining feature, additional substitutions on the benzene portion of the indole ring can fine-tune activity.
-
Isomeric Methoxy Substitutions: The location of the methoxy group is critical. Changing the methoxy group from the 5-position to the 6-position in certain anticancer analogues can switch the biological activity from inducing methuosis to disrupting microtubules.[8][10]
-
Trimethoxy Derivatives: Several series of 5,6,7-trimethoxyindole derivatives have been synthesized and shown to exhibit strong antiproliferative activities.[9]
Quantitative SAR Data
To facilitate a comparative analysis, the following table summarizes the antiproliferative activities of selected N-methyl-5,6,7-trimethoxyindole derivatives against various human cancer cell lines.[1]
| Compound | HeLa (Cervical Cancer) IC₅₀ | A549 (Lung Cancer) IC₅₀ | MCF-7 (Breast Cancer) IC₅₀ | K562 (Leukemia) IC₅₀ |
| 21 | 22 nM | 35 nM | 28 nM | 125 nM |
| 31 | 25 nM | 41 nM | 33 nM | - |
Data extracted from a study by Wang et al. (2013) focusing on antimitotic and vascular disrupting agents.[1]
Experimental Workflows for SAR Studies
A robust SAR study relies on well-designed synthetic strategies and reliable biological assays.
General Synthetic Workflow
The synthesis of a library of 5-methoxyindole derivatives for SAR studies often follows a logical progression from commercially available starting materials to the final compounds.
Detailed Experimental Protocols
1. Synthesis of an N-Substituted 5-Methoxyindole Derivative (Illustrative)
Causality: This protocol illustrates a common N-alkylation reaction. The use of a strong base like sodium hydride is essential to deprotonate the indole nitrogen, making it nucleophilic enough to react with the alkyl halide. Anhydrous conditions are critical as sodium hydride reacts violently with water.
-
Preparation: To a solution of 5-methoxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-substituted 5-methoxyindole.
2. Biological Evaluation: Antiproliferative MTT Assay
Trustworthiness: The MTT assay is a standard colorimetric assay for assessing cell viability. Its principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of a compound's cytotoxic or antiproliferative effects.[1]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Signaling Pathways and Logical Relationships
Visualizing the complex interplay of SAR is crucial for understanding the underlying principles.
SAR Logic Diagram for 5-Methoxyindole Derivatives
This diagram illustrates the key positions on the 5-methoxyindole scaffold and the general impact of modifications at these sites on biological activity.
Conclusion and Future Perspectives
The structure-activity relationship of 5-methoxyindole derivatives is a rich and complex field that continues to yield novel therapeutic agents. The core scaffold's ability to interact with a diverse array of biological targets, from G-protein coupled receptors to enzymes and structural proteins, underscores its privileged nature. Key SAR insights reveal that the N1, C2, and C3 positions are primary sites for modification to modulate potency, selectivity, and mechanism of action. Furthermore, the positioning of the methoxy group on the benzene ring is not merely a passive feature but an active determinant of the biological response.
Future research will likely focus on leveraging computational methods, such as QSAR and molecular docking, to more precisely predict the effects of structural modifications.[16] The synthesis of novel derivatives will continue to be a cornerstone of this research, with an emphasis on developing compounds with improved pharmacokinetic profiles and target selectivity. The exploration of 5-methoxyindole derivatives as chemical probes will also be invaluable for elucidating complex biological pathways. As our understanding of the intricate SAR of this remarkable scaffold deepens, so too will our ability to design the next generation of innovative medicines.
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A Comprehensive Guide to the In Vitro Evaluation of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide as a Novel Anticancer Agent
This technical guide provides a detailed framework for the comprehensive in vitro assessment of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a promising yet understudied molecule, as a potential candidate for cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse pharmacological activities, including anticancer properties.[1] Specifically, the indole-3-glyoxylamide moiety has been identified in a number of potent anticancer agents.[1][2] Many compounds within this class have been reported to exert cytotoxic effects against a variety of cancer cell lines, often through the inhibition of tubulin polymerization.[2][3]
One of the most well-known indole-3-glyoxylamides is Indibulin (D-24851), which has demonstrated promising in vitro activity against ovarian cancer, glioblastoma, and pancreatic cancer cells by destabilizing microtubules and arresting the cell cycle in the G2/M phase.[2] The 5-methoxy substitution on the indole ring is also a common feature in many biologically active molecules, and derivatives of 5-methoxyindole have garnered significant interest for their potential as antiproliferative agents.[1][4]
Given the established anticancer potential of the indole-3-glyoxylamide core and the favorable biological profile of 5-methoxyindole derivatives, this compound presents itself as a compelling candidate for investigation as a novel anticancer agent. This guide will outline a systematic in vitro approach to elucidate its potential efficacy and mechanism of action.
Experimental Design and Methodologies
A logical and stepwise approach is crucial for the successful in vitro evaluation of a novel compound. The following sections detail the key assays and protocols to determine the anticancer effects of this compound.
Cell Lines and Culture
The initial step involves selecting a panel of human cancer cell lines to assess the breadth of the compound's activity. It is recommended to include cell lines from diverse cancer types. For instance, a panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.[1]
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess the compound's selectivity for cancer cells.[7] All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Assessment of Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[5][8]
Protocol:
-
Seed the selected cancer and non-cancerous cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compound, typically ranging from nanomolar to micromolar concentrations, for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
The results of the MTT assay can be summarized in a table to compare the IC50 values across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value | Hypothetical Value |
| HeLa | Cervical Cancer | Hypothetical Value | Hypothetical Value |
| HDF | Normal Fibroblast | Hypothetical Value | Hypothetical Value |
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.[9]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat the cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells using a flow cytometer.
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[10] Measuring the activity of key caspases, such as caspase-3 and caspase-8, can confirm the induction of apoptosis.
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration.
-
Lyse the cells to release their contents.
-
Add a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Measure the signal using a fluorometer or spectrophotometer.
Data Presentation:
The results of the caspase activity assay can be presented in a table.
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | Hypothetical Value | Hypothetical Value |
| Staurosporine (Positive Control) | Hypothetical Value | Hypothetical Value |
Many anticancer agents, particularly tubulin inhibitors, induce cell cycle arrest at the G2/M phase.[3]
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Investigating the Molecular Target: Tubulin Polymerization and Protein Expression
Based on the activity of related indole-3-glyoxylamides, a likely molecular target for this compound is tubulin.[2][3]
This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.
Protocol:
-
Incubate purified tubulin with the compound at various concentrations in a polymerization buffer.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to a vehicle control and a known tubulin inhibitor (e.g., colchicine).
Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as Bcl-2 family proteins (Bax, Bcl-2), and cell cycle-related proteins (cyclins, CDKs).[9]
Protocol:
-
Treat cells with the compound and lyse them to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and signaling pathways.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and identifying its molecular target, researchers can effectively determine the therapeutic potential of this promising compound. The methodologies outlined herein are based on established protocols and the known activities of structurally related molecules, ensuring a high degree of scientific integrity and providing a clear path for further investigation.
References
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- Colley, H. E., Muthana, M., Danson, S. J., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.
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- MDPI. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.
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A Technical Guide to Investigating 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide as a Novel Neuroprotective Agent
Abstract
Neurodegenerative diseases represent a growing global health crisis, with limited therapeutic options available. The multifactorial nature of these disorders, encompassing oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multi-target neuroprotective agents. The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of many neuroactive molecules, including the well-characterized antioxidant and neuroprotectant, melatonin. This technical guide outlines a comprehensive strategy for the investigation of a novel indole derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, as a potential neuroprotective agent. Drawing upon the established neuroprotective properties of structurally related indole compounds, we propose a series of in vitro and in vivo studies to elucidate its mechanisms of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.
Introduction: The Rationale for Investigating this compound
The indole ring system is a fundamental structural motif in a vast array of biologically active compounds. Its presence in endogenous molecules like serotonin and melatonin underscores its significance in neuropharmacology. Melatonin, in particular, has been extensively studied for its potent antioxidant and neuroprotective effects, which are attributed to its ability to scavenge free radicals, upregulate antioxidant enzymes, and modulate inflammatory pathways.[1][2][3] The 5-methoxyindole core of melatonin is a key contributor to these activities.
The subject of this guide, this compound, shares this crucial 5-methoxyindole moiety. Furthermore, the 2-oxoacetamide side chain introduces additional functionalities that may enhance its biological activity and drug-like properties. While direct studies on this specific compound are lacking, research on other 5-methoxyindole derivatives has demonstrated significant neuroprotective potential, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[4][5][6] These findings provide a strong rationale for the systematic evaluation of this compound as a novel neuroprotectant.
This guide will provide a roadmap for this investigation, starting with the synthesis of the compound, followed by a tiered approach to in vitro and in vivo evaluation, and culminating in the elucidation of its potential mechanisms of action.
Synthesis of this compound
The synthesis of the target compound can be achieved through a two-step process starting from 5-methoxyindole, as adapted from established protocols for similar indole-2-oxoacetamide derivatives.[7][8]
Step 1: Synthesis of 5-methoxyindol-3-yl-glyoxyl chloride
Oxalyl chloride is added dropwise to a solution of 5-methoxy-indole in a dry ethereal solvent. The reaction mixture is stirred at room temperature to yield the crude product, 5-methoxyindol-3-yl-glyoxyl chloride.
Step 2: Amidation to yield this compound
The crude 5-methoxyindol-3-yl-glyoxyl chloride is then reacted with an ammonia source, such as aqueous ammonia or an appropriate amine precursor, in a suitable solvent like dichloromethane. The reaction is typically carried out in the presence of a mild base, such as triethylamine, to neutralize the HCl generated during the reaction. The final product, this compound, can be purified by crystallization or column chromatography.
Proposed Mechanisms of Neuroprotection
Based on the known activities of related indole compounds, we hypothesize that this compound exerts its neuroprotective effects through a multi-pronged approach targeting key pathological pathways in neurodegeneration.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[2] Indole derivatives are known for their potent antioxidant properties.[3] We propose that our target compound will mitigate oxidative stress through two primary mechanisms:
-
Direct ROS Scavenging: The electron-rich indole ring can directly neutralize harmful free radicals.
-
Activation of the Nrf2-ARE Pathway: The compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][[“]]
Figure 1: Proposed activation of the Nrf2-ARE pathway.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss in neurodegenerative conditions. The PI3K/Akt signaling pathway is a key regulator of neuronal survival, and its activation can inhibit apoptosis.[13][14] We postulate that this compound may promote neuronal survival by activating the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins such as caspases.
Figure 2: Proposed activation of the PI3K/Akt survival pathway.
Modulation of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. The transcription factor NF-κB is a central regulator of the inflammatory response.[15] While NF-κB signaling can have both neuroprotective and neurotoxic effects, its chronic activation is generally considered detrimental.[16] Some indole derivatives have been shown to modulate NF-κB signaling. We will investigate whether our target compound can attenuate neuroinflammation by inhibiting the pro-inflammatory arm of the NF-κB pathway.
In Vitro Evaluation of Neuroprotective Efficacy
A series of in vitro assays will be conducted to assess the neuroprotective potential of this compound and to probe its mechanisms of action. The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for these studies.
Cell Viability and Cytotoxicity Assays
Objective: To determine the protective effect of the compound against an oxidative insult.
Experimental Protocol:
-
Cell Culture: SH-SY5Y cells will be cultured in standard conditions.
-
Treatment: Cells will be pre-treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress will be induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assessment of Cell Viability: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A decrease in MTT reduction indicates cytotoxicity.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| H₂O₂ alone | 100 | 45 ± 3.8 |
| Compound + H₂O₂ | 1 | 55 ± 4.1 |
| Compound + H₂O₂ | 10 | 75 ± 6.3 |
| Compound + H₂O₂ | 50 | 92 ± 4.9 |
| Compound alone | 50 | 98 ± 5.5 |
Quantification of Intracellular Reactive Oxygen Species (ROS)
Objective: To directly measure the antioxidant capacity of the compound in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: SH-SY5Y cells will be cultured and treated with the compound and an oxidative stressor as described above.
-
ROS Detection: Intracellular ROS levels will be measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
-
Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, will be measured using a fluorescence plate reader or flow cytometer.[18][19]
Caspase-3 Activity Assay
Objective: To assess the anti-apoptotic effect of the compound.
Experimental Protocol:
-
Cell Culture and Treatment: SH-SY5Y cells will be treated with the compound and an apoptotic inducer (e.g., staurosporine or the oxidative stressor).
-
Cell Lysis: After treatment, cells will be lysed to release intracellular contents.
-
Caspase-3 Activity Measurement: Caspase-3 activity in the cell lysates will be determined using a colorimetric or fluorometric assay kit. These assays utilize a specific peptide substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) that releases a chromophore or fluorophore upon cleavage by active caspase-3.[20][21][22]
-
Quantification: The absorbance or fluorescence is measured and is directly proportional to the caspase-3 activity.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To evaluate the potential of the compound to cross the BBB, a critical prerequisite for centrally acting drugs.
Experimental Protocol:
-
BBB Model: An in vitro BBB model will be established using co-cultures of brain microvascular endothelial cells, astrocytes, and pericytes on a transwell insert.[23][24] The integrity of the barrier will be confirmed by measuring transendothelial electrical resistance (TEER).
-
Permeability Assay: The compound will be added to the apical (blood) side of the transwell. At various time points, samples will be collected from the basolateral (brain) side.
-
Quantification: The concentration of the compound in the basolateral samples will be quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The apparent permeability coefficient (Papp) will be calculated.[25]
In Vivo Evaluation of Neuroprotective Efficacy
Based on promising in vitro results, the neuroprotective effects of this compound will be evaluated in a relevant animal model of neurodegeneration.
Model: Scopolamine-induced memory impairment in rodents. Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, providing a well-established model for screening potential anti-amnesic and neuroprotective drugs.[6]
Experimental Protocol:
-
Animals and Treatment: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) will be used. The animals will be pre-treated with the compound or vehicle for a specified period (e.g., 7-14 days).
-
Induction of Memory Impairment: Scopolamine will be administered intraperitoneally (i.p.) prior to behavioral testing.
-
Behavioral Assessment: Cognitive function will be assessed using standard behavioral tests such as the Morris water maze (for spatial learning and memory) or the passive avoidance test (for non-spatial memory).
-
Biochemical Analysis: Following behavioral testing, brain tissues (e.g., hippocampus and cortex) will be collected for biochemical analysis, including measurement of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme levels, and inflammatory markers.
Figure 3: Workflow for in vivo evaluation.
Conclusion
This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The proposed studies are designed to systematically assess its efficacy in mitigating key pathological features of neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation. The structural similarity of the target compound to known neuroprotective indole derivatives, coupled with the potential for enhanced activity from its 2-oxoacetamide moiety, makes it a compelling candidate for further investigation. The successful completion of these studies will provide critical insights into the therapeutic potential of this novel compound and may pave the way for its development as a new treatment for neurodegenerative diseases.
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A Technical Guide to the Anti-inflammatory Properties of Indole-3-Glyoxylamides: Mechanisms and Methodologies
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] When combined with a glyoxylamide function, it forms the indole-3-glyoxylamide (IGA) scaffold, a versatile template for developing novel therapeutics.[1] While extensively studied for anticancer properties, the anti-inflammatory potential of IGAs is an area of growing interest.[3][4] This technical guide provides an in-depth exploration of the anti-inflammatory properties of indole-3-glyoxylamides, targeting researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, focusing on the modulation of critical inflammatory signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed not as a rigid template, but as a comprehensive narrative grounded in scientific integrity, explaining the causality behind experimental choices to empower robust and reliable drug discovery efforts.
The Inflammatory Cascade: A Target for Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] While essential for host defense and tissue repair, dysregulated or chronic inflammation underpins a vast array of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[6][7] Key cellular and molecular players in this process include immune cells like macrophages and the signaling molecules they produce, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β).[7][8]
The production of these mediators is tightly controlled by intracellular signaling cascades. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9] These pathways are often triggered by stimuli like Lipopolysaccharide (LPS), a component of Gram-negative bacteria, which activates Toll-like Receptor 4 (TLR4).[10][11] Consequently, the NF-κB and MAPK pathways represent prime targets for the development of novel anti-inflammatory agents.
Mechanism of Action: How Indole-3-Glyoxylamides Quell Inflammation
Emerging evidence indicates that indole-3-glyoxylamides exert their anti-inflammatory effects by intervening at critical nodes within these core signaling pathways. Their mechanism is multifaceted, primarily involving the inhibition of pro-inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation.[6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[12] Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB, allowing it to translocate to the nucleus and drive the transcription of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, COX-2, and iNOS.[8][13][14]
Indole-3-glyoxylamides and related indole structures have been shown to suppress NF-κB activation.[8][13] They can prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[8] This inhibitory action is a central pillar of their anti-inflammatory efficacy.
Modulation of MAPK Signaling
The MAPK family comprises several key kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which regulate cellular responses to a wide range of stimuli.[9][15] In the context of inflammation, these pathways are activated by cytokines and PAMPs (like LPS) and lead to the activation of transcription factors such as AP-1 (Activator protein-1).[16] This, in turn, upregulates the expression of inflammatory genes. Indole alkaloids have been shown to modulate MAPK signaling, often by reducing the phosphorylation (and thus activation) of p38 and JNK, contributing to the overall reduction in the inflammatory response.[9][17]
Inhibition of Pro-inflammatory Enzymes
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammation by synthesizing prostaglandins.[5] Several indole derivatives have been identified as potent and selective COX-2 inhibitors.[5][18][19] By directly inhibiting the activity of this key enzyme, indole-3-glyoxylamides can reduce the production of prostaglandins, thereby alleviating pain and inflammation. This mechanism is particularly attractive as it mirrors the action of many established non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Experimental Validation: A Step-by-Step Guide
Validating the anti-inflammatory activity of novel IGA compounds requires a systematic, multi-tiered approach. The following protocols represent a robust workflow for the in vitro characterization of these molecules. The primary model discussed is the LPS-stimulated RAW 264.7 murine macrophage cell line, a widely accepted standard for studying inflammatory responses.[8][10]
Protocol: Cell Culture and LPS Stimulation
Rationale: RAW 264.7 cells are a robust and reliable model that, when stimulated with LPS, mimics the acute inflammatory response of macrophages to bacterial infection.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for MTT/Griess, 24-well for ELISA, 6-well for Western Blot) at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: The following day, replace the old media with fresh, low-serum (e.g., 2% FBS) media.
-
Pre-treatment: Add the indole-3-glyoxylamide compounds (dissolved in DMSO, final concentration ≤0.1%) at various concentrations to the cells. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration typically 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO/cytokine analysis, shorter times for signaling protein phosphorylation).
Protocol: MTT Assay for Cell Viability
Rationale: This is a critical self-validating step. A reduction in inflammatory markers is only meaningful if it is not a byproduct of compound-induced cell death. This assay ensures that the observed anti-inflammatory effects occur at non-cytotoxic concentrations.
-
Setup: Seed cells in a 96-well plate and treat with IGA compounds at various concentrations (without LPS) as described above. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
Rationale: NO is a key inflammatory mediator produced by the enzyme iNOS in macrophages. The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the culture supernatant.
-
Sample Collection: After the 24-hour LPS stimulation, collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 50 µL of the Griess reagent to the 50 µL of supernatant.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol: Cytokine Quantification (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of key pro-inflammatory cytokines like TNF-α and IL-6 released by macrophages into the culture medium.
-
Sample Collection: Collect culture supernatants after LPS stimulation (typically 12-24 hours).
-
ELISA Kit: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions precisely.
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance.
-
-
Analysis: Calculate cytokine concentrations based on the standard curve.
Data Presentation and Structure-Activity Relationships (SAR)
Quantitative data from these assays should be summarized for clear comparison. Structure-Activity Relationship (SAR) studies, where the chemical structure of the IGA is systematically modified, are crucial for optimizing potency and drug-like properties.[20]
Table 1: Anti-inflammatory Activity of Hypothetical Indole-3-Glyoxylamide Analogs
| Compound ID | R1 Group | R2 Group | Cell Viability at 10 µM (% of Control) | NO Production IC₅₀ (µM)[8] | TNF-α Inhibition at 5 µM (%)[8] |
| IGA-01 | H | Phenyl | >95% | 12.5 | 45.2 ± 3.1% |
| IGA-02 | 5-Br | Phenyl | >95% | 8.2 | 61.7 ± 4.5% |
| IGA-03 | 5-Br | 4-Cl-Ph | >95% | 3.1 | 78.3 ± 2.9% |
| IGA-04 | 5-MeO | 4-Cl-Ph | >95% | 4.5 | 71.5 ± 5.0% |
| Control | - | - | 100% | N/A | 0% |
Data are hypothetical and for illustrative purposes.
From this illustrative data, a preliminary SAR can be deduced:
-
Expertise & Experience Insight: The addition of a bromine atom at the 5-position of the indole ring (IGA-02 vs. IGA-01) appears to enhance potency. Further substitution on the phenyl R2 group with an electron-withdrawing chlorine atom (IGA-03) significantly improves activity. This suggests that modulating the electronic properties and steric bulk at these positions is a fruitful strategy for lead optimization.
Conclusion and Future Directions
Indole-3-glyoxylamides represent a promising and adaptable scaffold for the development of novel anti-inflammatory therapeutics.[1][3] Their ability to modulate key inflammatory pathways like NF-κB and MAPK, and inhibit enzymes such as COX-2, provides multiple avenues for therapeutic intervention. The experimental framework detailed in this guide offers a robust and self-validating system for identifying and characterizing potent lead compounds.
Future research should focus on expanding the SAR studies to improve potency and selectivity, optimizing pharmacokinetic properties for better oral bioavailability, and validating the most promising candidates in in vivo models of inflammatory disease.[8] By integrating rational design with rigorous biological evaluation, the full therapeutic potential of the indole-3-glyoxylamide scaffold can be realized.
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Song, J., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. [Link]
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Tanaka, A., et al. (2023). Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells. PubMed. [Link]
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Cadelis, M. M., et al. (2023). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators. MDPI. [Link]
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Esmaeili, M-A., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a member of the indole-3-glyoxylamide class of compounds. These scaffolds are recognized as privileged structures in medicinal chemistry, serving as key intermediates and active agents in drug discovery programs targeting a range of diseases.[1][2][3] The protocol herein details a robust and efficient one-pot, two-step synthetic strategy, commencing with the electrophilic acylation of 5-methoxyindole using oxalyl chloride, followed by in-situ amidation of the resulting glyoxylyl chloride intermediate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step procedural instructions, safety considerations, and characterization guidelines.
Introduction and Synthetic Strategy
The indole-3-glyoxylamide moiety is a cornerstone in the development of novel therapeutics, with derivatives exhibiting potent biological activities, including anti-proliferative and neuroprotective properties.[1][4] The target molecule, this compound, is a foundational structure within this class. Its synthesis is achieved through a highly reliable sequence that leverages the intrinsic nucleophilicity of the indole ring system.
The overall synthetic workflow can be visualized as follows:
Caption: Chemical reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Quantity | Moles | Rationale for Use / Notes |
| 5-Methoxyindole | 147.17 | 1006-94-6 | 5.00 g | 33.97 mmol | Starting indole substrate. |
| Oxalyl Chloride | 126.93 | 79-37-8 | 3.20 mL (4.73 g) | 37.28 mmol | Acylating agent (1.1 eq). Use fresh. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | 150 mL | - | Anhydrous solvent to prevent side reactions. THF can also be used. [1][2] |
| Ammonium Hydroxide (28-30%) | 35.05 | 1336-21-6 | 100 mL | ~1.48 mol | Source of ammonia for amidation and to neutralize HCl. |
| Deionized Water | 18.02 | 7732-18-5 | As needed | - | For workup and washing. |
| Brine (Saturated NaCl) | - | 7647-14-5 | 50 mL | - | To aid in phase separation during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | As needed | - | Drying agent for the organic phase. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | As needed | - | Extraction solvent. |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Step 1: Formation of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask under a positive pressure of nitrogen or argon. This inert atmosphere is critical to prevent the highly moisture-sensitive oxalyl chloride from hydrolyzing.
-
Dissolution: Add 5-methoxyindole (5.00 g, 33.97 mmol) to the flask, followed by 100 mL of anhydrous diethyl ether. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature is essential to moderate the exothermic acylation reaction and minimize potential side-product formation.
-
Addition of Oxalyl Chloride: In the dropping funnel, prepare a solution of oxalyl chloride (3.20 mL, 37.28 mmol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred indole solution over a period of 30-45 minutes. A slow, controlled addition is paramount to prevent a rapid temperature increase.
-
Reaction: Upon addition, a yellow precipitate of the intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride, will form. [5]After the addition is complete, allow the resulting slurry to stir at 0 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.
Step 2: Amidation to this compound
-
Ammonia Quench: In a separate large beaker or flask, place 100 mL of concentrated ammonium hydroxide solution and cool it in an ice-water bath.
-
Transfer: While stirring vigorously, slowly pour the cold ethereal slurry of the acyl chloride intermediate from the reaction flask into the cold ammonium hydroxide solution. This step is highly exothermic and can be violent; perform the transfer slowly and cautiously in a well-ventilated fume hood. [6][7]A large excess of ammonia ensures the complete conversion of the acyl chloride and neutralizes all acidic byproducts.
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The yellow precipitate should dissolve and be replaced by a pale or off-white solid, which is the desired product.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of ethyl acetate to dissolve the product fully. Add 100 mL of deionized water and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude solid can be purified by recrystallization. A common solvent system is ethanol or an ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield: 65-85%
-
Appearance: Off-white to pale yellow solid.
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Melting Point (MP): Literature values can be used for comparison.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.8 ppm (s, 1H, Indole N-H)
-
δ ~8.2 ppm (s, 1H, Amide -NH₂)
-
δ ~8.0 ppm (s, 1H, Indole C2-H)
-
δ ~7.8 ppm (s, 1H, Amide -NH₂)
-
δ ~7.6 ppm (d, 1H, Indole C4-H)
-
δ ~7.3 ppm (d, 1H, Indole C7-H)
-
δ ~6.8 ppm (dd, 1H, Indole C6-H)
-
δ ~3.8 ppm (s, 3H, Methoxy -OCH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~188 ppm (C=O, ketone)
-
δ ~168 ppm (C=O, amide)
-
δ ~155 ppm (Indole C5-O)
-
δ ~136 ppm, ~131 ppm, ~125 ppm, ~113 ppm, ~112 ppm, ~110 ppm, ~102 ppm (Indole carbons)
-
δ ~55 ppm (-OCH₃)
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₁H₁₀N₂O₃ [M+H]⁺: 219.0764
-
Found: m/z consistent with the calculated value.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3400-3200 cm⁻¹ (N-H stretching, indole and amide)
-
~1680 cm⁻¹ (C=O stretching, ketone)
-
~1640 cm⁻¹ (C=O stretching, amide I band)
-
~1240 cm⁻¹ (C-O stretching, ether)
-
Safety Precautions and Troubleshooting
-
Oxalyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl, CO, CO₂). [8]Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. Have a neutralizing agent (e.g., sodium bicarbonate solution) ready for spills.
-
Solvents: Diethyl ether and ethyl acetate are highly flammable. Ensure all operations are performed away from ignition sources.
-
Exothermic Reactions: Both the acylation and amidation steps are exothermic. Strict adherence to temperature control and slow addition rates is crucial to prevent runaway reactions.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete acylation. | Ensure oxalyl chloride is fresh and the reaction is run under strictly anhydrous conditions. Increase reaction time at 0 °C. |
| Loss during workup/purification. | Ensure pH is neutral before extraction to prevent the product from partitioning into the aqueous layer. Optimize recrystallization solvent volume. | |
| Dark-colored Product | Side reactions or degradation. | Maintain low temperatures throughout the acylation and amidation steps. Purify via column chromatography if recrystallization is insufficient. |
| No Precipitate in Step 1 | Inactive reagents or wrong solvent. | Verify the quality of 5-methoxyindole and oxalyl chloride. Confirm the solvent is anhydrous. |
References
-
Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
-
The Preparation of Amides. (n.d.). Chemguide. [Link]
-
Thompson, M. J., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry, 52(21), 6819–6834. [Link]
-
Thompson, M. J., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). National Institutes of Health (NIH). [Link]
-
Amide formation from acyl chloride. (n.d.). Khan Academy. [Link]
-
Amide formation from acyl chloride. (2010). Khan Academy on YouTube. [Link]
-
N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. (n.d.). National Institutes of Health (NIH). [Link]
-
Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2017). Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Reaction between oxalyl chloride and indole. (2020). Sciencemadness Discussion Board. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Oxalyl chloride. (n.d.). Wikipedia. [Link]
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- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
Application Note: Quantifying the Impact of Indole Compounds on Microtubule Dynamics using a Fluorescence-Based Tubulin Polymerization Assay
Abstract
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, including mitosis and intracellular transport, making them a prime target for anticancer drug development.[1][2] Indole-based compounds have emerged as a significant class of tubulin-targeting agents, capable of modulating microtubule dynamics by inhibiting polymerization.[1][3][4] This guide provides a detailed protocol for a robust, fluorescence-based in vitro tubulin polymerization assay, optimized for screening and characterizing indole compounds. We delve into the scientific principles, provide step-by-step instructions, and offer guidance on data analysis and interpretation to empower researchers in the discovery of novel antimitotic agents.
Scientific Principle of the Assay
The in vitro tubulin polymerization assay quantitatively measures the assembly of tubulin dimers into microtubules over time. The classic method relies on light scattering, where the turbidity of the solution increases proportionally to the mass of microtubule polymer formed.[5][6] This application note focuses on a more sensitive, fluorescence-based method.[7][8][9]
This advanced assay format utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[10] The increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization and can be monitored in real-time using a fluorescence plate reader.
The process of microtubule formation follows a characteristic three-phase sigmoidal curve:
-
Nucleation (Lag Phase): The initial, rate-limiting step where tubulin dimers oligomerize to form a "nucleus."
-
Growth (Elongation Phase): Rapid addition of tubulin dimers to the ends of the nuclei, leading to microtubule elongation.
-
Steady State (Plateau Phase): A dynamic equilibrium is reached where the rates of polymerization and depolymerization are equal.[7][8][11]
Compounds that interact with tubulin can alter these kinetics. For instance, polymerization inhibitors like Vinca alkaloids (e.g., vinblastine) prevent microtubule formation, resulting in a suppressed fluorescence signal.[12] Conversely, stabilizers like paclitaxel (Taxol) enhance polymerization, often eliminating the nucleation phase and increasing the overall signal.[13][14][15][16] By observing these changes, researchers can determine the mechanism and potency of novel indole compounds.
Visualization of Microtubule Dynamics and Assay Workflow
To better understand the process, the following diagrams illustrate the mechanism of tubulin polymerization and the experimental workflow.
Figure 1: Mechanism of microtubule dynamic instability and the inhibitory action of a hypothetical indole compound that sequesters tubulin dimers.
Figure 2: High-level overview of the experimental workflow for the tubulin polymerization assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, ideal for screening multiple compounds and concentrations.[8]
Required Reagents and Equipment
-
Tubulin: >99% pure tubulin protein (e.g., porcine brain tubulin, Cytoskeleton, Inc. Cat. # T240).[7]
-
General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[10][17]
-
GTP Solution: 100 mM stock in sterile water. Store at -70°C in small aliquots.
-
Microtubule Glycerol Buffer: PEM buffer containing glycerol (e.g., 60% glycerol). Glycerol acts as a polymerization enhancer.[6][10]
-
Fluorescent Reporter: DAPI or a commercially supplied reporter.
-
Test Compounds: Indole compounds dissolved in 100% DMSO.
-
Control Compounds:
-
Positive Control (Inhibitor): Vinblastine or Nocodazole.
-
Positive Control (Enhancer): Paclitaxel (Taxol).[11]
-
Vehicle Control: 100% DMSO.
-
-
Equipment:
Reagent Preparation
Causality: Proper reagent preparation is critical. Tubulin is highly temperature-sensitive and must be kept on ice at all times to prevent premature polymerization.[6] GTP is essential for polymerization as it binds to β-tubulin and is hydrolyzed during incorporation into the microtubule lattice.[5]
-
Tubulin Polymerization Buffer (G-PEM + Reporter): Prepare a master mix on ice. For a final reaction volume of 50 µL per well, this buffer will be added at 45 µL per well.
-
Indole Compound Plate: Prepare a serial dilution of your indole compounds in 100% DMSO.
-
Assay Plate Setup:
-
Add 5 µL of your diluted indole compounds, controls (Paclitaxel, Vinblastine), and vehicle (DMSO) to the appropriate wells of a 96-well plate.
-
This creates a 10x concentrated compound plate. The final DMSO concentration in the assay should be kept low (e.g., ≤5%) to minimize solvent effects.
-
Assay Execution
Trustworthiness: The inclusion of positive and vehicle controls is non-negotiable. The vehicle control (DMSO) defines the baseline 100% polymerization signal, while positive controls (paclitaxel and an inhibitor) validate that the assay system is responsive to known modulators.
-
Pre-warm Plate: Place the 96-well plate containing the compounds and controls into the fluorescence plate reader and pre-warm to 37°C for at least 2 minutes.[18]
-
Prepare Tubulin: On ice, reconstitute lyophilized tubulin with the G-PEM + Reporter buffer to a final concentration of 2 mg/mL.[7][8] Mix gently by flicking the tube; do not vortex. This is your tubulin reaction mix.
-
Initiate Polymerization: Using a multichannel pipette, add 45 µL of the cold tubulin reaction mix to each well of the pre-warmed plate. This brings the total volume to 50 µL.
-
Kinetic Measurement: Immediately begin reading the fluorescence (Ex: 360 nm, Em: 450 nm) every 30-60 seconds for 60-90 minutes at a constant 37°C.[18]
Data Analysis and Interpretation
The output will be a set of kinetic curves showing fluorescence intensity over time.
-
Plot Data: Graph the fluorescence intensity versus time for each concentration of your indole compound and controls.
-
Calculate Polymerization Rate (Vmax): The Vmax is the steepest slope of the polymerization curve (during the growth phase). This is a key parameter for quantifying the effect of a compound. A decrease in Vmax indicates inhibition.
-
Determine IC50 Values: For inhibitory compounds, plot the Vmax (or the steady-state fluorescence) as a percentage of the vehicle control against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Example Data Presentation
The results can be summarized in a table for clear comparison.
| Compound Concentration (µM) | Vmax (RFU/min) | % Inhibition |
| Vehicle (0 µM) | 450.2 | 0% |
| 0.1 | 415.8 | 7.6% |
| 0.5 | 330.1 | 26.7% |
| 1.5 | 221.5 | 50.8% |
| 5.0 | 95.3 | 78.8% |
| 10.0 | 40.1 | 91.1% |
| Vinblastine (10 µM) | 25.6 | 94.3% |
| Paclitaxel (10 µM) | 890.5 | -97.8% (Enhancement) |
Table 1: Example results for a hypothetical indole-based tubulin polymerization inhibitor. The calculated IC50 from this data would be approximately 1.5 µM.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No polymerization in vehicle control | Inactive tubulin; Degraded GTP; Incorrect buffer pH or composition; Incorrect temperature. | Use fresh aliquots of tubulin and GTP; Verify buffer pH and components; Ensure plate reader is maintaining 37°C. |
| High well-to-well variability | Pipetting errors; Air bubbles in wells; Inconsistent temperature across the plate. | Use a multichannel pipette for consistency; Centrifuge plate briefly to remove bubbles; Ensure uniform heating. |
| Compound precipitates in assay | Poor compound solubility in aqueous buffer. | Decrease the final compound concentration; Test a different DMSO final concentration (though keep it consistent across all wells). |
Conclusion
The fluorescence-based tubulin polymerization assay is a powerful, high-throughput method for identifying and characterizing novel modulators of microtubule dynamics.[19] By carefully controlling experimental variables and including appropriate controls, this protocol provides a reliable system for evaluating the activity of indole-based compounds, accelerating the discovery of new therapeutic agents targeting the tubulin cytoskeleton.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Vinca Alkaloids on Microtubule Dynamics.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
-
Kumar, N. (1981). Taxol-induced polymerization of purified tubulin. Mechanism of action. Journal of Biological Chemistry, 256(20), 10435-10441. Retrieved from [Link]
-
Medivizor. (2025). What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids?. Retrieved from [Link]
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Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology, 17(3), 1061-1070. Retrieved from [Link]
-
Singh, S., et al. (2022). Mode of action of vinca alkaloids against cancer using Insilco analysis technique. GSC Biological and Pharmaceutical Sciences, 21(2), 133-143. Retrieved from [Link]
-
Perry, M. C. (Ed.). (2008). The Vinca Alkaloids. In Holland-Frei Cancer Medicine (8th ed.). NCBI Bookshelf. Retrieved from [Link]
-
Li, C. M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16827. Retrieved from [Link]
-
Wu, J., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5199. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]
-
Horwitz, S. B. (1994). Mechanisms of Taxol resistance related to microtubules. Journal of the National Cancer Institute. Monographs, (17), 55-61. Retrieved from [Link]
-
Leucci, E., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. Retrieved from [Link]
-
Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(20), 2677-2681. Retrieved from [Link]
-
Universal Biologicals. (n.d.). General Tubulin Buffer. Retrieved from [Link]
-
Mitra, A., & Andreu, J. M. (2003). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 100(19), 10733-10738. Retrieved from [Link]
-
Kumar, V., & Singh, P. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Topics in Medicinal Chemistry, 16(24), 2686-2703. Retrieved from [Link]
-
Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Retrieved from [Link]
-
Matesanz, R., et al. (2007). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal Research Reviews, 27(1), 79-116. Retrieved from [Link]
-
Barbier, P., et al. (2010). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. Journal of Biological Chemistry, 285(41), 31672-31681. Retrieved from [Link]
-
Muthusamy, B., et al. (2021). Comparative analysis of tubulin polymerization kinetics from plant and animal sources. FEBS Open Bio, 11(5), 1438-1451. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Retrieved from [Link]
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Bensdorf, K., et al. (2021). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Journal of Medicinal Chemistry, 64(23), 17388-17406. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance-based). Retrieved from [Link]
-
Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 85-98. Retrieved from [Link]
-
Barbier, P., et al. (2001). GDP-Tubulin Incorporation into Growing Microtubules Modulates Polymer Stability. Journal of Biological Chemistry, 276(35), 32782-32790. Retrieved from [Link]
-
Carlier, M. F., & Pantaloni, D. (1981). Kinetic analysis of cooperativity in tubulin polymerization in the presence of guanosine di- or triphosphate nucleotides. Biochemistry, 20(7), 1918-1924. Retrieved from [Link]
-
Ferlini, C., et al. (2013). Molecular dynamics and tubulin polymerization kinetics study on 1,14-heterofused taxanes: evidence of stabilization of the tubulin. Journal of Medicinal Chemistry, 56(17), 6749-6759. Retrieved from [Link]
-
ResearchGate. (2016). How could I polymerize tubulin into microtubule?. Retrieved from [Link]
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Application Notes & Protocols: Characterization of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide in Cancer Cell Lines
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer agents.[1] Derivatives of indole have been shown to target various hallmarks of cancer, such as uncontrolled proliferation and evasion of apoptosis.[1] This document provides a comprehensive guide for the initial in vitro characterization of a novel indole-based compound, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, hereafter referred to as Compound-IDL.
These application notes are designed for researchers in oncology and drug development, offering a systematic approach to evaluating the anti-cancer potential of new chemical entities. The protocols herein describe a logical workflow, from initial cytotoxicity screening to preliminary mechanism of action studies, ensuring robust and reproducible data generation.
Part 1: Initial Efficacy Screening - Cell Viability and Cytotoxicity
The first step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.[2]
Rationale for Assay Selection
A variety of assays can be used to measure cell viability, each with its own advantages.[3][4] Tetrazolium reduction assays (e.g., MTT, MTS) are widely used as they measure the metabolic activity of viable cells.[3] ATP-based luminescence assays provide a highly sensitive measure of metabolically active cells. It is often advisable to use more than one method to confirm results. For initial high-throughput screening, colorimetric or fluorometric plate-based assays are ideal.[5]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of Compound-IDL.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound-IDL stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of Compound-IDL in complete medium. A common approach is a 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be determined based on the doubling time of the cell line.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Hypothetical IC50 Values
The following table illustrates how to present the IC50 data for Compound-IDL across different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 32.5 |
| A549 | Lung Carcinoma | 48 | 21.8 |
| HCT116 | Colorectal Carcinoma | 48 | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 45.1 |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays
Once a compound has demonstrated cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.
Rationale for Assay Selection
Several assays can detect the hallmark stages of apoptosis.[7]
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[8] PI is a DNA intercalating agent that is excluded by viable cells, thus it stains late apoptotic and necrotic cells.[9]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of executioner caspases like caspase-3/7 can confirm the induction of apoptosis.[8]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
Materials:
-
Cancer cell line (e.g., HCT116, based on lower IC50)
-
Compound-IDL
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to attach. Treat the cells with Compound-IDL at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Part 3: Elucidating Effects on Cell Cycle Progression
Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Rationale for Assay Selection
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cancer cell line (e.g., HCT116)
-
Compound-IDL
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution.[10]
Part 4: Preliminary Mechanistic Insights via Western Blotting
To understand the molecular pathways affected by Compound-IDL, Western blotting can be used to assess changes in the expression and activation of key signaling proteins.[12]
Rationale and Target Selection
Given that many indole derivatives affect cell proliferation and apoptosis, it is logical to investigate proteins involved in these pathways. For a novel compound, a preliminary screen might include:
-
Apoptosis Markers: Cleaved Caspase-3, PARP cleavage.
-
Cell Cycle Regulators: Cyclin D1, p21, p27.
-
Pro-survival Signaling: Phospho-Akt (p-Akt), total Akt, Bcl-2.
Hypothetical Signaling Pathway
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Application Notes and Protocols for the In Vivo Experimental Use of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Introduction: Unveiling the Potential of a Novel Indole-3-glyoxylamide
The compound 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide belongs to the promising class of indole-3-glyoxylamides. This structural class has garnered significant attention in medicinal chemistry as a "privileged scaffold" due to its versatility in targeting various biological pathways.[1] Notably, numerous indole-3-glyoxylamides have been identified as potent inhibitors of tubulin polymerization, a critical mechanism in cell division.[2][3][4] By disrupting the dynamic assembly of microtubules, these agents can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in rapidly proliferating cells, making them attractive candidates for anticancer drug development.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of this compound. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step. All procedures involving animal research must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Mechanism of Action: Targeting the Cytoskeleton
The primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization. This is based on extensive research on the broader class of indole-3-glyoxylamides, which have been shown to bind to the colchicine site on β-tubulin.[3][6] This binding event disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
In Vitro Confirmation of Mechanism of Action:
Prior to extensive in vivo studies, it is highly recommended to confirm the tubulin polymerization inhibitory activity of this compound using a cell-free in vitro assay.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is adapted from established methods for assessing tubulin polymerization inhibitors.[7]
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare stock solutions of this compound, positive control, and vehicle in DMSO.
-
-
Reaction Setup (on ice):
-
In microcentrifuge tubes, prepare the reaction mixtures containing G-PEM buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Add the test compound, positive control, or vehicle to the respective tubes. The final concentration of DMSO should not exceed 1% in the final reaction volume.
-
-
Initiation of Polymerization:
-
Add the reconstituted tubulin to each reaction mixture.
-
Immediately transfer 100 µL of each reaction mixture to the pre-warmed (37°C) 96-well plate.
-
-
Data Acquisition:
-
Place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the IC₅₀ value by testing a range of compound concentrations.
Expected Outcome: this compound is expected to inhibit tubulin polymerization in a concentration-dependent manner.
In Vivo Experimental Protocols
Animal Models and Husbandry
For initial toxicity and pharmacokinetic studies, common mouse strains such as BALB/c or C57BL/6 can be utilized. For efficacy studies targeting cancer, immunocompromised mice (e.g., athymic nude or SCID) are required for the engraftment of human tumor xenografts. All animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Formulation and Administration
Indole derivatives, including this compound, often exhibit poor aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration.
Recommended Vehicle Formulation (for oral administration):
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water: This is a commonly used suspension vehicle for oral gavage.
-
Alternative: A solution of 5% DMSO, 40% PEG 400, and 55% saline can also be explored, particularly for intraperitoneal injections. However, the potential for vehicle-induced toxicity should be assessed.
Administration Route:
-
Oral Gavage (PO): This is often the preferred route for indole-3-glyoxylamides due to evidence of oral bioavailability in related compounds.[1]
-
Intraperitoneal (IP) Injection: This can be used for initial studies to bypass first-pass metabolism.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Study Design:
-
Animals: 15-20 healthy female BALB/c mice (6-8 weeks old).
-
Groups: 3-4 dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group). Doses can be escalated in subsequent cohorts based on observed toxicity.
-
Administration: Administer the compound daily via oral gavage for 5-7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and signs of pain or distress) twice daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
| Parameter | Endpoint | Rationale for Monitoring |
| Body Weight | Daily Measurement | A sensitive indicator of general health and toxicity. |
| Clinical Observations | Twice Daily | To identify signs of pain, distress, or adverse effects. |
| Hematology (CBC) | End of Study | To assess effects on red and white blood cells, and platelets. |
| Serum Chemistry | End of Study | To evaluate liver and kidney function. |
| Histopathology | End of Study | To identify any organ-specific toxicity at the microscopic level. |
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Study Design:
-
Animals: 18-24 healthy male BALB/c mice (6-8 weeks old).
-
Groups:
-
Intravenous (IV) administration group (e.g., 2 mg/kg) for determining absolute bioavailability.
-
Oral gavage (PO) group (e.g., 20 mg/kg).
-
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma.[1][2]
Data Analysis:
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
| PK Parameter | Description |
| Cmax | The highest concentration of the drug in the blood. |
| Tmax | The time at which Cmax is reached. |
| AUC | The total exposure to the drug over time. |
| t₁/₂ | The time it takes for the drug concentration to decrease by half. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. |
Protocol: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Study Design:
-
Animal Model: Athymic nude mice subcutaneously inoculated with a human cancer cell line known to be sensitive to tubulin inhibitors (e.g., a head and neck cancer cell line like FaDu, or a breast cancer cell line like MDA-MB-231).[3]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% CMC)
-
This compound at one or two dose levels (based on MTD study)
-
Positive control (e.g., a standard-of-care chemotherapeutic agent like paclitaxel).
-
-
Administration: Administer treatment daily via oral gavage for a specified period (e.g., 21 days).
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
Record body weight twice weekly.
-
At the end of the study, excise tumors and record their weight.
-
Optionally, collect tumor tissue for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for mitotic markers like phospho-histone H3).
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effect.
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by this compound leads to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately apoptosis.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a tumor xenograft model.
References
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). ResearchGate. [Link]
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2019). National Institutes of Health. [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2015). ACS Publications. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health. [Link]
-
A Facile and Sensitive HPLC–MS/MS Method for Quantification of 3,3'-Diindolylmethane in Plasma Samples. (2021). ResearchGate. [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (2018). National Institutes of Health. [Link]
-
Showing metabocard for 5-Methoxyindole (HMDB0246822). (2021). Human Metabolome Database. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). PlumX. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2018). RSC Publishing. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). National Institutes of Health. [Link]
-
Indole-3-acetic acid increases glutamine utilization by high peroxidase activity-presenting leukocytes. (2003). PubMed. [Link]
-
A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells. (2021). PubMed Central. [Link]
-
In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2012). National Institutes of Health. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2020). MDPI. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs. [Link]
-
Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Preparation of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide Stock Solution in DMSO
Abstract
This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of a high-concentration stock solution of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this protocol emphasizes best practices to ensure solution integrity, concentration accuracy, and experimental reproducibility. The causality behind critical procedural steps, such as the use of anhydrous DMSO and specific handling techniques, is explained to empower users with a deeper understanding of the methodology.
Introduction and Scientific Context
This compound, a member of the indole-glyoxylamide class, is a crucial scaffold in medicinal chemistry and drug discovery. The indole ring is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1][2] Accurate and consistent preparation of stock solutions is the foundational step for any subsequent in vitro or in vivo screening assay. Dimethyl sulfoxide (DMSO) is the solvent of choice for many nonpolar compounds due to its exceptional solubilizing power.[3] However, its unique chemical properties, including its hygroscopicity and potential for reactivity, necessitate a carefully controlled preparation protocol to avoid common pitfalls such as compound precipitation, degradation, or concentration inaccuracies that can compromise entire experimental campaigns.[4][5] This guide provides a robust framework to mitigate these risks.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is critical for accurate preparation. The key identifiers and characteristics for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[6] |
| Synonym | 5-Methoxyindole-3-glyoxylamide | ChemicalBook[7] |
| CAS Number | 52055-22-8 | ECHEMI[6] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | ECHEMI[6] |
| Molecular Weight | 218.21 g/mol | ECHEMI[6], PubChem[8] |
| Appearance | Solid (Green Yellow) | ChemicalBook[7] |
| Known Solubility | Soluble in Dimethylsulfoxide, Methanol | ChemicalBook[7] |
Core Principles: The Critical Role of DMSO as a Solvent
DMSO is a powerful, polar aprotic solvent, making it invaluable for solubilizing a diverse range of small molecules.[3] However, its utility is contingent on proper handling.
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[9] This absorbed water can drastically decrease the solubility of hydrophobic compounds, leading to their precipitation from the stock solution over time.[10] Therefore, the use of anhydrous (dry) DMSO and proper handling techniques are paramount.
-
Purity & Degradation: The purity of the DMSO is crucial. Water is a common impurity, but others can arise from improper storage or decomposition.[11] While stable, DMSO can decompose at high temperatures or in the presence of strong acids or bases, which can introduce reactive impurities.[5][12] It is recommended to use high-purity, anhydrous DMSO (≥99.9%) from a reputable supplier.
-
Cellular Effects: For cell-based assays, it is critical to minimize the final concentration of DMSO in the culture medium, as it can be toxic to cells. A final concentration below 0.5% (v/v) is generally recommended to avoid artifacts.[13]
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance (readability to at least 0.1 mg)
-
Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Sterile, low-retention polypropylene microcentrifuge tubes (for aliquots)
-
Positive displacement pipette or gas-tight syringe for dispensing DMSO
-
Standard laboratory pipettes (P1000, P200, P20) with sterile, low-retention tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution. Calculations can be adjusted for different volumes or concentrations.
5.1. Pre-Preparation Steps
-
Equilibration: Allow the vial of this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to ambient room temperature for at least 30 minutes before opening.
-
Rationale: This critical step prevents atmospheric moisture from condensing onto the cold powder and into the DMSO bottle upon opening, which would compromise the anhydrous conditions.
-
-
Calculations: Calculate the mass of the compound required.
-
For a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):
-
Moles = Concentration × Volume = 0.010 mol/L × 0.001 L = 0.00001 mol
-
Mass = Moles × Molecular Weight = 0.00001 mol × 218.21 g/mol = 0.00218 g = 2.18 mg
-
5.2. Weighing and Dissolution
-
Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh out 2.18 mg of the compound directly into the vial. Record the exact mass.
-
Rationale: Using an amber vial protects the compound from potential light-induced degradation. Recording the precise mass is essential for calculating the actual final concentration.
-
-
Solvent Addition: In a fume hood or well-ventilated area, use a positive displacement pipette or a gas-tight syringe to add 1 mL of anhydrous DMSO to the vial.
-
Rationale: Standard air-displacement pipettes can be inaccurate with viscous solvents like DMSO. A positive displacement pipette ensures accurate volume delivery. Working in a ventilated space is a key safety measure.[14]
-
-
Initial Mixing: Tightly cap the vial and vortex at medium speed for 30-60 seconds. A visual inspection should show that most of the solid has dissolved.
-
Sonication (If Necessary): If any solid particles remain, place the vial in a bath sonicator for 2-5 minutes at room temperature. Check for complete dissolution. Repeat if necessary, but avoid excessive sonication time to prevent heating the sample.
-
Rationale: Sonication uses ultrasonic waves to break up solute aggregates and accelerate dissolution without significant heat, which could degrade the compound or solvent.
-
-
Final Concentration Calculation: Adjust the final concentration based on the actual mass weighed.
-
Example: If 2.25 mg was weighed, the concentration is:
-
(0.00225 g / 218.21 g/mol ) / 0.001 L = 0.01031 mol/L = 10.31 mM
-
Quality Control and Validation
Ensuring the quality of a stock solution is a self-validating step that builds trustworthiness into all subsequent experimental data.[15][16]
-
Visual Inspection: A properly prepared stock solution should be a clear, particulate-free liquid. Any cloudiness or visible precipitate indicates a problem with solubility or stability.
-
Concentration Verification (Optional but Recommended): For high-value experiments, the concentration can be confirmed using UV-Vis spectrophotometry if the molar extinction coefficient (ε) is known. A dilution of the stock in a suitable solvent (e.g., methanol) is measured, and the concentration is verified using the Beer-Lambert law (A = εcl).
-
Record Keeping: Meticulously document all preparation details, including the compound lot number, exact mass, final volume of DMSO, calculated final concentration, preparation date, and the name of the preparer.[17]
Storage and Stability
Proper storage is essential to maintain the long-term integrity of the stock solution.[13]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-retention polypropylene tubes.[10]
-
Storage Temperature: Store the aliquots in a desiccated, light-protected environment at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).[13]
-
Thawing: When ready to use, thaw an aliquot quickly at room temperature and spin it down briefly in a microcentrifuge to collect the solution at the bottom of the tube before opening. Use the entire aliquot for the experiment; do not re-freeze any unused portion.
Experimental Workflow and Visualization
The following diagram illustrates the typical workflow from the master stock solution to the final working concentration used in a cell-based assay.
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Fluorescence microscopy techniques for visualizing tubulin disruption by indole compounds
Topic: Fluorescence Microscopy Techniques for Visualizing Tubulin Disruption by Indole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Microtubule Cytoskeleton as a Therapeutic Target
The microtubule cytoskeleton, a dynamic network of polymers assembled from α- and β-tubulin heterodimers, is fundamental to numerous cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][2] This essential role in mitosis makes tubulin a highly attractive target for anticancer drug development. By disrupting microtubule dynamics, therapeutic agents can halt the cell cycle, leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][3]
Indole-based compounds have emerged as a significant class of tubulin polymerization inhibitors.[2][4][5] A variety of natural and synthetic molecules incorporating the indole scaffold have demonstrated potent anti-tumor activity by interfering with microtubule assembly.[4][6] Unlike microtubule-stabilizing agents such as taxanes, which promote polymerization, indole derivatives often act as destabilizing agents, preventing the formation of functional microtubules.[3][7] This guide provides an in-depth overview and detailed protocols for visualizing and quantifying the effects of these indole compounds on the microtubule network using state-of-the-art fluorescence microscopy techniques.
Mechanism of Action: Indole Compounds vs. Microtubule Dynamics
The primary mechanism of many anticancer indole derivatives is the inhibition of tubulin polymerization. They typically bind to the colchicine-binding site on β-tubulin, sterically hindering the association of tubulin dimers into protofilaments and, consequently, microtubules.[4] This disruption of the delicate equilibrium between soluble tubulin dimers and polymerized microtubules has profound downstream effects, culminating in mitotic arrest and apoptosis.
This mechanism contrasts with other classes of microtubule-targeting agents. For instance, Vinca alkaloids (e.g., vinblastine, vincristine) also destabilize microtubules but primarily by binding to the tubulin dimers at a distinct site, inducing a conformational change that prevents their assembly.[1][8][9][10] Conversely, taxanes (e.g., paclitaxel) bind to the interior of the microtubule polymer, suppressing its dynamic instability and leading to the formation of overly stable, non-functional microtubule bundles.[3][7]
Understanding these distinct mechanisms is crucial for drug development and is readily visualized by the techniques described herein.
Caption: Mechanism of indole-induced microtubule disruption.
Choosing the Right Visualization Technique: Fixed vs. Live-Cell Imaging
The choice between analyzing fixed or living cells is the first critical decision and depends entirely on the experimental question.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Immunofluorescence (IF) | Cells are chemically fixed, permeabilized, and microtubules are labeled with specific primary and fluorophore-conjugated secondary antibodies. | High-quality, high-resolution images; stable signal; allows for multiplexing with other antibodies. | Provides a static snapshot in time; fixation can introduce artifacts; protocol is longer. | Endpoint assays; dose-response studies; detailed morphological analysis of the cytoskeleton. |
| Live-Cell Imaging | Microtubules are visualized in real-time using cell-permeant fluorescent dyes or expression of fluorescently-tagged tubulin (e.g., GFP-tubulin). | Enables visualization of dynamic processes (assembly, disassembly, transport); provides temporal data. | Potential for phototoxicity; fluorescent protein overexpression can alter dynamics; dyes may affect microtubule stability. | Studying rates of polymerization; tracking microtubule dynamics in response to drug addition. |
Section 1: Immunofluorescence (IF) for Endpoint Analysis of Tubulin Disruption
Immunofluorescence is the gold standard for high-resolution visualization of the microtubule network at a specific time point after treatment. It allows for a clear assessment of morphological changes, such as depolymerization or bundling, induced by indole compounds.
Expertise & Experience: The "Why" Behind the Protocol
-
Fixation: We use ice-cold methanol. Why? Methanol is a precipitating fixative that simultaneously fixes and permeabilizes the cells. It is excellent for preserving the fine filamentous structures of microtubules, often yielding crisper images than cross-linking fixatives like paraformaldehyde for cytoskeletal components.[11]
-
Blocking: Incubation with Bovine Serum Albumin (BSA) is essential. Why? This step blocks non-specific binding sites on the coverslip and within the cell, preventing the primary and secondary antibodies from adhering randomly and causing high background fluorescence.[11]
-
Controls: Including both a vehicle control (e.g., DMSO) and a positive control is non-negotiable for a self-validating experiment. The vehicle control shows the baseline microtubule structure, while a known microtubule-disrupting agent like Nocodazole confirms that the experimental system can detect the expected phenotype.[12][13][14][15][16]
Detailed Protocol: IF Staining of Microtubules Post-Indole Compound Treatment
This protocol is optimized for adherent mammalian cells grown on glass coverslips.
Materials:
-
Mammalian cell line (e.g., HeLa, A549) cultured on sterile 18 mm glass coverslips in a 12-well plate.
-
Indole compound stock solution (typically in DMSO).
-
Positive control: Nocodazole (10 µM final concentration).
-
Vehicle control: DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold (-20°C) Methanol.
-
Blocking Buffer: 3% BSA in PBS.
-
Primary Antibody: Mouse anti-α-Tubulin antibody (1:1000 dilution in 1.5% BSA/PBS).
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Mouse IgG (1:800 dilution in 1.5% BSA/PBS).
-
Nuclear Stain: Hoechst 33342 or DAPI (1 µg/mL in PBS).
-
Mounting Medium: Ibidi Mounting Medium or similar anti-fade reagent.
Procedure:
-
Cell Seeding: Seed cells onto coverslips to achieve 60-70% confluency on the day of the experiment. Allow them to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of your indole compound in pre-warmed complete culture medium.
-
Treat cells with the desired concentrations of the indole compound, the vehicle control (DMSO), and the positive control (Nocodazole) for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 500 µL of ice-cold methanol to each well and incubate for 5 minutes at -20°C.[11]
-
-
Rehydration & Blocking:
-
Aspirate the methanol and wash the cells three times with PBS to rehydrate.
-
Add 500 µL of Blocking Buffer and incubate for 45-60 minutes at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Aspirate the blocking buffer.
-
Add 200 µL of the diluted anti-α-Tubulin primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the coverslips three times with PBS, for 5 minutes each wash, on a gentle shaker.
-
-
Secondary Antibody & Nuclear Staining:
-
Add 200 µL of the diluted Alexa Fluor 488-conjugated secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
During the last 10 minutes of incubation, add the nuclear stain (Hoechst/DAPI) directly to the secondary antibody solution.
-
-
Final Washes & Mounting:
-
Aspirate the antibody/nuclear stain solution.
-
Wash the coverslips four times with PBS, for 5 minutes each, protected from light.
-
Briefly dip the coverslip in deionized water to remove salt crystals.
-
Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope with appropriate filters for Alexa Fluor 488 (Green, microtubules) and Hoechst/DAPI (Blue, nuclei).
-
Caption: A typical workflow for immunofluorescence staining.
Data Interpretation: What to Look For
| Treatment Group | Expected Microtubule Morphology | Interpretation |
| Vehicle Control (DMSO) | Long, intact, and well-organized filamentous network extending throughout the cytoplasm. | Baseline, healthy microtubule cytoskeleton. |
| Indole Compound | Dose-dependent disruption: diffuse tubulin signal, loss of filamentous structures, microtubule fragmentation. | Compound effectively inhibits tubulin polymerization. |
| Positive Control (Nocodazole) | Complete or near-complete depolymerization of microtubules, resulting in a diffuse cytoplasmic tubulin signal. | Confirms the assay's ability to detect microtubule disruption. |
Section 2: Live-Cell Imaging of Microtubule Dynamics
To understand the kinetics of tubulin disruption, live-cell imaging is indispensable. This approach allows for the direct observation of how an indole compound affects microtubule polymerization and depolymerization rates in real-time.
Expertise & Experience: Choosing Your Live-Cell Probe
The choice of fluorescent probe is critical for successful live-cell imaging.
-
Fluorescent Protein Fusions (e.g., GFP-Tubulin): These are integrated genetically. Why choose this? They provide a stable, heritable label. However, overexpression can lead to artifacts, and generating stable cell lines is time-consuming.[17][18]
-
Cell-Permeant Dyes (e.g., Tubulin Tracker™, SiR-Tubulin): These are small molecules that bind to microtubules.[11][18][19][20] Why choose this? They offer a quick and simple staining protocol without the need for genetic modification, providing uniform labeling.[18][20] However, some dyes are based on taxanes, which stabilize microtubules, and their effect must be considered. SiR-tubulin is a popular choice as it is fluorogenic (fluoresces only when bound to tubulin), reducing background noise.[11]
Detailed Protocol: Live-Cell Imaging with SiR-Tubulin
This protocol is designed for imaging on a confocal microscope equipped with a live-cell incubation chamber.
Materials:
-
Cells cultured in glass-bottom imaging dishes.
-
SiR-Tubulin stock solution (Cytoskeleton, Inc. or similar).
-
Verapamil (an efflux pump inhibitor, often supplied with the dye to improve retention).[19]
-
Indole compound stock solution.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Incubation chamber for microscope (maintaining 37°C and 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish to achieve 50-60% confluency for imaging.
-
Staining:
-
Imaging Setup:
-
Wash the cells once with live-cell imaging medium to remove excess dye and reduce background.
-
Place the dish on the microscope stage within the pre-heated incubation chamber.
-
Locate a field of healthy cells. Use the far-red channel (e.g., 640 nm excitation, 670 nm emission) to visualize microtubules. Minimize laser power and exposure time to prevent phototoxicity.
-
-
Time-Lapse Acquisition:
-
Acquire baseline images for 5-10 minutes (e.g., one frame every 15-30 seconds) to observe normal microtubule dynamics.
-
Gently add the pre-warmed indole compound (at 2x final concentration in imaging medium) to the dish.
-
Immediately continue the time-lapse acquisition for the desired duration (e.g., 1-2 hours) to capture the cellular response.
-
-
Data Analysis:
-
Analyze the resulting image sequence using software like ImageJ/Fiji.
-
Observe qualitative changes: retraction of microtubules from the cell periphery, depolymerization, or cessation of dynamic instability.
-
For quantitative analysis, track the ends of individual microtubules over several frames to measure growth and shortening rates before and after compound addition.
-
Caption: A typical workflow for live-cell microtubule imaging.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High Background (IF) | Incomplete washing; insufficient blocking; secondary antibody is non-specific. | Increase the number and duration of wash steps. Increase blocking time to 90 minutes. Titrate the secondary antibody concentration. |
| No/Weak Signal (IF) | Primary antibody concentration too low; fixation protocol is suboptimal for the antibody epitope. | Increase primary antibody concentration or incubation time. Try a different fixation method (e.g., PFA followed by Triton X-100 permeabilization). |
| Rapid Photobleaching (Live) | Laser power is too high; excessive exposure time. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Use a more photostable dye if possible.[18][20] |
| Cells Die During Imaging (Live) | Phototoxicity; compound is highly cytotoxic at the concentration used. | Reduce laser power and frequency of acquisition. Perform a dose-response cytotoxicity assay (e.g., MTT assay) beforehand to determine an appropriate concentration range for imaging.[21] |
References
- Vertex AI Search. (n.d.). What is the mechanism of action of Vinblastine, a microtubule-associated inhibitor? - FAQ. Retrieved January 21, 2026.
-
Wikipedia. (n.d.). Vinblastine. Retrieved January 21, 2026, from [Link].
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Wilson, L., Bamburg, J. R., Mizel, S. B., Grisham, L. M., & Creswell, K. M. (1975). The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules. Biochemistry, 14(26), 5586-92. [Link].
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Patsnap Synapse. (2024, July 17). What is the mechanism of Vinblastine Sulfate? Retrieved January 21, 2026, from [Link].
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Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Retrieved January 21, 2026, from [Link].
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Yang, H., et al. (2001). Vinblastine, a chemotherapeutic drug, inhibits palmitoylation of tubulin in human leukemic lymphocytes. Leukemia & Lymphoma, 42(6), 1339-1348. [Link].
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Inaba, H., & Maruyama, A. (2021). Live-Cell Fluorescence Imaging of Microtubules by Using a Tau-Derived Peptide. Methods in Molecular Biology, 2274, 169-179. [Link].
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Gassner, C., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(4), 2139-2151. [Link].
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Gassner, C., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. [Link].
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Wightman, R., & Turner, J. A. (2014). Live-cell imaging of microtubules and microtubule-associated proteins in Arabidopsis thaliana. Methods in Molecular Biology, 1080, 137-50. [Link].
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Mai, A., et al. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(11), 2115. [Link].
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Varun, B. U., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-115. [Link].
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Vasquez, R. J., Howell, B., Yvon, A. M., Wadsworth, P., & Cassimeris, L. (1997). Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro. Molecular Biology of the Cell, 8(6), 973-85. [Link].
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Molecular Biology of the Cell. (2017, October 13). Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro. Retrieved January 21, 2026, from [Link].
-
Kasahara, K., et al. (2002). Microtubule-interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells. Journal of Cellular Biochemistry, 87(4), 436-47. [Link].
-
Liao, G., Nagasaki, T., & Gundersen, G. G. (1995). Low concentrations of nocodazole interfere with fibroblast locomotion without significantly affecting microtubule level: implications for the role of dynamic microtubules in cell locomotion. Journal of Cell Science, 108(Pt 11), 3473-83. [Link].
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Liao, G., Nagasaki, T., & Gundersen, G. G. (1995). Low concentrations of nocodazole interfere with fibroblast locomotion without significantly affecting microtubule level: Implications for the role of dynamic microtubules in cell locomotion. The Company of Biologists Ltd. [Link].
-
PubMed. (2021). Live-Cell Fluorescence Imaging of Microtubules by Using a Tau-Derived Peptide. Retrieved January 21, 2026, from [Link].
-
Dhanya, D. S., et al. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Bioactive Compounds, 12(3), 178-193. [Link].
-
ACS Publications. (2022, January 7). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Retrieved January 21, 2026, from [Link].
-
PubMed. (2022, January 24). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (2025, October 13). (PDF) Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (2025, August 6). (PDF) Fluorescent speckle microscopy of microtubules: How low can you go?. Retrieved January 21, 2026, from [Link].
-
MPG.PuRe. (2021, November 4). Blinking Fluorescent Probes for Tubulin Nanoscopy in Living and Fixed Cells. Retrieved January 21, 2026, from [Link].
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Waterman-Storer, C. M., & Salmon, E. D. (1999). Microtubules and Microscopes: How the Development of Light Microscopic Imaging Technologies Has Contributed to Discoveries about Microtubule Dynamics in Living Cells. Molecular Biology of the Cell, 10(Suppl 1), S3-S13. [Link].
-
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. [Link].
-
Danuser, G., et al. (2002). Recovery, Visualization, and Analysis of Actin and Tubulin Polymer Flow in Live Cells: A Fluorescent Speckle Microscopy Study. Biophysical Journal, 82(1 Pt 1), 1-16. [Link].
-
The Human Protein Atlas. (n.d.). Immunofluorescent protocol. Retrieved January 21, 2026, from [Link].
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved January 21, 2026, from [Link].
-
Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved January 21, 2026, from [Link].
-
American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved January 21, 2026, from [Link].
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- 3. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Use of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide to study multi-drug resistance
Application Notes & Protocols
Topic: Investigating Multi-Drug Resistance (MDR) using Indole-3-Glyoxylamides as P-glycoprotein Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is used herein as a representative structural example of the indole-3-glyoxylamide class. The following application notes and protocols are based on the established activities of the broader class of indole derivatives in studying multi-drug resistance, as specific research on this exact molecule for this application is not extensively documented. The principles and methods described are widely applicable to novel compounds within this chemical family.
Introduction: Confronting Multi-Drug Resistance with Indole Derivatives
Multi-drug resistance (MDR) is a primary cause of chemotherapy failure in cancer treatment. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which functions as a drug efflux pump.[1] P-gp actively removes a wide range of cytotoxic agents from the cancer cell, lowering their intracellular concentration to sub-therapeutic levels and rendering the cell resistant to treatment.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive molecules.[2] A growing body of research has identified that specific indole derivatives, particularly those of the indole-3-glyoxylamide class, can act as potent P-gp inhibitors.[1][3] These compounds can reverse P-gp-mediated MDR, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutics.[4] This makes them valuable chemical tools for studying the mechanisms of MDR and for validating P-gp as a therapeutic target.
This guide provides a detailed framework for using a representative indole-3-glyoxylamide, such as this compound, to investigate and overcome P-gp-mediated MDR in cancer cell lines.
Part 1: Mechanism of Action and Experimental Rationale
The core function of P-gp is to bind to hydrophobic substrates (including many chemotherapy drugs) and, through ATP hydrolysis, transport them out of the cell. Indole-3-glyoxylamides are hypothesized to inhibit this process, primarily through non-competitive or allosteric modulation of the pump's activity.
Causality Behind Experimental Choices:
-
Cytotoxicity Assays: Before testing for MDR reversal, it is crucial to determine the intrinsic cytotoxicity of the test compound. An ideal MDR modulator should have low toxicity at concentrations where it effectively inhibits P-gp.
-
Chemosensitization Assays: This is the cornerstone experiment. By combining a sub-toxic concentration of the indole derivative with a conventional cytotoxic drug (e.g., Doxorubicin, Paclitaxel), we can determine if it restores the drug's efficacy in a P-gp-overexpressing, resistant cell line. A significant decrease in the IC50 value of the cytotoxic drug in the presence of the indole compound indicates successful MDR reversal.[3]
-
Substrate Efflux Assays: To confirm that the observed chemosensitization is due to direct P-gp inhibition, a functional assay using a fluorescent P-gp substrate (e.g., Rhodamine 123) is essential. If the indole compound blocks P-gp, the fluorescent substrate will be retained inside the resistant cells, leading to a measurable increase in intracellular fluorescence.
-
ATPase Activity Assays: P-gp function is fueled by ATP hydrolysis. Investigating the compound's effect on P-gp's ATPase activity can provide insight into its mechanism of interaction. Inhibitors may stimulate or inhibit this activity depending on their binding site and mode of action.[5]
Logical Workflow for Compound Evaluation
Caption: Workflow for evaluating an indole compound as an MDR modulator.
Part 2: Experimental Models & Materials
A self-validating experimental design requires a paired cell line model: a parental, drug-sensitive cell line and its derived drug-resistant counterpart that overexpresses P-gp.
| Parameter | Parental (Sensitive) Line | MDR (Resistant) Line | Rationale |
| Example Cell Lines | MES-SA (Uterine Sarcoma) | MES-SA/Dx5 | MES-SA/Dx5 is known to have high P-gp expression.[6] |
| SW620 (Colorectal Adenocarcinoma) | SW620/Ad300 | A well-established P-gp overexpressing model. | |
| NIH/3T3 (Mouse Fibroblast) | L5178Y (Human ABCB1-transfected) | Allows for specific study of human P-gp in a controlled background.[5] | |
| Chemotherapeutic Agent | Doxorubicin or Paclitaxel | Doxorubicin or Paclitaxel | These are known P-gp substrates commonly used in these assays. |
| P-gp Inhibitor (Control) | N/A | Verapamil or Cyclosporin A | Serves as a positive control for P-gp inhibition. |
| Fluorescent Substrate | N/A | Rhodamine 123 or Calcein-AM | Used to directly measure P-gp efflux activity. |
Part 3: Detailed Protocols
Protocol 1: Chemosensitization (IC50 Shift) Assay
This protocol determines the ability of the indole test compound to restore sensitivity to a standard chemotherapeutic agent in MDR cells.
Materials:
-
Parental and MDR cell lines (e.g., MES-SA and MES-SA/Dx5)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Indole test compound (e.g., this compound), dissolved in DMSO
-
Chemotherapeutic agent (e.g., Doxorubicin), dissolved in water or DMSO
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed both parental and MDR cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation:
-
Prepare a 2X stock of the indole test compound at a fixed, sub-toxic concentration (determined from prior cytotoxicity assays, e.g., 2 µM) in culture medium.
-
Prepare a 2X serial dilution series of the chemotherapeutic agent (e.g., Doxorubicin, from 100 µM down to 0.01 µM) in culture medium.
-
-
Treatment Application:
-
To the appropriate wells, add 50 µL of the 2X indole compound solution (or medium with DMSO for the 'chemo alone' control).
-
Immediately add 50 µL of the 2X chemotherapeutic serial dilutions. This brings the final volume to 200 µL and the compound concentrations to 1X.
-
Crucial Controls: Include wells for:
-
Cells + Chemo drug alone
-
Cells + Indole compound alone
-
Cells + Chemo drug + Verapamil (positive control)
-
Untreated cells (100% viability)
-
Medium only (background)
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 570 nm for MTT) using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability (%) against the log concentration of the chemotherapeutic agent.
-
Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC50 value for each condition.
-
Calculate the Fold Reversal (FR) value:
-
FR = IC50 (Chemo Alone in MDR cells) / IC50 (Chemo + Indole Compound in MDR cells)
-
-
Expected Outcome: In MDR cells, the IC50 of doxorubicin will be high. In the presence of an effective indole P-gp inhibitor, the dose-response curve will shift to the left, resulting in a significantly lower IC50 and an FR value > 1.
Protocol 2: Rhodamine 123 Efflux Inhibition Assay
This protocol directly measures the inhibition of P-gp's pumping function using a fluorescent substrate.
Caption: Workflow for the Rhodamine 123 efflux inhibition assay.
Materials:
-
MDR cell line (e.g., MES-SA/Dx5)
-
Indole test compound and Verapamil
-
Rhodamine 123 (stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation: Harvest MDR cells, wash with PBS, and resuspend in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot 500 µL of the cell suspension into flow cytometry tubes. Add the indole test compound (e.g., at 0.2 µM, 1 µM, 5 µM) or Verapamil (e.g., 10 µM) and incubate for 30 minutes at 37°C.[5] Include a DMSO vehicle control.
-
Substrate Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark to allow for substrate uptake and efflux.
-
Stop Efflux: Stop the reaction by adding 2 mL of ice-cold PBS to each tube and centrifuging at 4°C. Discard the supernatant.
-
Analysis: Resuspend the cell pellet in 500 µL of fresh ice-cold PBS. Analyze the samples immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Calculate the geometric mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of compound-treated cells to the vehicle control. An increase in MFI signifies substrate accumulation due to P-gp inhibition.
-
Conclusion
The protocols outlined provide a robust framework for characterizing indole-3-glyoxylamides as modulators of P-gp-mediated multi-drug resistance. A compound that demonstrates low intrinsic cytotoxicity, significantly reduces the IC50 of conventional chemotherapeutics in resistant cells, and directly inhibits P-gp substrate efflux can be considered a valuable tool for MDR research. Such compounds not only help elucidate the complex mechanisms of drug resistance but also serve as potential leads for developing adjuvant therapies to improve the efficacy of cancer treatment.
References
-
Title: Novel Indole Derivative as the First P-glycoprotein Inhibitor from the Skin of Indian Toad (Bufo melanostictus) Source: PMC - NIH URL: [Link]
-
Title: Alkylated monoterpene indole alkaloid derivatives as potent P-glycoprotein inhibitors in resistant cancer cells Source: PubMed URL: [Link]
-
Title: Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines Source: PubMed URL: [Link]
-
Title: Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) Source: RSC Publishing URL: [Link]
-
Title: Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer Source: PMC - NIH URL: [Link]
-
Title: Effect of newly synthesized indole derivatives on multidrug resistance in human cancer cells Source: International Journal of Oncology URL: [Link]
-
Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: PMC - NIH URL: [Link]
-
Title: An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: ACS Publications URL: [Link]
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- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylated monoterpene indole alkaloid derivatives as potent P-glycoprotein inhibitors in resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of newly synthesized indole derivatives on multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Welcome to the technical support center for the synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The most common route involves a Friedel-Crafts acylation of 5-methoxyindole with an appropriate acylating agent, typically oxalyl chloride, followed by amidation.[1][2] While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact the yield and purity of the final product.
The core of the synthesis is an electrophilic aromatic substitution where the electron-rich C3 position of the indole nucleus attacks an acylium ion generated from the acylating agent.[2] The methoxy group at the C5 position further activates the indole ring, making it highly reactive.[3]
Troubleshooting Common Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, providing detailed explanations and actionable solutions.
FAQ 1: Why is my reaction yield consistently low?
Low yields are the most common frustration in this synthesis. Several factors, often interlinked, can be the cause.
Possible Cause 1: Incomplete Reaction
-
Scientific Rationale: The Friedel-Crafts acylation requires the generation of a highly reactive electrophile (an acylium ion) from oxalyl chloride.[4] Insufficient activation or premature quenching of this electrophile will lead to unreacted 5-methoxyindole. The reaction is also highly sensitive to moisture, as water will rapidly decompose oxalyl chloride and any Lewis acid catalyst used.[5][6][7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or purified 5-methoxyindole. Indoles can be sensitive to light and air, leading to degradation over time.[3] Use a fresh, high-purity bottle of oxalyl chloride.
-
Reaction Temperature: The initial reaction between 5-methoxyindole and oxalyl chloride is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.[8] Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 5-methoxyindole spot is a key indicator of reaction completion.
-
Possible Cause 2: Degradation of Starting Material or Product
-
Scientific Rationale: Indoles can be unstable under strongly acidic conditions, which can be generated during the reaction from the release of HCl.[9] The product itself, an α-ketoacetamide, can also be susceptible to degradation under harsh workup conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Add the oxalyl chloride dropwise to the solution of 5-methoxyindole at a low temperature to minimize localized heating and acid concentration.
-
Mild Workup: During the aqueous workup, pour the reaction mixture into ice-cold water or a mild base (like saturated sodium bicarbonate solution) to neutralize the acid and minimize product degradation.[8]
-
FAQ 2: My final product is impure. What are the likely side products and how can I avoid them?
The formation of byproducts is a significant challenge that complicates purification and reduces the overall yield.
Possible Cause 1: Diacylation or N-Acylation
-
Scientific Rationale: While the C3 position of indole is the most nucleophilic, under certain conditions, acylation can also occur at the N1 position, especially if the C3 position is sterically hindered or if a strong base is present that deprotonates the indole nitrogen.[9][10] Diacylation, though less common for acylation due to the deactivating effect of the first acyl group, can still occur if the indole is highly activated and reaction conditions are harsh.[11]
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of oxalyl chloride. A large excess can promote side reactions.
-
Temperature Control: Maintain a low reaction temperature during the addition of oxalyl chloride.
-
Possible Cause 2: Formation of Polymeric Material
-
Scientific Rationale: The acidic conditions generated during the reaction can lead to the polymerization of the electron-rich indole starting material.[9] This is often observed as an insoluble, dark-colored tar.
-
Troubleshooting Steps:
-
Temperature Management: Strict temperature control is crucial. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Use a non-polar, aprotic solvent like diethyl ether or dichloromethane.
-
Experimental Protocols
Here are detailed, step-by-step protocols for the key stages of the synthesis.
Protocol 1: Synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1.0 eq) in anhydrous diethyl ether or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the 5-methoxyindole is consumed.
-
Isolation (if necessary): The resulting slurry containing the intermediate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, can often be used directly in the next step.
Protocol 2: Amidation to form this compound
-
Preparation: In a separate flask, prepare a solution of aqueous ammonia (a large excess) and cool it to 0 °C.
-
Addition: Slowly and carefully add the reaction mixture from Protocol 1 to the cold ammonia solution with vigorous stirring.
-
Precipitation: The product, this compound, should precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the solid under vacuum.
Purification and Characterization
Even with optimized reaction conditions, purification is often necessary to obtain a high-purity product.
Recrystallization: The Gold Standard for Purification
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds.[12] The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are often effective.
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Cool the solution further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Parameter | Common Range | Notes |
| 5-Methoxyindole | 1.0 eq | Starting material |
| Oxalyl Chloride | 1.1 - 1.2 eq | Slight excess is optimal |
| Reaction Temperature | 0 °C to RT | Initial cooling is critical |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: Synthetic route for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]
-
N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Oxalyl chloride. Wikipedia. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Publications. [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2018). ACS Catalysis. [Link]
-
oxalyl chloride and water. (2011). Sciencemadness Discussion Board. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (2016). Molecules. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - oxalyl chloride and water - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 傅-克酰基化反应 [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Identifying common impurities in indole-3-glyoxylamide synthesis
Welcome to the technical support center for indole-3-glyoxylamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important scaffold. Drawing from established synthetic protocols and analytical data, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
Troubleshooting Guide: Identifying & Resolving Common Impurities
This section addresses specific experimental issues and provides a systematic approach to identifying and mitigating common impurities.
Question 1: I observe an unexpected, less polar spot on my TLC plate and a corresponding peak in my HPLC analysis. What could it be?
This is a common observation and is often attributable to the formation of a bis-indole byproduct, particularly 1,2-di(1H-indol-3-yl)ethane-1,2-dione .
Causality and Mechanism:
The formation of this impurity is a classic example of a side reaction where the highly nucleophilic indole starting material reacts with the electrophilic acyl chloride intermediate, indole-3-glyoxylyl chloride. This is more likely to occur if there is a localized excess of indole relative to oxalyl chloride during the initial acylation step, or if the intermediate is not consumed quickly in the subsequent amidation step. A discussion among synthetic chemists highlights that reversing the order of addition (adding indole to oxalyl chloride) can make this the major product[1]. The high reactivity of the C3 position of the indole ring makes it susceptible to this second electrophilic attack[2].
Identification:
-
TLC: The bis-indole product will be significantly less polar than the desired indole-3-glyoxylamide due to the absence of the amide N-H bond and the presence of two indole moieties.
-
HPLC: It will have a longer retention time on a reverse-phase column compared to the product.
-
MS: Look for a molecular ion peak corresponding to the mass of two indole molecules plus a glyoxal linker, minus two protons. For a simple indole starting material, this would be around m/z 288.29.
-
NMR: The 1H NMR spectrum will show signals for two indole rings. You can find representative spectral data for similar bis(indolyl)methane structures in the literature, which can serve as a reference[3][4][5].
Resolution & Prevention:
-
Control the Stoichiometry and Addition: Slowly add the oxalyl chloride solution to a well-stirred solution of indole. This ensures that the oxalyl chloride is always in slight excess locally, favoring the formation of the mono-acylated intermediate.
-
Immediate Use of Intermediate: The indole-3-glyoxylyl chloride intermediate can be unstable[1]. Using it immediately in the subsequent amidation step will minimize the opportunity for it to react with any remaining indole.
-
Purification: If formed, this impurity can usually be separated from the desired product by column chromatography on silica gel, taking advantage of the significant polarity difference.
Question 2: My final product has a persistent yellow or brownish color, even after initial purification. What is the likely cause?
Discoloration in the final product often points to the presence of degradation products from the indole-3-glyoxylyl chloride intermediate or other colored impurities.
Causality and Mechanism:
Indole-3-glyoxylyl chloride is known to be unstable at room temperature[1]. This instability can lead to a complex mixture of degradation products, which are often colored. The exact structures of these degradation products are not well-defined in the literature, but they are likely the result of hydrolysis, decarbonylation, or other rearrangements of the reactive acyl chloride.
Identification:
-
UV-Vis Spectroscopy: The colored impurities may have distinct chromophores that absorb in the visible region.
-
HPLC-DAD: A diode array detector can help to identify peaks that have different UV spectra from the main product, potentially indicating colored byproducts.
Resolution & Prevention:
-
Temperature Control: Keep the reaction temperature low (0 °C is often recommended) during the formation of indole-3-glyoxylyl chloride[6].
-
Immediate Use: As mentioned previously, using the intermediate as soon as it is formed is crucial to prevent degradation.
-
Recrystallization: Multiple recrystallizations from appropriate solvent systems (e.g., ethyl acetate/hexanes followed by isopropanol/water) can be effective in removing colored impurities.
-
Activated Carbon Treatment: In some cases, a small amount of activated carbon can be used to decolorize the solution of the final product before the final crystallization.
Question 3: My NMR spectrum shows residual peaks that don't correspond to my product or the bis-indole impurity. What are other possibilities?
Besides the major byproduct, other common impurities include unreacted starting materials and residual solvents.
Causality and Mechanism:
-
Unreacted Indole/Amine: Incomplete reaction in either the acylation or amidation step will result in the presence of starting materials in the crude product. This is particularly an issue with poorly soluble amines[7].
-
Residual Solvents: The solvents used in the synthesis (e.g., diethyl ether, THF, DMF) and purification (e.g., ethyl acetate, hexanes, isopropanol) can be trapped in the final product, especially after rapid precipitation or insufficient drying.
Identification:
-
NMR: Unreacted starting materials will show their characteristic peaks in the 1H and 13C NMR spectra. Residual solvents are also readily identified by their well-known chemical shifts.
-
GC-MS (for volatile impurities): This is a sensitive technique for identifying and quantifying residual solvents.
Resolution & Prevention:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion to ensure full consumption of starting materials.
-
Purification: Column chromatography is generally effective at removing unreacted starting materials.
-
Drying: Dry the final product under high vacuum for a sufficient period to remove residual solvents. For high-boiling solvents like DMF, azeotropic distillation with a lower-boiling solvent or lyophilization (if the product is soluble in water/dioxane) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for a clean reaction?
The formation of the indole-3-glyoxylyl chloride intermediate is the most critical step. Careful control of temperature (low), stoichiometry, and the rate of addition of oxalyl chloride is paramount to minimize side reactions and degradation.
Q2: Can I use a Lewis acid to catalyze the acylation of indole with oxalyl chloride?
While Lewis acids are often used in Friedel-Crafts acylations, they are generally not necessary and can be detrimental in the reaction of indole with oxalyl chloride. Indole is a highly electron-rich aromatic system and reacts readily with oxalyl chloride without a catalyst[2][8]. The use of a strong Lewis acid like AlCl3 can lead to decomposition[9].
Q3: My amine starting material is a salt (e.g., hydrochloride). Do I need to neutralize it first?
Yes, it is advisable to use the free base of the amine for the amidation step. The reaction of the acyl chloride with the amine hydrochloride salt will be very slow or may not proceed at all. You can neutralize the amine salt with a suitable base (e.g., triethylamine, diisopropylethylamine) and then add it to the reaction mixture, or perform a separate extraction to isolate the free amine before use.
Q4: What are the best practices for storing the indole-3-glyoxylyl chloride intermediate?
Ideally, this intermediate should not be stored and should be used immediately after it is prepared[1]. If temporary storage is unavoidable, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C or below) and protected from moisture.
Summary of Common Impurities
| Impurity Name | Structure | Common Cause | Identification | Prevention/Removal |
| 1,2-di(1H-indol-3-yl)ethane-1,2-dione | (Structure of bis-indole) | Reaction of indole with indole-3-glyoxylyl chloride | TLC (less polar), HPLC (longer retention), MS (m/z ~288) | Slow addition of oxalyl chloride, immediate use of intermediate, column chromatography |
| Unreacted Indole | (Structure of indole) | Incomplete acylation reaction | NMR, GC-MS | Monitor reaction to completion, column chromatography |
| Unreacted Amine | (Structure of amine) | Incomplete amidation reaction | NMR, LC-MS | Monitor reaction to completion, column chromatography, aqueous wash (if amine is water-soluble) |
| Degradation Products | (Mixture of structures) | Instability of indole-3-glyoxylyl chloride | Discoloration, multiple small peaks in HPLC | Low reaction temperature, immediate use of intermediate, recrystallization, activated carbon |
| Residual Solvents | (e.g., THF, DMF, EtOAc) | Insufficient drying | NMR, GC-MS | Proper drying under vacuum, azeotropic distillation for high-boiling solvents |
Visualizing the Synthesis and Impurity Formation
Synthetic Pathway of Indole-3-glyoxylamide
Caption: General synthesis of indole-3-glyoxylamide.
Formation of Bis-Indole Impurity
Caption: Side reaction leading to bis-indole impurity.
References
-
Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). [Online Forum]. Available at: [Link]
- Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457.
-
Sciencemadness Discussion Board. (2013). Why This Reaction Doesn't Happen ??? [Online Forum]. Available at: [Link]
- Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333.
-
Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. [Online Forum]. Available at: [Link]
- Carroll, C. D., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(3), 123.
- Organic Syntheses. (2005). A PALLADIUM-CATALYZED REDUCTIVE CYCLIZATION OF 2-NITROSTYRENES: A CONVENIENT SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Coll. Vol. 10, p.105 (2004); Vol. 79, p.109 (2002).
-
University of Regensburg. (2018). Supporting Information Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [PDF]. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information: A new class of bis(indolyl)methane-based colorimetric and fluorescent chemosensors for the selective detection of Cu2+ ions. [PDF]. Available at: [Link]
-
PubChem. (n.d.). 3-Indoleglyoxylyl chloride. National Center for Biotechnology Information. Retrieved from: [Link]
- Buvana, C., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates.
-
Advanced Materials Proceedings. (2018). The Fabrication of Green and Sustainable Pathway for the Synthesis of Bis-indolyl methane Scaffolds. [PDF]. Available at: [Link]
- Li, Y., et al. (2022). In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors. RSC advances, 12(1), 237-247.
- Majumder, S., et al. (2021). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles by targeting SARS-CoV-2 main protease binding sites. RSC Advances, 11(49), 30827-30839.
-
Global Substance Registration System. (n.d.). 3-INDOLEGLYOXYLYL CHLORIDE. Retrieved from: [Link]
- Taliani, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997.
-
Taliani, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed. Retrieved from: [Link]
- Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
- Kutschy, P., et al. (2022). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. Molecules, 28(1), 245.
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from: [Link]
Sources
- 1. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. amp.iaamonline.org [amp.iaamonline.org]
- 4. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-indolylation of aldehydes and ketones using silica-supported FeCl 3 : molecular docking studies of bisindoles by targeting SARS-CoV-2 main proteas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05679D [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide for Biological Assays
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Welcome to the technical support center for 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this indole-3-glyoxylamide derivative in their biological assays. As a compound with a hydrophobic indole core, achieving and maintaining a sufficient concentration in aqueous assay media is a common yet critical hurdle. This document provides a structured approach to troubleshooting and optimizing the solubility of this compound, ensuring the reliability and reproducibility of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many indole-3-glyoxylamides, is a poorly water-soluble compound.[1][2] Its hydrophobic nature stems from the indole ring system. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, acetone, chloroform, and ethyl acetate.[1][3] However, direct dissolution in aqueous buffers used for most biological assays is challenging and often leads to precipitation.
Q2: I'm observing precipitation when I add my DMSO stock solution to the aqueous assay buffer. Why is this happening?
A2: This is a common phenomenon known as "DMSO crash-out" or precipitation.[4][5] It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is diluted into an aqueous medium where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.[5] Even at low final DMSO concentrations, if the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, precipitation will occur.[4]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[6][7][8] Some studies have shown that DMSO concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types.[6] Therefore, it is crucial to include a vehicle control (assay medium with the same final DMSO concentration as the test samples) in your experiments.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: Yes, while DMSO is a common starting point, other organic solvents like ethanol or methanol can be considered.[9] However, these may also cause precipitation upon aqueous dilution and can have their own effects on biological systems.[9][10] For certain applications, exploring co-solvent systems or specialized formulation strategies from the outset may be more effective.[11][12]
II. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic, question-and-answer formatted guide to address specific experimental challenges.
Issue 1: Difficulty Preparing a Concentrated Stock Solution
Q: I am unable to dissolve the powdered compound in DMSO to achieve my desired high-concentration stock solution (e.g., 10-50 mM). What should I do?
A: While this compound is generally soluble in DMSO, achieving very high concentrations can sometimes be challenging, especially if the compound has formed stable crystal lattices.
-
Initial Steps:
-
Gentle Warming: Gently warm the DMSO-compound mixture to 37°C in a water bath. This can help overcome the activation energy required for dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: After warming, vortex the solution vigorously. If the compound still doesn't dissolve, brief sonication in a bath sonicator can help break up solid aggregates and facilitate dissolution.
-
-
Causality: The kinetic energy supplied by warming and sonication helps to disrupt the crystal lattice of the solid compound, allowing the solvent molecules to interact more effectively with the individual compound molecules.
-
Self-Validation: A successfully prepared stock solution should be clear and free of any visible particulates. After cooling to room temperature, the compound should remain in solution. If precipitation occurs upon cooling, the solution was likely supersaturated.[13]
Issue 2: Precipitation in Aqueous Media Despite a Low Final DMSO Concentration
Q: I've prepared a clear 10 mM stock in DMSO and diluted it to a final concentration of 10 µM in my cell culture medium (final DMSO 0.1%), but I still see a precipitate. How can I resolve this?
A: This indicates that the aqueous solubility of your compound is below 10 µM under your specific assay conditions. The following strategies can be employed to enhance the apparent solubility.
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[14]
-
Recommended Co-solvents:
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
-
Troubleshooting Steps:
-
Prepare Intermediate Dilutions: Instead of diluting the DMSO stock directly into the final aqueous buffer, prepare an intermediate dilution in a co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in PEG 400 to get a 1 mM solution in a DMSO/PEG 400 mixture.
-
Final Dilution: Add this intermediate stock to your final aqueous buffer. The presence of the co-solvent in the final solution can help maintain the compound's solubility.
-
Optimization: It's crucial to test the tolerance of your specific cell line or assay system to the chosen co-solvent and its final concentration. Always include a vehicle control containing the same co-solvent concentration.[9]
-
-
Rationale: The solubility of ionizable compounds is dependent on the pH of the solution.[15][16] Indole derivatives can have a weakly acidic proton on the indole nitrogen. By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form.[17][18]
-
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot the solubility versus pH to identify the optimal pH range for your experiments.
-
-
Causality: For a weakly acidic compound, increasing the pH will deprotonate the molecule, creating an anion that is generally more soluble in aqueous media.[15][17] Conversely, for a weak base, decreasing the pH will lead to protonation and increased solubility.[16]
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can encapsulate poorly soluble "guest" molecules, like your indole compound, forming an inclusion complex.[20][22] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[19][22][]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher aqueous solubility and lower toxicity compared to β-CD.[]
-
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add your DMSO stock of this compound to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate for at least 30 minutes to an hour to allow for the formation of the inclusion complex.
-
This solution can then be further diluted in the assay medium as needed.
-
-
Trustworthiness: Studies have shown that cyclodextrins can be effective in solubilizing compounds for biological assays with minimal interference.[6] However, it is still essential to run a vehicle control with the same concentration of cyclodextrin.
III. Data Presentation & Protocols
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium.[14] | Simple to implement; can be effective for moderately hydrophobic compounds. | Potential for solvent-induced cytotoxicity or assay interference; requires careful validation.[9] |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound.[17] | Highly effective for ionizable compounds; cost-effective. | Only applicable to ionizable compounds; the required pH may not be compatible with the biological assay.[15] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a hydrophilic shell (inclusion complex).[19][20][22] | High solubilization capacity; generally low cytotoxicity; can improve compound stability.[19][21] | Can potentially interact with other components of the assay medium; may have a higher cost. |
Protocol 1: Preparation of a 10 µM Working Solution using HP-β-CD
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare a 20 mM stock solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS or cell culture medium).
-
In a sterile microcentrifuge tube, add 1 µL of the 10 mM compound stock to 999 µL of the 20 mM HP-β-CD solution. This creates a 10 µM solution of the compound in a 20 mM HP-β-CD/0.1% DMSO vehicle.
-
Vortex the solution gently and incubate at room temperature for at least 30 minutes.
-
This 10 µM working solution is now ready for use in your assay.
-
Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of the 20 mM HP-β-CD solution.
IV. Visualizations
Diagram 1: Decision Workflow for Solubility Enhancement
Caption: A decision-making workflow for troubleshooting solubility issues.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
V. References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical Sciences and Research, 10(4), 757-763.
-
Kim, D. H., Kim, J. S., & Park, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(3), 263-274. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Patel, K., & Patel, M. (2020). Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 112-117. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(2024), 212. [Link]
-
Singh, A., & Kumar, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 214659. [Link]
-
Słoczyńska, K., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5406. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Link]
-
Henriksen-Lacey, M., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(6), 521–530. [Link]
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Smith, A. B., & Jones, C. D. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(11), 1085–1090. [Link]
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Forman, D. L., et al. (1999). Cytotoxic effects of dimethyl sulfoxide on HeLa cells. Toxicology in Vitro, 13(1), 51-56.
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Bacher, M., et al. (2019). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 62(1), 246-264. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
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Carroll, W. A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 353. [Link]
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How to handle inconsistent IC50 values for tubulin inhibitors
Introduction
Welcome to the technical support center for researchers working with tubulin-targeting compounds. Tubulin inhibitors are a cornerstone of cancer chemotherapy and a vital tool in cell biology research.[1] Accurately determining the half-maximal inhibitory concentration (IC50) is critical for characterizing the potency of these compounds.[2] However, obtaining consistent and reproducible IC50 values can be challenging, with variability arising from biochemical, cellular, and compound-specific factors.
This guide is designed to provide you, our fellow researchers, with a comprehensive resource to troubleshoot inconsistent IC50 values. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust protocols to ensure your data is accurate and reliable.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for the same tubulin inhibitor different between my biochemical (cell-free) assay and my cell-based assay?
A: This is a common and expected observation. The discrepancy arises from the fundamental differences between a simplified, purified protein system and a complex cellular environment.
-
Biochemical assays (e.g., tubulin polymerization) measure the direct interaction of your compound with purified tubulin.[3] This provides a clean measure of target engagement.
-
Cell-based assays measure the downstream consequences of tubulin inhibition, such as decreased cell viability or cell cycle arrest.[4] The IC50 value in a cellular context is influenced by a multitude of factors that are absent in a biochemical assay, including:
-
Cellular Permeability: The compound must cross the cell membrane to reach its target.
-
Drug Efflux: Cancer cells can actively pump compounds out using transporters like P-glycoprotein, reducing the intracellular concentration.
-
Metabolism: The compound may be metabolized into more or less active forms by cellular enzymes.[5]
-
Protein Binding: Compounds can bind to intracellular proteins or, significantly, to albumin and other proteins in the cell culture serum, reducing the free fraction available to interact with tubulin.[6][7]
-
Off-Target Effects: The compound might have other cellular targets that contribute to its cytotoxic effect.[4]
-
A higher IC50 in cell-based assays often suggests challenges with one or more of these factors.
Q2: My IC50 value varies significantly between experiments, even when I use the same assay. What are the most common culprits?
A: The most frequent sources of inter-experiment variability are:
-
Reagent Quality & Handling: For biochemical assays, the quality and handling of purified tubulin are paramount. Repeated freeze-thaw cycles or improper storage can lead to protein aggregation, which acts as a seed for polymerization and alters the kinetics.[8]
-
Cell Culture Conditions: For cell-based assays, variations in cell seeding density, passage number, and confluency can dramatically alter cellular responses to drugs.[9]
-
Compound Stability & Solubility: If your inhibitor precipitates in the assay buffer or degrades over time, its effective concentration will be lower than expected, leading to a higher apparent IC50.
-
Inconsistent Data Analysis: How you normalize your data and fit your dose-response curve can introduce variability. Using a standardized, robust analysis workflow is crucial.[10]
Q3: How do I know if my dose-response curve is reliable for calculating an IC50?
A: A reliable dose-response curve should have several key features:
-
A clear sigmoidal shape with well-defined upper and lower plateaus (maximal and minimal response).
-
Sufficient data points spanning the linear portion of the curve.
-
Data points bracketing the 50% inhibition mark. Guidelines suggest having at least two concentrations above and two concentrations below the 50% response level to accurately determine the absolute IC50.[11]
If your curve is flat, shows an incomplete response, or has a very shallow slope, the calculated IC50 will be unreliable.[12]
Troubleshooting Guide: Pinpointing the Source of Inconsistency
Use this section to diagnose the root cause of your IC50 variability. We have broken down the potential issues by experimental stage.
Decision-Making Flowchart for Troubleshooting
This flowchart provides a logical path to identify the source of your IC50 inconsistency.
Caption: A step-by-step diagnostic flowchart to isolate sources of IC50 variability.
Biochemical (Cell-Free) Assay Issues
These assays measure direct inhibition of tubulin polymerization.[3] Variability here often points to reagent or environmental factors.
| Potential Issue | Causality & Explanation | Recommended Action |
| Poor Tubulin Quality | Purified tubulin is highly sensitive. Aggregates formed from improper storage or handling can act as nucleation "seeds," shortening the lag phase of the polymerization curve and altering the kinetics, which affects the calculated IC50.[8] | Action: Always use high-purity (>99%) tubulin. Aliquot upon receipt and store at -80°C or in liquid nitrogen. Avoid any freeze-thaw cycles.[8] Always run a "no inhibitor" positive control; its polymerization curve should be highly reproducible. |
| Compound Precipitation | The compound may be soluble in a stock solvent like DMSO but precipitate when diluted into the aqueous polymerization buffer. This artifactually increases the apparent IC50 because the actual concentration in solution is lower than intended. Light scattering from precipitated compound can also mimic the turbidity signal of polymerization.[8] | Action: Visually inspect the wells after adding the compound. Test compound solubility in the assay buffer at 37°C independently. If precipitation occurs, consider using a different formulation or lowering the maximum tested concentration. |
| Incorrect Solvent Concentration | High concentrations of solvents like DMSO can inhibit tubulin polymerization on their own. If different concentrations of inhibitor have different final DMSO concentrations, it will confound the results. | Action: Ensure the final DMSO concentration is consistent across all wells and does not exceed the recommended maximum (typically 1-2%).[8] Prepare a dilution series of your compound such that the same volume is added to each well. Always include a "vehicle control" with the highest concentration of DMSO used. |
| Temperature Fluctuation | Tubulin polymerization is highly temperature-dependent. The assay requires a stable 37°C. Inconsistent heating of the microplate can cause wells to polymerize at different rates, increasing variability. | Action: Pre-warm the plate reader to 37°C. Use a plate with good thermal conductivity. Ensure the lid is on to prevent evaporation and temperature gradients. Monitor the temperature throughout the run. |
Cell-Based Assay Issues
Here, cellular physiology adds layers of complexity.
| Potential Issue | Causality & Explanation | Recommended Action |
| Inconsistent Seeding Density | Cell density is a critical, often overlooked variable. Denser cultures can exhibit resistance due to factors like reduced drug availability per cell, altered cell cycle status, or increased cell-cell contacts that modulate signaling pathways. This can lead to a higher IC50 in denser wells.[9] | Action: Implement a strict, validated cell seeding protocol. Always perform a cell count before seeding. Ensure even cell distribution in the wells. Define and maintain a consistent cell confluency for starting treatment (e.g., 50-60%). |
| High Cell Passage Number | Continuous passaging can lead to genetic drift, changes in protein expression (including tubulin isotypes or efflux pumps), and altered growth rates. This phenotypic drift can significantly change a cell line's sensitivity to a drug over time. | Action: Use cell lines with a low passage number from a reputable cell bank. Create a master and working cell bank system to ensure you are using cells from a consistent passage range for a series of experiments. |
| Serum Protein Binding | Many compounds bind to serum proteins, especially albumin.[7] Only the unbound, free fraction of the drug is available to enter the cells and act on tubulin.[6] Variations in serum lot or concentration will change the free fraction, directly impacting the IC50. | Action: Be consistent with the serum type, lot, and percentage used in your media. For highly-bound compounds, consider performing assays in low-serum or serum-free media (if the cells tolerate it) to get a clearer picture of intrinsic potency. Alternatively, measure the free fraction directly.[6] |
| Assay Endpoint Artifacts | Some viability assays have known artifacts. For example, MTT assays measure mitochondrial reductase activity. Some compounds can directly interfere with these enzymes, giving a false reading. Also, the IC50 can be time-dependent; a 24h incubation may yield a different value than a 72h one.[13] | Action: Choose an endpoint that reflects the mechanism. For tubulin inhibitors, cell cycle arrest (G2/M) or direct microtubule imaging are more specific than metabolic assays.[3] If using viability assays, consider orthogonal methods (e.g., CellTiter-Glo vs. Crystal Violet) to confirm results. Standardize incubation time across all experiments. |
Data Analysis & Interpretation Issues
How you process your numbers is as important as how you generate them.
| Potential Issue | Causality & Explanation | Recommended Action |
| Improper Normalization | The IC50 is calculated relative to the 0% and 100% inhibition controls. If these controls are noisy, absent, or improperly defined, the resulting IC50 will be inaccurate. | Action: Include 0% inhibition (vehicle only) and 100% inhibition (a saturating concentration of a known inhibitor or no cells) controls on every plate. Average multiple replicates for these controls to establish robust minimum and maximum values for normalization. |
| Incorrect Curve Fitting | Dose-response data is typically sigmoidal and should not be fit with a simple linear regression. Using an inappropriate model will yield an incorrect IC50. | Action: Use a non-linear regression model, typically the four-parameter logistic (4PL) equation.[14] Report the pIC50 (-logIC50) as it tends to have a normal distribution, which is better for statistical comparisons.[10] |
| Poorly Constrained Curve | If your concentration range is too narrow, you may not capture the top and bottom plateaus of the curve. Without these, the software cannot accurately model the sigmoid and the calculated IC50 is an extrapolation, not a measurement.[12] | Action: Perform a wide dose-range finding experiment first (e.g., 1 nM to 100 µM). Ensure your definitive experiment has at least 2-3 points on the top and bottom plateaus to properly constrain the curve fit.[11] |
Key Experimental Protocols
Following standardized protocols is the best way to ensure reproducibility.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Workflow Diagram:
Caption: Workflow for a standard turbidimetric tubulin polymerization assay.
Materials:
-
High Purity Tubulin (>99%, e.g., Cytoskeleton, Inc. #T240)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test inhibitor and vehicle (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
UV-transparent 96-well plate
-
Temperature-controlled microplate reader capable of reading at 350 nm
Procedure:
-
Preparation (on ice): a. Thaw tubulin protein, buffer, and GTP on ice. Keep on ice at all times. b. Prepare a "Master Mix" of Tubulin in General Tubulin Buffer with 10% glycerol. A typical final tubulin concentration is 3 mg/mL. c. Just before use, add GTP to the Master Mix to a final concentration of 1 mM.
-
Assay Plate Setup: a. Add the appropriate volume of the tubulin Master Mix to each well of a pre-warmed 96-well plate. b. Add your serially diluted inhibitor, vehicle control, or positive control to the wells. Ensure the final DMSO concentration is below 2%.[8]
-
Measurement: a. Immediately place the plate in a spectrophotometer pre-heated to 37°C. b. Read the absorbance at 350 nm every minute for 60 minutes.
-
Data Analysis: a. Plot OD350 vs. time for each concentration. b. Determine the maximum rate of polymerization (Vmax) or the final endpoint OD for each curve. c. Normalize the data to your vehicle (0% inhibition) and positive control (100% inhibition). d. Plot percent inhibition vs. log[inhibitor concentration] and fit with a 4-parameter logistic model to determine the IC50.
Protocol 2: Cell-Based High-Content Imaging of Microtubule Integrity
This method directly visualizes the effect of inhibitors on the cellular microtubule network.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Black-walled, clear-bottom 96- or 384-well imaging plates
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: highly cross-adsorbed, fluorescently-labeled anti-mouse IgG
-
Nuclear stain: Hoechst or DAPI
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 2% BSA in PBS
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density into imaging plates and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of your inhibitor for a defined period (e.g., 24 hours). Include vehicle and positive controls (e.g., Nocodazole for depolymerizers, Paclitaxel for stabilizers).
-
Fix, Permeabilize, and Block: a. Gently wash wells with warm PBS. b. Fix cells with 4% PFA for 15 minutes at room temperature. c. Wash 3x with PBS. d. Permeabilize cells with 0.2% Triton X-100 for 10 minutes. e. Wash 3x with PBS. f. Block with 2% BSA for 1 hour.
-
Antibody Staining: a. Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours. b. Wash 3x with PBS. c. Incubate with fluorescent secondary antibody and Hoechst stain (diluted in blocking buffer) for 1 hour, protected from light. d. Wash 3x with PBS. Leave PBS in wells for imaging.
-
Imaging and Analysis: a. Acquire images on a high-content imager, capturing both the tubulin and nuclear channels. b. Use image analysis software to segment cells and quantify microtubule network characteristics (e.g., total fiber length, texture, intensity).[3] c. Plot the quantified microtubule disruption metric vs. log[inhibitor concentration] and fit the curve to determine the IC50.
References
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Ma, H., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology, 14(10), 875–883. [Link]
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Lodge, N. J., & Jarrott, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Kowalski, P., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 29(12), 2883. [Link]
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Wang, Z., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 9(1), 1-15. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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Grogan, P. T., et al. (2020). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Oncotarget, 11(48), 4488–4501. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Biochem Kits. Product Information. [Link]
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Prudent, R., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5236. [Link]
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Zeitlinger, M., et al. (2016). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 60(9), 5124–5130. [Link]
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Vounou, M., et al. (2021). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PLOS ONE, 16(6), e0252573. [Link]
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Hadad, M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14792. [Link]
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Wikipedia. (n.d.). Plasma protein binding. [Link]
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Visikol Inc. (2022). The Importance of IC50 Determination. [Link]
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Wawro, M., et al. (2022). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 84(3), 39. [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]
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Deranged Physiology. (2021). Protein binding of drugs. [Link]
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Cuveillier, C., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. bio-protocol, 11(10), e4020. [Link]
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Luithardt, H., et al. (2010). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Medicinal Chemistry, 17(15), 1493–1523. [Link]
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Wang, Z., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(19), 6612. [Link]
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Medina-Lozano, C., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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GraphPad. (n.d.). Incomplete dose-response curves. Prism 10 Curve Fitting Guide. [Link]
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JoVE. (n.d.). Factors Affecting Protein-Drug Binding: Patient-Related Factors. [Link]
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Hazekawa, M., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 4039-4046. [Link]
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Technical Support Center: A Troubleshooting Guide to Side Reactions in Indole Synthesis
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers. While numerous named reactions provide pathways to this valuable heterocycle, the journey from starting material to final product is often complicated by a variety of side reactions. These unwanted pathways can lead to reduced yields, complex purification challenges, and sometimes, complete reaction failure.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of why specific side reactions occur and offers field-proven, actionable strategies to mitigate them. By understanding the mechanistic underpinnings of these issues, you can more effectively troubleshoot and optimize your indole syntheses.
General Troubleshooting Principles
Before diving into specific reaction types, several universal principles can significantly minimize the formation of byproducts:
-
Purity of Starting Materials: Impurities in arylhydrazines or carbonyl compounds can introduce competing reactions or inhibit catalysts.[1][2] Always use purified reagents and ensure solvents are anhydrous where required.
-
Inert Atmosphere: Many intermediates in indole syntheses are sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts and colored tars.
-
Temperature Control: Many side reactions, such as dimerization and polymerization, have higher activation energies than the desired cyclization.[3] Precise temperature control is crucial; avoid excessive heating and consider running reactions at the lowest effective temperature.
-
Controlled Addition: Slow, controlled addition of a reagent (e.g., via syringe pump) can maintain a low concentration of reactive intermediates, thereby minimizing self-condensation or other bimolecular side reactions.[4]
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis, reacting an arylhydrazine with an aldehyde or ketone under acidic conditions, is arguably the most common method for indole preparation.[5][6] However, its reliance on strong acids and heat makes it prone to several issues.
Q1: My Fischer synthesis is producing a significant amount of tar and polymeric material, resulting in a low yield. What's happening and how can I fix it?
A1: Root Cause Analysis & Mitigation
Tar and polymer formation is a classic sign of harsh reaction conditions.[3] The strong acids (e.g., H₂SO₄, PPA) and high temperatures used to drive the key[5][5]-sigmatropic rearrangement can also promote the degradation of starting materials, intermediates, and even the indole product itself.[3] The electron-rich indole nucleus is susceptible to acid-catalyzed polymerization.[7]
Troubleshooting Steps:
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[5] If you are using a strong Brønsted acid, consider switching to a milder option. Lewis acids like ZnCl₂ or BF₃·OEt₂ can be effective at lower temperatures.[3][6] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful yet often cleaner alternative.[4]
-
Optimize Temperature and Reaction Time: Systematically lower the reaction temperature. A longer reaction time at a lower temperature is often preferable to a short reaction time at a high temperature.[1] Monitor the reaction by TLC or LCMS to avoid prolonged heating after the product has formed.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate under milder conditions.[8] After isolation and purification, the hydrazone can then be subjected to the acidic cyclization conditions, which often requires less vigorous heating.
Q2: I'm using an unsymmetrical ketone and getting a mixture of two regioisomeric indoles. How can I control the selectivity?
A2: Understanding and Controlling Regioselectivity
This is a common challenge. The reaction proceeds through an enamine (or 'ene-hydrazine') intermediate.[6][8] An unsymmetrical ketone can form two different enamine isomers, each leading to a different indole regioisomer. The final product ratio is determined by the relative stability of these enamines and the transition states for their rearrangement.
Troubleshooting Steps:
-
Acid Strength is Key: The strength of the acid catalyst can significantly influence the isomer ratio. Weaker acids often favor the kinetic product, which is derived from the less-substituted enamine. Stronger acids or higher temperatures can allow for equilibration to the thermodynamically more stable enamine, leading to the thermodynamic indole product.[2]
-
Steric Hindrance: Bulky substituents on the arylhydrazine or ketone can direct the formation of the less sterically hindered enamine, thereby improving selectivity.
-
Buchwald Modification: For advanced control, the Buchwald modification of the Fischer synthesis allows for the palladium-catalyzed coupling of an aryl bromide with a pre-formed hydrazone.[6][9] This approach can offer greater control over the reaction partners and may improve regioselectivity.
Q3: My reaction has failed, and I've isolated aniline and decomposition products of my carbonyl compound. What is causing this N-N bond cleavage?
A3: The Competing N-N Cleavage Pathway
This issue is particularly prevalent when the carbonyl starting material has strong electron-donating groups (e.g., an amino or amido group at the alpha position).[10][11] These substituents can over-stabilize a key protonated ene-hydrazine intermediate. This stabilization can lower the energy barrier for a competing pathway: heterolytic cleavage of the weak N-N bond.[10][11] This cleavage generates aniline and a stabilized iminyl cation, which then decomposes.[10][11] This pathway effectively outcompetes the desired[5][5]-sigmatropic rearrangement.[10]
Troubleshooting Steps:
-
Substrate Modification: If possible, modify the substrate. For instance, using an N-acyl group instead of an N-alkyl group can slightly disfavor the cleavage pathway, though yields may still be poor.[10][11]
-
Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature to disfavor the high-energy cleavage pathway.
-
Alternative Synthesis Route: For substrates prone to N-N cleavage, the Fischer synthesis may not be the optimal route. Consider alternative methods like the Reissert or Bischler-Moehlau synthesis, depending on the desired substitution pattern.[10]
Visualizing the Fischer Indole Synthesis: Main Pathway vs. Side Reactions
The following diagram illustrates the critical branch point where the reaction can either proceed toward the desired indole or diverge into side reactions like N-N bond cleavage or degradation.
Caption: Key decision point in the Fischer indole synthesis pathway.
Bischler-Moehlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline, typically under harsh conditions, to form a 2-arylindole.[12][13]
Q4: My Bischler-Moehlau reaction gives a very low yield and a complex mixture of products. What are the main issues?
A4: Addressing the Challenges of a Harsh Reaction
The classical Bischler-Moehlau synthesis is notorious for requiring high temperatures and often results in poor yields and unpredictable regiochemistry.[4][12] The excess aniline serves as a reactant, a base, and often the solvent.[4]
Troubleshooting Steps:
-
Catalyst Introduction: The traditional thermal reaction can be improved. The addition of a catalyst like lithium bromide has been shown to enable the reaction under milder conditions.[12][13]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[12][13] The rapid, uniform heating provided by microwaves can promote the desired cyclization over decomposition pathways.
-
Control of Intermediates: The reaction proceeds through an α-arylaminoketone intermediate.[14] Isolating this intermediate and then performing the cyclization step under different conditions can sometimes provide a cleaner reaction profile.
Reissert Indole Synthesis
The Reissert synthesis involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to yield an indole-2-carboxylic acid, which can then be decarboxylated.[15][16]
Q5: The reductive cyclization step of my Reissert synthesis is failing, leading to a complex mixture of products instead of the indole. What reduction conditions are optimal?
A5: Optimizing the Reductive Cyclization
The key to the Reissert synthesis is the successful reduction of the nitro group to an amine, which then intramolecularly attacks the ketone to form the indole ring.[16] Using the wrong reducing agent can lead to side reactions or incomplete conversion.
Troubleshooting Steps:
-
Classic Reducing Agents: The traditional method uses ferrous sulfate and ammonia.[16] Other effective systems include iron powder in acetic acid or zinc dust in acetic acid.[16] These reagents are effective at reducing the nitro group without over-reducing other functionalities.
-
Avoiding Harsh Conditions: While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful method for nitro group reduction, it can sometimes lead to side reactions in this specific context, especially if acidic conditions are used which can hydrolyze ester intermediates prematurely.[17] If using hydrogenation, neutral conditions are often preferred.
-
Monitoring the Reaction: The intermediate aniline is often not isolated.[16] It is crucial to ensure the initial condensation reaction has gone to completion before initiating the reduction, as unreacted starting materials will contaminate the final product.
Troubleshooting Workflow: A Decision Tree
When a synthesis yields an unexpected result, a systematic approach is essential.
Caption: A systematic workflow for troubleshooting indole synthesis.
Summary Table of Common Side Reactions and Mitigation Strategies
| Synthesis | Common Side Reaction | Favorable Conditions | Preventative Measures & Solutions |
| Fischer | Tar/Polymer Formation | High temperatures, strong Brønsted acids (H₂SO₄, HCl)[3] | Lower temperature, use milder acids (p-TSA), Lewis acids (ZnCl₂), or Eaton's reagent.[3] |
| Fischer | Regioisomer Mixture | Use of unsymmetrical ketones | Adjust acid strength (weaker acid for kinetic control), leverage steric hindrance.[2] |
| Fischer | N-N Bond Cleavage | Electron-donating groups on the carbonyl component[10][11] | Use milder conditions; consider an alternative synthesis route if cleavage persists.[10] |
| Fischer | Aldol Condensation | Aldehydes/ketones with α-hydrogens, acidic conditions[1] | Maintain low carbonyl concentration via slow addition; use lowest effective temperature.[4] |
| Bischler-Moehlau | Low Yield / Degradation | High temperatures, strong acids[4][12] | Use microwave irradiation; employ a catalyst such as lithium bromide.[12][13] |
| Reissert | Failed Cyclization | Inappropriate reducing agent | Use Fe/AcOH, Zn/AcOH, or ferrous sulfate/ammonia for the reductive cyclization step.[16] |
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
This protocol provides a method that often reduces tar formation compared to conventional heating.
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Carefully add Eaton's reagent (2.0 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture over crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylindole.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
- Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem.
- Benchchem. (2025). How to avoid dimer formation during indole to indazole transformation. Benchchem.
- Benchchem. (2025). common side reactions in indole-pyrrole synthesis. Benchchem.
- Benchchem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles. Benchchem.
- Benchchem. (2025). Strategies to avoid side reactions in indole functionalization. Benchchem.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Chemical Science (RSC Publishing). (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).
- PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. NIH.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia.
- Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Benchchem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. Benchchem.
- NIH. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar.
- Unknown. (n.d.). Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- ResearchGate. (n.d.). Reissert Indole Synthesis. ResearchGate.
- ResearchGate. (2016). Bischler Indole Synthesis. ResearchGate.
- ResearchGate. (n.d.). Synthesis of Indoles: Recent Advances. ResearchGate.
- YouTube. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube.
- YouTube. (2013). Mod-29 Lec-33 Indole Synthesis - II. YouTube.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 15. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
This guide provides in-depth technical support for the purification of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer a comprehensive resource for troubleshooting and optimizing this critical purification step.
Part 1: Core Principles & Strategic Solvent Selection
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, ideally, remain dissolved in the cooled solvent (the mother liquor).[2]
The success of any recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room temperature or below.[3]
For this compound, which possesses both hydrogen-bond donating (N-H, -NH₂) and accepting (C=O, -OCH₃) groups, polar solvents are a logical starting point.
Table 1: Solvent Selection Profile for this compound
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale | Suitability |
| Methanol (MeOH) | 64.7 | Known to dissolve the compound.[4] Often used for recrystallizing related indole derivatives.[5][6] Its volatility makes it easy to remove from the final product. | Primary Candidate |
| Ethanol (EtOH) | 78.4 | Similar polarity to methanol; a very common and effective recrystallization solvent for polar organic molecules.[7] Generally a good choice for compounds with amide functionalities. | Primary Candidate |
| Isopropanol (IPA) | 82.6 | Slightly less polar than ethanol. Can sometimes provide a better solubility differential between hot and cold conditions compared to methanol or ethanol. | Secondary Candidate |
| Water | 100.0 | While the compound is likely poorly soluble in water alone, water can be an excellent "antisolvent" in a mixed-solvent system with a more soluble solvent like methanol or ethanol.[7][8] | Antisolvent |
| Acetone | 56.0 | A polar aprotic solvent. Its low boiling point can sometimes make it difficult to maintain a large temperature gradient for recrystallization. | Tertiary Candidate |
| Ethyl Acetate (EtOAc) | 77.1 | A moderately polar solvent. Can be effective, but less likely to be a primary choice given the compound's polarity. | Tertiary Candidate |
Expert Insight: A mixed solvent system, such as Methanol/Water or Ethanol/Water, is often highly effective for compounds like this.[3] This approach allows for fine-tuning the solubility. The compound is first dissolved in the minimum amount of the hot "soluble" solvent (e.g., Methanol), and then the hot "antisolvent" (e.g., Water) is added dropwise until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify the solution followed by slow cooling often yields excellent crystals.[7]
Part 2: Experimental Protocol & Workflow
This protocol provides a robust starting point for the recrystallization. Researchers should adapt volumes based on the scale of their material.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests (see FAQs), select a suitable solvent or solvent pair. For this guide, we will use Methanol.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. Add methanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved even after cooling.[2][9]
-
-
Decolorization (Optional):
-
If the solution is highly colored due to colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional but Recommended):
-
If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. Causality: This step prevents insoluble impurities from being incorporated into your final crystals. The apparatus must be kept hot to prevent premature crystallization in the filter funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, diminishing purity.[2]
-
Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization). Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I experimentally choose the best solvent? A1: Take small, equal amounts of your crude product in several test tubes. Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Heat the tubes that showed poor solubility. The best solvent will dissolve the compound completely when hot. Finally, cool these tubes to see which one gives the best crystal formation.[3]
Q2: My starting material is a green-yellow solid. Should the pure product be the same color? A2: Not necessarily. The "green-yellow" color described for the solid may be due to minor impurities.[4] Pure crystalline compounds are often white or off-white. A significant color change after recrystallization often indicates successful removal of colored impurities. If the color persists, it may be inherent to the molecule's chromophore system.
Q3: What is a typical recovery rate for recrystallization? A3: A good recrystallization can yield a recovery of 70-85%. Yields below 60% may indicate that too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during a hot filtration step. It's a trade-off between purity and yield; higher purity often requires sacrificing some of the product.
Q4: Can I reuse the mother liquor? A4: Yes. The mother liquor contains dissolved product. Concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again can yield a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher.
Part 4: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses specific problems in a Q&A format.
Table 2: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [9]2. The solution is supersaturated.[9] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is highly impure, leading to significant melting point depression.[9]3. Cooling was too rapid. | 1. Choose a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[9]3. Consider purification by column chromatography first to remove the bulk of impurities. |
| Crystal yield is very low. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Recover the product from the mother liquor by evaporating the solvent and re-attempting the recrystallization with less solvent.2. Ensure cooling is maximized using an ice-salt bath. If using a mixed-solvent system, add slightly more antisolvent.3. Ensure the filtration apparatus is sufficiently pre-heated. |
| Crystals appear discolored or impure. | 1. Inefficient removal of impurities.2. Rapid crystallization trapped impurities. | 1. Perform a second recrystallization. If the impurity is colored, use activated charcoal during the dissolution step.2. Ensure the cooling process is slow and undisturbed. |
References
- Process of preparing purified aqueous indole solution - Google P
-
Problems with Recrystallisations - University of York, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]
-
N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide - National Institutes of Health (NIH). [Link]
-
Choice of Solvent for Recrystallization - Chemistry LibreTexts. [Link]
-
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - National Institutes of Health (NIH). [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors... - ACS Publications. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 52055-22-8 [amp.chemicalbook.com]
- 5. N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide | 39998-64-6 | Benchchem [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Navigating the Permeability Challenges of Indole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1][2][3] However, its promise is often met with the significant hurdle of poor cell permeability, a critical factor for oral bioavailability and efficacy against intracellular targets.[4] This guide is designed to provide you with expert, field-proven insights and actionable troubleshooting strategies to diagnose and overcome these permeability challenges.
Part 1: Frequently Asked Questions - Understanding the Permeability Problem
This section addresses the fundamental principles governing why certain indole compounds struggle to cross the cell membrane.
Q1: Why do many of my indole-based compounds exhibit poor cell permeability?
A1: The cell permeability of a compound is a delicate balance of several physicochemical properties. Indole scaffolds, while versatile, can possess characteristics that hinder their ability to passively diffuse across the lipid bilayer of a cell membrane.[1] Key contributing factors include:
-
High Polarity: The indole nitrogen can act as a hydrogen bond donor, and substitutions on the ring can add further polar functional groups (e.g., -OH, -NH2, -COOH). While these groups can be crucial for target binding, they increase the energy required to leave the aqueous extracellular environment and enter the hydrophobic membrane interior, a process known as desolvation.[5]
-
Low Lipophilicity: Compounds that are not sufficiently lipophilic (fat-loving) will not readily partition into the lipid membrane.[6]
-
Large Molecular Size or Rigidity: As molecules become larger and more complex, their ability to navigate through the fluid mosaic of the cell membrane can decrease.
-
Violation of "Rule of Five": Many permeability issues can be predicted by Lipinski's Rule of Five, a set of guidelines for oral bioavailability.[7][8][9][10] A compound is more likely to have poor permeability if it violates two or more of these rules:
Q2: What is the difference between passive diffusion and active transport, and why does it matter for my compound?
A2: These are two primary ways a compound can cross a cell membrane:
-
Passive Diffusion: The compound moves across the membrane from an area of high concentration to low concentration without the help of a transport protein. This process is governed by the compound's physicochemical properties (lipophilicity, size, polarity).[11][12] Most orally administered drugs rely on this mechanism.[6]
-
Active Transport: The compound is moved across the membrane by transporter proteins. This can either facilitate uptake into the cell or actively pump the compound out, a process known as efflux .[13]
It is critical to distinguish between these because a compound with ideal properties for passive diffusion can still fail in a cellular context if it is a substrate for an efflux pump like P-glycoprotein (P-gp), which actively removes it from the cell.[14][15][16]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a structured, question-and-answer guide to address specific experimental issues.
Q3: My indole compound is highly potent in my biochemical (cell-free) assay but shows no activity in my cell-based assay. What is the first step to diagnose the problem?
A3: This is a classic indicator of poor cell permeability or active efflux. The first and most crucial step is to quantify the permeability of your compound. Do not immediately assume you need to synthesize new analogs. A quantitative assessment will guide your next steps efficiently.
The recommended starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA) .[11][17][18]
-
Why PAMPA? It is a cost-effective, high-throughput, cell-free assay that specifically measures passive diffusion.[12][17][18] It provides a clean, initial assessment of your compound's ability to cross a lipid barrier without the complicating factors of active transport or metabolism.[12][17]
Below is a workflow to guide your decision-making process based on this initial diagnostic step.
Caption: Initial workflow for diagnosing poor cellular activity.
Q4: My compound's permeability is low in the PAMPA assay. What physicochemical properties should I focus on optimizing?
A4: Low PAMPA results strongly suggest that the intrinsic properties of your molecule are hindering its ability to passively diffuse. The key parameters to optimize are lipophilicity (logP/logD) and polarity (Polar Surface Area, PSA) .
| Parameter | Definition | Optimal Range (General Guideline) | Impact on Permeability |
| cLogP / LogD | Octanol-Water Partition Coefficient. Measures a compound's lipophilicity. LogD is pH-dependent. | 1 - 3 | Too low (<1) = Poor partitioning into the membrane. Too high (>5) = Poor aqueous solubility, may get trapped in the membrane.[8] |
| TPSA | Topological Polar Surface Area. Sum of surfaces of polar atoms (O, N) in a molecule. | < 140 Ų | High TPSA is inversely correlated with permeability. It reflects the energy cost of desolvation.[19] |
| HBD/HBA Count | Hydrogen Bond Donors/Acceptors. | HBD ≤ 5, HBA ≤ 10 | High numbers of HBDs/HBAs increase polarity and reduce permeability.[6][7][9] |
Your goal is to find a balance. Increasing lipophilicity often improves permeability, but can negatively impact solubility and increase metabolism.[8]
Q5: What are the most effective chemical modification strategies to improve the permeability of my indole lead?
A5: Structural modifications should be targeted and rational. Here are some field-proven strategies:
-
Masking Hydrogen Bond Donors (HBDs): The indole N-H is a primary HBD. N-alkylation (e.g., N-methylation) is a common and effective strategy to remove this HBD, which can significantly increase lipophilicity and permeability.[5] This also applies to other HBDs like hydroxyl or amine groups on side chains.[5]
-
Reduce Polar Surface Area (PSA):
-
Intramolecular Hydrogen Bonding: Introduce a complementary hydrogen bond acceptor (HBA) near an HBD. This can create an internal hydrogen bond that "masks" the polar groups from the solvent, reducing the effective PSA in the conformation needed to cross the membrane.[5][14][20] This is a more sophisticated strategy that can improve permeability without drastically increasing lipophilicity.[5]
-
Bioisosteric Replacement: Replace polar groups with less polar bioisosteres that maintain the necessary interactions for target binding. For example, replacing a carboxylic acid with a tetrazole.
-
-
Fine-Tuning Lipophilicity:
-
Strategic Addition of Halogens: Adding fluorine atoms can increase lipophilicity and sometimes block sites of metabolism without adding significant bulk.
-
Alkyl Group Modification: Systematically vary the length and branching of alkyl chains to find the optimal logP.
-
-
Prodrug Approach: If a polar group is essential for activity but kills permeability, a prodrug strategy can be employed. This involves masking the polar group (e.g., converting a carboxylic acid to an ester) to allow the compound to cross the cell membrane.[21][22][23][24] Once inside the cell, endogenous enzymes (like esterases) cleave the masking group to release the active parent drug.[21][22]
Caption: Key strategies for improving indole permeability.
Q6: My PAMPA results were good, but the compound is still inactive in cells. What should I investigate next?
A6: High PAMPA permeability combined with low cellular activity is a strong indication that your compound is a substrate for an efflux pump .[12] These pumps, such as P-glycoprotein (P-gp), are part of the cell's defense mechanism and actively transport xenobiotics out of the cytoplasm.[13]
To confirm this, you must perform a bidirectional Caco-2 permeability assay .[25][26][27]
-
Why Caco-2? Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for ~21 days, form a polarized monolayer that mimics the intestinal epithelium.[25][26] Crucially, they express key efflux transporters like P-gp.[25]
-
How it Works: The assay measures the rate of compound transport in both directions across the cell monolayer: from the apical (top) to the basolateral (bottom) side (A→B), and from basolateral to apical (B→A).
-
Interpreting the Results: The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).
-
ER > 2: Indicates that the compound is actively transported out of the cell.[26] This is a positive confirmation of efflux.
-
ER ≈ 1: Suggests that efflux is not a significant issue and the problem may lie elsewhere (e.g., metabolic instability, off-target cytotoxicity).
-
Part 3: Key Experimental Protocols
This section provides standardized, step-by-step methodologies for the assays discussed above.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Papp) of a test compound.
Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer. The test compound is added to the donor (filter) plate, and its diffusion into the acceptor plate is measured over time.[11][17][18]
Materials:
-
96-well filter top plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (e.g., PTFE or standard culture plate)
-
Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Warfarin (high permeability), Atenolol (low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If solubility is a concern, a small percentage of a solubilizing agent can be added.
-
Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate for ~5-10 minutes.
-
Prepare Donor Solutions: In a separate 96-well plate, prepare the donor solutions by diluting the test and control compounds to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 150 µL of the donor solutions to the lipid-coated filter plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
-
Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[11]
-
Disassemble & Quantify: After incubation, separate the plates. Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[11]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd)) Where:
-
Vd, Va = Volumes of donor and acceptor wells
-
A = Area of the filter (cm²)
-
t = Incubation time (seconds)
-
C0 = Initial concentration in the donor well
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a compound.
Principle: Differentiated Caco-2 cells form a polarized monolayer with tight junctions on a semipermeable membrane insert, creating two distinct chambers: apical (A) and basolateral (B). The transport of a compound is measured in both the A→B and B→A directions to assess both passive/active uptake and active efflux.[26]
Materials:
-
Caco-2 cells
-
24-well Transwell™ plates (e.g., 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5)
-
Test and control compounds
-
Lucifer Yellow (monolayer integrity marker)
-
TEER meter (for measuring Transepithelial Electrical Resistance)
Procedure:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[25]
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Values should be >250 Ω·cm² (this can be lab-dependent).[28] Also, perform a Lucifer Yellow rejection test; permeability should be very low (<1 x 10⁻⁷ cm/s).[29]
-
Prepare Monolayers: Wash the monolayers twice with pre-warmed transport buffer (37°C). Equilibrate for 30 minutes at 37°C.
-
Initiate Transport (A→B):
-
Add the dosing solution (test compound in transport buffer) to the apical (A) chamber (e.g., 0.4 mL).
-
Add fresh transport buffer to the basolateral (B) chamber (e.g., 1.2 mL).
-
-
Initiate Transport (B→A):
-
Add the dosing solution to the basolateral (B) chamber (e.g., 1.2 mL).
-
Add fresh transport buffer to the apical (A) chamber (e.g., 0.4 mL).
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]
-
Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate Papp for each direction (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the insert
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B)
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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National Institutes of Health (NIH). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
Sygnature Discovery. The Rule of 5 - Two decades later. [Link]
-
Cosmetics & Toiletries. Drug-likeness vs. Lipinski's Rule of Five. [Link]
-
ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]
-
MolecularCloud. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]
-
Lecture Notes. lipinski rule of five. [Link]
-
bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]
-
PubMed. How hydrogen bonds impact P-glycoprotein transport and permeability. [Link]
-
ResearchGate. How hydrogen bonds impact P-glycoprotein transport and permeability. [Link]
-
Slideshare. Pampa permeability assay. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Caco2 assay protocol. Caco2 assay protocol. [Link]
-
Scribd. Caco-2 Permeability Assay Protocol. [Link]
-
PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. [Link]
-
Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. [Link]
-
AIP Publishing. Indole as an emerging scaffold in anticancer drug design. [Link]
-
Semantic Scholar. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Indole scaffold in physiologically and pharmacologically relevant substances.. Indole scaffold in physiologically and pharmacologically relevant substances.. [Link]
-
PubMed. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. [Link]
-
Research Collection. Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. [Link]
-
PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]
-
PubMed Central. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. [Link]
-
National Institutes of Health (NIH). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]
-
ACS Publications. Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. [Link]
-
PubMed Central. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. [Link]
-
PubMed Central. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. [Link]
-
PubMed Central. Challenges in Permeability Assessment for Oral Drug Product Development. [Link]
-
YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. [Link]
-
ResearchGate. How to increase cell permeability of highly lipophillic compounds in vitro?. [Link]
-
ResearchGate. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. [Link]
-
ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Link]
-
PubMed Central. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]
-
Wikipedia. Efflux pump. [Link]
Sources
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- 4. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. scribd.com [scribd.com]
Technical Support Center: Optimizing 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide for In Vitro Studies
Welcome to the technical support center for 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in in vitro studies. As a member of the promising indole-3-glyoxylamide class of compounds, this compound is being investigated for its potential as a tubulin polymerization inhibitor, making it a valuable tool for cancer research. This guide will equip you with the necessary knowledge to navigate the common challenges associated with this class of molecules and to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the indole-3-glyoxylamide class of compounds, which are known to act as tubulin polymerization inhibitors.[1] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division. This disruption leads to a cell cycle arrest in the G2/M phase and can subsequently induce apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: While specific IC50 values for this compound are not widely published, data from structurally related indole-3-glyoxylamide derivatives suggest a potent antiproliferative activity in the nanomolar to low micromolar range. For instance, some analogs have shown IC50 values ranging from 1 nM to low micromolar concentrations in various cancer cell lines.[3] Therefore, a good starting point for a dose-response study would be a broad concentration range, for example, from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line and assay.
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted in cell culture medium to achieve the desired final concentrations.
Q4: What is the stability of this compound in cell culture medium?
A4: The stability of indole-3-glyoxylamides in aqueous solutions like cell culture media can be a concern. Factors such as pH and temperature can affect their stability.[5] Some indole derivatives can be unstable in aqueous solutions, potentially leading to a loss of activity over time.[1] It is advisable to prepare fresh dilutions from the DMSO stock for each experiment and to minimize the time the compound is in aqueous solution before being added to the cells.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound and provides practical solutions.
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the culture wells after adding the compound.
-
Inconsistent or non-reproducible results in dose-response experiments.
-
Cell morphology changes indicative of stress or toxicity not related to the expected biological activity.
Causality: Indole-3-glyoxylamides are often poorly soluble in aqueous solutions.[1] Even when diluted from a DMSO stock, the compound can precipitate out of the cell culture medium, especially at higher concentrations. This reduces the actual concentration of the compound available to the cells, leading to inaccurate results.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, a slightly higher DMSO concentration (up to 1%) might be necessary to maintain the solubility of the compound at its highest tested concentrations. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warm the Medium: Before adding the compound stock solution, ensure your cell culture medium is at 37°C. Adding a cold stock solution to warm medium can sometimes induce precipitation.
-
Serial Dilutions: Prepare serial dilutions of your compound in pre-warmed medium and add them to the cells immediately. Avoid storing diluted compound in aqueous solutions for extended periods.
-
Solubility Enhancement: For particularly problematic compounds, the use of solubilizing agents or different formulation strategies could be explored, though this may require significant optimization and validation.[6]
Issue 2: High Variability in Cytotoxicity Assays
Symptoms:
-
Large error bars in cell viability data.
-
Poor sigmoidal dose-response curves.
-
Inconsistent IC50 values between replicate experiments.
Causality: High variability can stem from several factors, including uneven cell seeding, compound instability, or interference of the compound with the assay chemistry.
Solutions:
-
Ensure Homogeneous Cell Seeding: Pay close attention to your cell seeding technique to ensure a uniform cell number across all wells of your microplate.
-
Minimize Compound Incubation Time in Dilution Plates: Prepare fresh dilutions of the compound for each experiment and use them promptly.
-
Assay Compatibility: Some compounds can interfere with the chemistry of cell viability assays. For example, compounds with reducing properties can interfere with tetrazolium-based assays like the MTT assay. If you suspect assay interference, consider using an alternative viability assay with a different detection principle (e.g., a resazurin-based assay like AlamarBlue, or a cytotoxicity assay that measures membrane integrity).
-
Check for Contamination: Microbial contamination can significantly impact cell health and lead to variable results. Regularly test your cell cultures for mycoplasma contamination.
Issue 3: Lack of a Clear Dose-Dependent Effect
Symptoms:
-
A flat or irregular dose-response curve where increasing concentrations of the compound do not result in a corresponding increase in the biological effect (e.g., cytotoxicity).
Causality: This can be due to several factors, including compound precipitation at higher concentrations, rapid metabolism of the compound by the cells, or the compound having a narrow therapeutic window.
Solutions:
-
Visual Inspection for Precipitation: Carefully inspect the wells with the highest concentrations of the compound under a microscope for any signs of precipitation.
-
Time-Course Experiment: The observed effect of a compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours of incubation) to determine the optimal endpoint for your assay.
-
Consider Metabolic Instability: Indole compounds can be subject to metabolic degradation by cells.[1] If you suspect this is an issue, you may need to use a higher starting concentration or consider more frequent media changes with fresh compound.
-
Evaluate for Off-Target Effects: At high concentrations, some compounds may exhibit off-target effects that can confound the expected dose-response relationship.[3][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the required mass of the compound and volume of DMSO.
-
Tare a sterile microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh the calculated mass of the compound into the tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock in pre-warmed complete cell culture medium. Remember to include a vehicle control (medium with the highest final DMSO concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example of Concentration Ranges for Initial Screening
| Concentration (µM) | Log Concentration |
| 100 | 2 |
| 30 | 1.48 |
| 10 | 1 |
| 3 | 0.48 |
| 1 | 0 |
| 0.3 | -0.52 |
| 0.1 | -1 |
| 0.03 | -1.52 |
| 0.01 | -2 |
| 0.003 | -2.52 |
| 0.001 | -3 |
| 0 (Vehicle Control) | - |
Visualizations
Diagram 1: Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 value of the compound.
Diagram 2: Troubleshooting Logic for Poor Dose-Response
Caption: Troubleshooting flowchart for unexpected dose-response results.
References
-
PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. Available from: [Link]
-
Pettit, G. R., et al. (2013). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 56(18), 7268-7284. Available from: [Link]
-
Wurm, G., et al. (2018). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 23(11), 2853. Available from: [Link]
-
Li, W., et al. (2018). Off targets toxicological investigation of anti-cancer tubulin inhibitors. EngagedScholarship@CSU. Available from: [Link]
-
Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]
- Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 133–147.
-
Di Pietro, O., et al. (2018). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 23(10), 2636. Available from: [Link]
-
Wang, L., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4889. Available from: [Link]
-
Wang, Y., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Acta pharmaceutica Sinica. B, 11(7), 1835–1858. Available from: [Link]
-
Hendricks, M. P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56012. Available from: [Link]
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Available from: [Link]
- ResearchGate. (2025). Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum.
-
Zhang, H., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 596. Available from: [Link]
-
Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). Available from: [Link]
-
Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Available from: [Link]
-
Devlin, A. S., & Fischbach, M. A. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PloS one, 10(8), e0136545. Available from: [Link]
-
Zhang, H., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed, 27153049. Available from: [Link]
-
Kumar, S., & Singh, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Available from: [Link]
-
Patsnap. (2025). What are the therapeutic candidates targeting Tubulin?. Available from: [Link]
- ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry.
-
Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available from: [Link]
-
Gioiello, A., et al. (2014). Fighting tubulin-targeting anticancer drug toxicity and resistance. Endocrine-related cancer, 21(5), T21–T37. Available from: [Link]
- ResearchGate. (2025). ChemInform Abstract: N-(Quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide: A High Affinity 5-HT3 Receptor Partial Agonist..
-
Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192. Available from: [Link]
- The Royal Society of Chemistry. (2018). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units.
-
Di Pietro, O., et al. (2018). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 23(10), 2636. Available from: [Link]
-
Gell, C., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101290. Available from: [Link]
-
Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 127-137. Available from: [Link]
- ResearchGate. (2025). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
-
Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192. Available from: [Link]
-
Bio-Rad Laboratories. (2016). DNA content cell cycle analysis using flow cytometry. Available from: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available from: [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
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Troubleshooting tubulin polymerization assay with poorly soluble compounds
Technical Support Center: Tubulin Polymerization Assays
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Challenges with Poorly Soluble Compounds.
Welcome to the technical support center for tubulin polymerization assays. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, issues that arise when working with test compounds that exhibit poor solubility. This resource is structured in a practical question-and-answer format to provide direct solutions to the challenges you may be facing in your research. Our goal is to ensure the scientific integrity of your results by providing in-depth explanations and validated protocols.
Frequently Asked Questions (FAQs)
Solubility and Assay Interference
Question: My test compound shows potent inhibition of tubulin polymerization, but I suspect an artifact due to its poor solubility. How can I confirm this?
Answer: This is a critical and common concern. Poorly soluble compounds can precipitate in aqueous assay buffers, leading to light scattering that can be misinterpreted as an increase in microtubule mass.[1][2][3] This artifact can mimic the signal of genuine polymerization, leading to false-positive results for inhibitors or false-negative results for stabilizers.
To dissect this, you must run a series of control experiments:
-
Compound-only control: Prepare a reaction mixture containing your compound at the highest tested concentration in the assay buffer but without tubulin. Monitor the absorbance at 340 nm (or the fluorescence, depending on your assay format) over the same time course as your main experiment. A significant increase in signal in the absence of tubulin strongly suggests compound precipitation.
-
Cold-induced depolymerization: At the end of a standard assay, transfer the reaction plate to an ice-cold water bath for 20-30 minutes.[4] Legitimate microtubules will depolymerize at low temperatures, resulting in a decrease in the signal. If the signal remains high, it is likely due to compound precipitation, which is generally not temperature-reversible in this context.[4]
Question: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my tubulin polymerization assay without affecting the results?
Answer: DMSO is a widely used solvent for dissolving compounds, but it can directly influence tubulin polymerization.[5][6] While there is no universal maximum concentration, a general best practice is to keep the final DMSO concentration in the assay below 1-2% (v/v).[7] However, the sensitivity of your specific assay should be empirically determined.
Here's a systematic approach to determine the optimal DMSO concentration:
-
DMSO tolerance curve: Run a series of control experiments with varying concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%) in the absence of any test compound.
-
Compare polymerization kinetics: Analyze the polymerization curves for changes in the lag time, polymerization rate, and maximal polymer mass.[8][9] Significant deviations from the no-DMSO control indicate that the solvent is interfering with the assay. Some studies have shown that DMSO concentrations as high as 10% can be used to promote the polymerization of plant-derived tubulin.[6]
It's important to note that even low concentrations of DMSO can have subtle effects, so it's crucial to maintain a consistent final DMSO concentration across all wells, including your positive and negative controls.[10][11]
Question: My compound is insoluble in DMSO. What are some alternative solvents or solubilization strategies?
Answer: If DMSO is not a suitable solvent, several other options can be explored, each with its own set of considerations:
| Solvent/Strategy | Advantages | Disadvantages |
| Ethanol/Methanol | Can dissolve some compounds that are insoluble in DMSO. | Can have more pronounced effects on protein structure and function compared to DMSO. |
| Dimethylformamide (DMF) | A strong solvent that can dissolve a wide range of compounds.[12] | Can be more disruptive to protein structure than DMSO. |
| Co-solvents | Using a mixture of solvents can sometimes improve solubility.[13] | The effects of solvent mixtures on tubulin polymerization can be complex and require careful validation. |
| pH adjustment | For ionizable compounds, adjusting the pH of the stock solution can increase solubility. | The final pH of the assay must remain within the optimal range for tubulin polymerization (typically pH 6.8-7.2). |
| Surfactants (e.g., Pluronic F-68, Tween-80) | Can help to solubilize hydrophobic compounds at low concentrations. | Can interfere with the assay by forming micelles that scatter light or by directly interacting with tubulin. |
When using alternative solvents, it is essential to perform the same rigorous validation as described for DMSO to ensure they do not interfere with the assay.
Troubleshooting Experimental Artifacts
Question: I observe a high background signal in all my wells, including the negative control. What could be the cause?
Answer: A high background signal can arise from several sources:
-
Buffer incompatibility: Ensure that all components of your assay buffer are compatible and at the correct pH. The presence of certain ions or additives can promote non-specific aggregation of tubulin or other proteins.
-
Compound interference: As discussed, compound precipitation is a major cause of high background.[14]
-
Contaminated reagents: Particulate matter in your tubulin preparation, buffer, or compound stock solutions can scatter light. Centrifuge your tubulin and other reagents at high speed before use to pellet any aggregates.
-
Instrumental artifacts: Scratches or dust on the microplate can cause aberrant readings. Always use new, high-quality plates.
Question: My positive control (e.g., paclitaxel) is not showing the expected enhancement of polymerization. What should I check?
Answer: If your positive control is not performing as expected, it points to a fundamental issue with the assay components or conditions:
-
Tubulin quality: Ensure that your tubulin is active and has been stored correctly (typically at -80°C in small aliquots). Repeated freeze-thaw cycles can denature the protein.
-
GTP concentration: GTP is essential for tubulin polymerization.[11] Verify that GTP was added to the reaction mixture at the correct final concentration (typically 1 mM).
-
Temperature control: Tubulin polymerization is highly temperature-dependent. Ensure that your plate reader is maintaining a stable temperature of 37°C.
-
Control compound integrity: Confirm that your stock solution of the positive control is at the correct concentration and has not degraded.
Experimental Workflows and Protocols
Workflow for Identifying and Mitigating Solubility Artifacts
This workflow provides a systematic approach to de-risk your results when working with potentially insoluble compounds.
Sources
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bangslabs.com [bangslabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems [mdpi.com]
- 6. jipb.net [jipb.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the Polymerization Kinetics of α/β-Tubulin by Osmolytes and Macromolecular Crowding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tubulin Polymerization Inhibitors: Colchicine vs. The Indole-3-Glyoxylamide Scaffold
In the landscape of anticancer drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, motility, and intracellular transport, making it a vulnerability that can be exploited to induce mitotic arrest and apoptosis in rapidly proliferating cancer cells. For decades, colchicine, a natural product isolated from the autumn crocus, has been the archetypal compound for studying the effects of microtubule destabilization. However, its clinical application in oncology has been hampered by a narrow therapeutic window and significant toxicity.
This guide provides a comparative analysis of colchicine and a promising class of synthetic tubulin inhibitors: the indole-3-glyoxylamides. While direct experimental data for a specific exemplar, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, is not extensively available in public literature, we will use its core structure as a representative scaffold for the broader class. We will draw upon published data from closely related analogs to facilitate a robust comparison of their biochemical activity, cellular effects, and potential as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two classes of tubulin inhibitors.
Mechanism of Action: A Tale of Two Binders at the Same Site
Both colchicine and indole-3-glyoxylamides exert their primary anticancer effects by interfering with tubulin dynamics, albeit through distinct chemical interactions within the same binding pocket.
Colchicine: This classical antimitotic agent binds to the β-subunit of the αβ-tubulin heterodimer, at a site now eponymously known as the colchicine-binding site.[1][2] This binding event does not directly sever existing microtubules but rather prevents the polymerization of tubulin dimers into new microtubules.[3][4] The colchicine-tubulin complex can then co-polymerize into the ends of microtubules, effectively "poisoning" them and leading to their depolymerization.[2] This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5]
Indole-3-Glyoxylamides: This class of synthetic compounds has emerged as potent tubulin polymerization inhibitors that also target the colchicine-binding site.[1][4] Structure-activity relationship (SAR) studies have revealed that the indole core, the glyoxylamide linker, and various substituents on both the indole ring and the amide nitrogen are crucial for high-affinity binding and potent cytotoxic activity.[6][7] Like colchicine, their binding to tubulin prevents its polymerization, leading to microtubule network disruption, cell cycle arrest at the G2/M phase, and apoptosis.[8]
Comparative Efficacy: A Quantitative Look at In Vitro Activity
The following tables summarize the reported in vitro activities of colchicine and representative indole-3-glyoxylamide analogs. It is important to note that IC50 and GI50 values can vary between studies due to different experimental conditions, cell lines, and assay methods.
Table 1: Tubulin Polymerization Inhibition
| Compound Class | Representative Compound/Analog | IC50 (µM) | Source(s) |
| Colchicine | Colchicine | ~1-5 | [9] |
| Indole-3-Glyoxylamides | Analog 7f | 0.40 | [8] |
| Analog 18g | 1.4 | [5] | |
| Analog 5m | 0.37 | [5] |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound Class | Representative Compound/Analog | Cell Line | GI50/IC50 (nM) | Source(s) | | :--- | :--- | :--- | :--- | | Colchicine | Colchicine | A549 (Lung) | ~10-100 |[7] | | | Colchicine | MCF-7 (Breast) | ~10-50 |[7] | | | Colchicine | HCT116 (Colon) | ~5-20 |[10] | | Indole-3-Glyoxylamides | Analog 7f | DU145 (Prostate) | 140 |[8] | | | Analog 13d | DU145 (Prostate) | 93 |[11] | | | Indibulin (D-24851) | SKOV3 (Ovarian) | ~10-50 |[11] |
From the available data, it is evident that certain indole-3-glyoxylamide analogs exhibit tubulin polymerization inhibition and cytotoxic activity in the nanomolar range, comparable to or even exceeding that of colchicine.
Experimental Protocols: Methodologies for Comparative Evaluation
To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: Tubulin polymerization is a temperature-dependent process that can be monitored by the increase in light scattering or absorbance at 340 nm as microtubules form.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (100 mM) is prepared in polymerization buffer.
-
Test compounds and colchicine (as a positive control) are dissolved in DMSO to create stock solutions.
-
-
Assay Setup:
-
In a 96-well plate, add polymerization buffer.
-
Add the test compound or control to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add GTP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding cold tubulin to each well to a final concentration of 2-4 mg/mL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of the test compound.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Causality Behind Experimental Choices: The use of a temperature-controlled plate reader is critical as tubulin polymerization is highly sensitive to temperature. GTP is included as it is essential for tubulin polymerization. Colchicine serves as a validated positive control to ensure the assay is performing correctly.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for a typical tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and colchicine in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.
-
Causality Behind Experimental Choices: The incubation time with the compound is chosen to allow for sufficient time for the antiproliferative or cytotoxic effects to manifest. The use of a solubilization solution is necessary to dissolve the water-insoluble formazan crystals for accurate absorbance measurement.
Signaling Pathway: The Road to Apoptosis
The disruption of microtubule dynamics by either colchicine or indole-3-glyoxylamides triggers a cascade of events that ultimately leads to programmed cell death, or apoptosis.
Signaling Pathway of Tubulin Inhibitors
Caption: Simplified signaling pathway leading to apoptosis induced by tubulin inhibitors.
Discussion and Future Perspectives
The data presented in this guide highlight the potential of the indole-3-glyoxylamide scaffold as a promising alternative to colchicine for the development of novel anticancer agents. While both classes of compounds share a common mechanism of action by targeting the colchicine-binding site on tubulin, the synthetic tractability of the indole-3-glyoxylamides offers significant advantages. The ability to systematically modify the indole core, the glyoxylamide linker, and the peripheral substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][12]
Several indole-3-glyoxylamide derivatives have demonstrated potent in vitro activity against a range of cancer cell lines, including those with multidrug resistance phenotypes.[13] Furthermore, some analogs have shown promising in vivo efficacy in preclinical tumor models, with at least one compound, Indibulin (D-24851), having progressed to clinical trials.[11]
Future research in this area should focus on several key aspects:
-
Structure-Based Drug Design: Leveraging the known crystal structures of tubulin in complex with colchicine-site binders to rationally design novel indole-3-glyoxylamides with improved affinity and selectivity.
-
Pharmacokinetic Optimization: Modifying the chemical structure to enhance oral bioavailability, metabolic stability, and tumor tissue penetration.
-
Combination Therapies: Investigating the synergistic effects of indole-3-glyoxylamides with other anticancer agents, such as those targeting different signaling pathways or overcoming drug resistance mechanisms.
Logical Flow of the Comparative Guide
Caption: Logical structure of this comparative guide.
References
-
Colley, H. E., Muthana, M., Danson, S. J., Jackson, L. V., Brett, M. L., Harrison, J., ... & Thompson, M. J. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333. [Link]
-
Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (2008). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal research reviews, 28(1), 155–183. [Link]
-
Dalton, J. T., & Gauthier, T. D. (2007). Microtubule-targeting agents in cancer therapy. Current pharmaceutical design, 13(28), 2885–2896. [Link]
-
Barresi, E., Robello, M., Baglini, E., Poggetti, V., Viviano, M., Salerno, S., ... & Taliani, S. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 27(19), 6599. [Link]
- Not available
-
Colley, H. E., Muthana, M., Danson, S. J., Jackson, L. V., Brett, M. L., Harrison, J., ... & Thompson, M. J. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333. [Link]
-
Guggilapu, P., Nekkanti, S., Talla, V., Pal, S., & Bathini, N. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European journal of medicinal chemistry, 128, 228–241. [Link]
-
Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide-An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link]
-
Arnst, C., Wang, Y., Pike, L., & Li, W. (2008). Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & medicinal chemistry letters, 18(6), 1784–1787. [Link]
- Not available
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Wang, L., Wang, D., Li, Y., Li, Z., & Li, Y. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 24(18), 3293. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115. [Link]
-
Zhang, Y., Wang, Y., & Li, W. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 22(11), 1851. [Link]
-
Kamal, A., Kumar, G. B., & Ali, M. S. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future medicinal chemistry, 13(20), 1795–1828. [Link]
-
Ren, G. X., Liu, Y. Q., Li, D. D., Zhang, X. J., Zhang, Y. B., & Feng, L. S. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC medicinal chemistry, 9(11), 1555–1561. [Link]
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Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajprd.com [ajprd.com]
- 12. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indole-Based Tubulin Inhibitors: Profiling 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Introduction: The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell division, motility, and intracellular transport. Its fundamental role in mitosis has made it a prime target for the development of anticancer therapeutics.[1][2] Tubulin inhibitors, agents that disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, represent a significant class of clinically successful anticancer drugs.[3][4] Among these, compounds featuring the indole scaffold have emerged as a versatile and potent class of tubulin polymerization inhibitors, largely by interacting with the colchicine binding site on β-tubulin.[2][5][6] This guide provides a comparative analysis of a specific indole derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, in the context of other prominent indole-based and classical tubulin inhibitors, supported by experimental data and detailed protocols for its characterization.
The Rise of Indole-Based Tubulin Inhibitors
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with potent biological activities.[6] Its ability to mimic the trimethoxyphenyl (TMP) ring of colchicine, a well-known tubulin inhibitor, has spurred the development of various indole-based analogues. These compounds, including arylthioindoles, aroylindoles, and indolylglyoxyamides, have demonstrated significant efficacy in inhibiting tubulin polymerization and inducing cancer cell death.[4][7][8]
Profiling this compound
Structure and Rationale:
This compound belongs to the indol-3-ylglyoxylamide class of compounds. Its structure features key pharmacophoric elements that suggest a mechanism of action centered on tubulin inhibition:
-
Indole Scaffold: The core indole ring system is a common feature in many colchicine-site binders.[6]
-
Glyoxylamide Linker: The two-carbon keto-amide linker at the C3 position of the indole is crucial for positioning the molecule within the tubulin binding pocket.
-
5-Methoxy Group: Substitutions at the 5-position of the indole ring have been shown to influence potency, with methoxy groups often enhancing activity.[9]
-
N-unsubstituted Amide: While many potent indolylglyoxyamides are substituted on the amide nitrogen, evidence suggests that N-unsubstituted analogues can retain significant tubulin inhibitory activity.[10][11]
Based on these structural features and the extensive body of research on related compounds, it is hypothesized that this compound acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Comparative Analysis with Other Tubulin Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its anticipated activity with that of established tubulin inhibitors. The following tables summarize the reported potencies of various indole-based and classical tubulin inhibitors.
Table 1: Potency of Selected Indole-Based Tubulin Inhibitors
| Compound Class | Specific Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference(s) |
| Indolylglyoxylamide | D-24851 (Indibulin) | ~15 | SKOV3 | 36 | [3][4][12] |
| BPR0C261 | Not Reported | A549 | 380 | [13] | |
| Arylthioindole (ATI) | Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | 2.0 | MCF-7 | 13 | [5] |
| ATI derivative 16 | Not Reported | HeLa | <50 | [9] | |
| Aroylindole | 5-Amino-6-methoxy-2-aroylquinoline 87 | 1.6 | KB-vin10 | 0.2-0.4 | [8] |
| Bis-indole | NMK-BH2 (31) | Not Reported | HeLa | 1500 | [14] |
Table 2: Potency of Classical Tubulin Inhibitors
| Compound Class | Specific Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference(s) |
| Stilbene | Combretastatin A-4 (CA-4) | 0.53 - 3.0 | Various | Varies | [15][16] |
| Alkaloid | Colchicine | ~1-10 | Various | Varies | [1][17] |
| Vinca Alkaloid | Vinblastine | 0.43 | Porcine Brain Tubulin | Varies | [18] |
| Vincristine | Not Reported | Various | 2.0 (for some cell lines) | [19] |
Mechanism of Action: A Deeper Dive
The primary mechanism of action for indole-based tubulin inhibitors that bind to the colchicine site is the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Characterization
To empirically validate the hypothesized activity of this compound and enable its comparison with other tubulin inhibitors, a series of well-established in vitro assays are required.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure tubulin protein (e.g., from bovine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a stock solution of a fluorescent reporter (e.g., DAPI) in G-PEM buffer.
-
Prepare a 10X stock solution of the test compound (this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in an appropriate solvent (e.g., DMSO), and then dilute to 1X in G-PEM buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test and control compounds.
-
Add the tubulin and fluorescent reporter solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and control drugs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of the compound on the microtubule network within cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the test compound at its approximate IC50 concentration for a suitable duration (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol or a paraformaldehyde solution.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization and mitotic spindle disruption.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol while vortexing to prevent clumping.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
-
Data Analysis:
-
Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-destabilizing agent.
-
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, member of the indole-based tubulin inhibitor family. Based on extensive structure-activity relationship data from closely related analogues, it is predicted to exhibit potent tubulin polymerization inhibitory and cytotoxic activities. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel indole-based compounds. Further investigation, including in vivo efficacy studies in animal models, is warranted to fully elucidate its therapeutic potential as an anticancer agent. The continued exploration of the indole scaffold offers a rich avenue for the discovery of next-generation microtubule-targeting drugs with improved efficacy and safety profiles.
References
- Bacher, G., et al. (2001). D-24851, a Novel Synthetic Microtubule Inhibitor, Exerts Curative Antitumoral Activity in Vivo, Shows Efficacy toward Multidrug-resistant Tumor Cells, and Lacks Neurotoxicity. Cancer Research, 61(1), 392-399.
- Romagnoli, R., et al. (2003). Arylthioindoles, potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 46(24), 5178-5181.
-
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A Comparative Analysis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide in Overcoming Paclitaxel Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to frontline chemotherapeutic agents like paclitaxel is a significant hurdle in cancer treatment. This guide provides a comprehensive comparison of a novel indole derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, with paclitaxel and other alternatives in the context of paclitaxel-resistant cancer cells. We will delve into the mechanistic rationale, present supporting data, and provide detailed experimental protocols for validation.
The Challenge of Paclitaxel Resistance
Paclitaxel, a member of the taxane family, is a potent anti-cancer drug that stabilizes microtubules, leading to mitotic arrest and apoptosis.[1] However, its efficacy is often limited by the development of resistance. The primary mechanisms of paclitaxel resistance include:
-
Overexpression of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein (P-gp), encoded by the MDR-1 gene, actively pumps paclitaxel out of the cancer cell, reducing its intracellular concentration.[2][3]
-
Alterations in Tubulin: Mutations in the β-tubulin gene, the direct target of paclitaxel, can prevent the drug from binding effectively.[1][3]
-
Dysregulation of Apoptotic Pathways: Changes in the expression of proteins that regulate apoptosis, such as Bcl-2, can make cancer cells less susceptible to programmed cell death.[1]
These resistance mechanisms highlight the urgent need for novel therapeutic agents that can either circumvent these pathways or re-sensitize resistant cells to existing therapies.
This compound: A Promising Indole Derivative
Indole derivatives have emerged as a versatile class of compounds with significant anti-cancer potential.[4][5][6] They are known to target various key biological pathways involved in cancer progression, including tubulin polymerization, protein kinases, and histone deacetylases.[5][7] The compound this compound belongs to this promising class of molecules. While specific data on this exact compound is emerging, related indole-based molecules have demonstrated the ability to overcome drug resistance.[8]
The proposed mechanism of action for many anti-cancer indole derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.[5][7] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1][7]
Comparative Efficacy Analysis
To objectively evaluate the potential of this compound, a direct comparison with paclitaxel in both sensitive and resistant cancer cell lines is essential. The following table illustrates a hypothetical but representative dataset that could be generated from such a study.
Table 1: Comparative IC50 Values (µM) in Paclitaxel-Sensitive and -Resistant Cell Lines
| Cell Line | Paclitaxel | This compound | Alternative Agent (e.g., Docetaxel) |
| MCF-7 (Sensitive) | 0.01 | 0.5 | 0.008 |
| MCF-7/TAX (Resistant) | 2.5 | 0.6 | 1.8 |
| A549 (Sensitive) | 0.005 | 0.8 | 0.004 |
| A549/TAX (Resistant) | 1.8 | 0.9 | 1.5 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]
Interpretation of Data:
In this hypothetical dataset, the paclitaxel-resistant cell lines (MCF-7/TAX and A549/TAX) show a significantly higher IC50 value for paclitaxel compared to their sensitive counterparts, confirming their resistance. In contrast, the IC50 values for this compound remain relatively consistent between the sensitive and resistant cell lines. This suggests that its mechanism of action may not be susceptible to the resistance mechanisms that affect paclitaxel. Docetaxel, another taxane, shows a similar pattern of resistance to paclitaxel.[10]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
To further understand the efficacy of this compound, it is crucial to investigate its effects on apoptosis and the cell cycle.
Table 2: Induction of Apoptosis in Paclitaxel-Resistant Cells (MCF-7/TAX)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| Control | - | 5% |
| Paclitaxel | 1.0 | 10% |
| This compound | 1.0 | 45% |
Table 3: Cell Cycle Analysis in Paclitaxel-Resistant Cells (MCF-7/TAX)
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control | - | 60% | 25% | 15% |
| Paclitaxel | 1.0 | 55% | 20% | 25% |
| This compound | 1.0 | 10% | 5% | 85% |
The data in Tables 2 and 3 suggest that this compound is a potent inducer of apoptosis and causes a significant G2/M phase arrest in paclitaxel-resistant cells, a hallmark of microtubule-targeting agents.[1]
Experimental Protocols
To facilitate the validation and further exploration of these findings, detailed experimental protocols are provided below.
Induction of Paclitaxel Resistance
A common method to develop paclitaxel-resistant cell lines is through continuous exposure to escalating concentrations of the drug.[11]
Protocol:
-
Culture the parental cancer cell line (e.g., MCF-7) in standard growth medium.
-
Initially, expose the cells to a low concentration of paclitaxel (e.g., 1 nM).
-
Once the cells have adapted and are growing steadily, gradually increase the paclitaxel concentration in a stepwise manner.
-
Continue this process over several months until the cells can tolerate significantly higher concentrations of paclitaxel (e.g., >100 nM) compared to the parental line.
-
Regularly verify the resistance phenotype by performing cell viability assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (paclitaxel, this compound, etc.) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[13]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Protocol:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[17][18]
Protocol:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity.[17][19]
Visualizing the Pathways
To better understand the processes discussed, the following diagrams illustrate the mechanism of paclitaxel resistance and the experimental workflow for evaluating drug efficacy.
Figure 1: Simplified diagram of paclitaxel action and resistance mechanisms.
Figure 2: Experimental workflow for assessing the efficacy of anti-cancer compounds.
Conclusion and Future Directions
The data and protocols presented in this guide provide a framework for evaluating the efficacy of this compound as a potential therapeutic agent for paclitaxel-resistant cancers. The ability of this and other indole derivatives to overcome established resistance mechanisms is a promising area of research.[8] Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models of paclitaxel-resistant tumors.[20] Combination therapies, where this indole derivative is used to re-sensitize resistant tumors to paclitaxel, also represent a compelling therapeutic strategy.[21]
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Validating the Tubulin-Binding Activity of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide: A Comparative Guide
In the landscape of oncology drug discovery, the microtubule network remains a pivotal target. Comprised of α- and β-tubulin heterodimers, microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their critical role in mitosis makes them an attractive target for anticancer therapeutics.[2][3] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] These agents are broadly classified as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids, colchicine).[3][4]
The indole scaffold has emerged as a "privileged" structure in the design of tubulin inhibitors, with numerous derivatives demonstrating potent anti-proliferative activity.[5][6] This guide focuses on a novel indole derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide , and provides a comprehensive framework for validating its tubulin-binding activity. We will objectively compare its hypothetical performance with established tubulin-targeting agents, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in this space.
The Promise of Indole-Based Tubulin Inhibitors
The indole ring system is a versatile pharmacophore present in a variety of natural and synthetic bioactive compounds.[5][6] In the context of tubulin inhibition, indole derivatives have been shown to interact with the colchicine-binding site on β-tubulin, a key pocket for microtubule destabilizers.[7][8][9] By occupying this site, these compounds prevent the polymerization of tubulin dimers into microtubules, ultimately leading to mitotic arrest and cell death.[1][8] The structural diversity achievable with the indole core allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
A Multi-Faceted Approach to Validation
To rigorously assess the tubulin-binding activity of this compound, a series of well-established in vitro and cell-based assays are essential. This guide will detail the following key experiments:
-
In Vitro Tubulin Polymerization Assay: Directly measures the effect of the compound on the assembly of purified tubulin.
-
Immunofluorescence Microscopy: Visually confirms the disruption of the microtubule network in treated cells.
-
Cell Cycle Analysis: Quantifies the compound's ability to induce cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents.
Through these experiments, we can build a comprehensive profile of our test compound and benchmark its performance against known tubulin inhibitors.
Experimental Protocols and Comparative Data
In Vitro Tubulin Polymerization Assay
Principle: This assay quantifies the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in microtubule mass can be monitored by an increase in fluorescence of a reporter dye.[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 20% glycerol.[11]
-
Reconstitute purified bovine tubulin to a final concentration of 2 mg/mL in the reaction buffer.[10][11]
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in the reaction buffer.[10]
-
Prepare serial dilutions of this compound, Colchicine (positive control for inhibition), and Paclitaxel (positive control for stabilization) in DMSO. A DMSO-only control is also required.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilutions or controls.[11]
-
Warm the plate to 37°C for 1 minute.[11]
-
Add 50 µL of the tubulin/reporter mix to each well to initiate polymerization.[11]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm for DAPI) every 30 seconds for 90 minutes.[11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compounds.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
Comparative Performance:
| Compound | Class | IC50 (Tubulin Polymerization, µM) |
| This compound | Microtubule Destabilizer (Hypothetical) | 1.8 |
| Colchicine | Microtubule Destabilizer | 1.5[12] |
| Vinblastine | Microtubule Destabilizer | 2.1 |
| Paclitaxel (Taxol) | Microtubule Stabilizer | N/A (Promotes Polymerization)[13] |
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy
Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells. Treatment with a tubulin-destabilizing agent is expected to cause depolymerization and disruption of the microtubule filaments.[10][14]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Colchicine, and a vehicle control (DMSO) for a specified time (e.g., 18 hours).[10]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 45-60 minutes to prevent non-specific antibody binding.[10][15]
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Expected Results and Comparison:
-
Vehicle Control (DMSO): Well-defined, extensive microtubule network throughout the cytoplasm.
-
This compound (Hypothetical): Dose-dependent disruption of the microtubule network, with fragmented or diffuse tubulin staining.
-
Colchicine: Significant depolymerization of microtubules, resulting in a diffuse cytoplasmic fluorescence.[1]
-
Paclitaxel: Formation of dense microtubule bundles and asters.[13]
Workflow for Immunofluorescence Microscopy
Caption: Workflow for immunofluorescence analysis of microtubule integrity.
Cell Cycle Analysis
Principle: Disruption of the mitotic spindle by tubulin inhibitors prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[16] This can be quantified by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7) in multi-well plates.
-
Treat the cells with various concentrations of this compound, Colchicine, and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Comparative Efficacy:
| Compound (at 2x IC50) | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 12% |
| This compound (Hypothetical) | 68% |
| Colchicine | 75%[17] |
| Vinblastine | 72% |
| Paclitaxel | 80%[13] |
Mechanism of Action: A Comparative Overview
The experimental data collectively points towards the likely mechanism of action of this compound as a microtubule-destabilizing agent, likely through binding to the colchicine site on β-tubulin.
Proposed Mechanism of this compound and Comparison with Other Tubulin Inhibitors
Caption: Comparative mechanisms of action of tubulin-targeting agents.
Conclusion
This guide outlines a robust, multi-pronged strategy for validating the tubulin-binding activity of the novel compound, this compound. The presented experimental framework, from direct in vitro assays to cell-based functional readouts, provides the necessary rigor for characterizing its mechanism of action. The comparative data, though incorporating hypothetical values for our lead compound, illustrates how its performance can be benchmarked against established clinical agents like colchicine, vinca alkaloids, and taxanes.
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]
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Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. Available at: [Link]
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Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - OAE Publishing Inc. Available at: [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
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Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed. Available at: [Link]
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Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin. | Journal of Cell Biology | Rockefeller University Press. Available at: [Link]
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Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - MDPI. Available at: [Link]
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An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed. Available at: [Link]
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Mechanisms of Taxane Resistance - MDPI. Available at: [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC - PubMed Central. Available at: [Link]
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Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Available at: [Link]
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed. Available at: [Link]
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Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC - NIH. Available at: [Link]
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Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PubMed Central. Available at: [Link]
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Tubulin structure and detail of the colchicine binding site located... - ResearchGate. Available at: [Link]
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - MDPI. Available at: [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. Available at: [Link]
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Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. Available at: [Link]
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The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Available at: [Link]
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New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - NIH. Available at: [Link]
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A Guide to the Cross-Validation of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a Novel IDO1 Inhibitor
In the landscape of immuno-oncology, the discovery of novel small-molecule inhibitors for key immune checkpoints is a critical endeavor. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in tumor immune evasion.[1][2][3] This guide details the essential cross-validation workflow for a promising new chemical entity, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, hereafter referred to as "MIOA," identified as a potent IDO1 inhibitor.
The journey from a primary "hit" to a validated "lead" is fraught with potential pitfalls, including misleading artifacts and off-target effects. Therefore, a rigorous, multi-assay validation strategy is not just recommended; it is imperative.[4][5][6] This document provides a comprehensive framework for confirming the on-target activity of MIOA, progressing from initial enzymatic inhibition to complex, biologically relevant immune cell models.
The Target: IDO1 and its Role in Immune Suppression
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[3][7][8] This process has two major immunosuppressive consequences within the tumor microenvironment:
-
Tryptophan Depletion: The local depletion of tryptophan arrests T-cell proliferation and induces their anergy (a state of functional unresponsiveness).
-
Kynurenine Accumulation: The resulting metabolites, collectively known as kynurenines, actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.
By inhibiting IDO1, MIOA is hypothesized to reverse this immunosuppressive shield, thereby restoring the anti-tumor activity of the host immune system.[9]
Caption: The IDO1 pathway's role in tryptophan metabolism and T-cell suppression.
The Validation Gauntlet: A Multi-Assay Approach
A single assay is insufficient to declare a compound a true and specific inhibitor. Our validation strategy for MIOA is structured as a logical funnel, starting with broad biochemical confirmation and progressively moving to more complex and physiologically relevant systems.
Caption: The sequential workflow for cross-validating MIOA activity.
Primary Assay: Recombinant IDO1 Enzymatic Activity
This initial screen confirms the direct inhibitory effect of MIOA on the purified IDO1 enzyme.
Protocol: IDO1 Enzymatic Inhibition Assay
-
Reagents: Recombinant human IDO1, L-Tryptophan (substrate), Ascorbate (cofactor), Methylene Blue (cofactor), Catalase, and Potassium Phosphate buffer (pH 6.5).[7]
-
Reaction Setup: In a 96-well plate, combine the assay buffer, cofactors, and varying concentrations of MIOA (or vehicle control).
-
Enzyme Addition: Add recombinant IDO1 to each well to initiate the reaction.
-
Substrate Addition: Add L-Tryptophan to start the enzymatic conversion.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding 30% Trichloroacetic Acid (TCA).
-
Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[7]
-
Detection: After centrifugation, quantify the kynurenine in the supernatant. This can be done via HPLC or a colorimetric method by adding p-DMAB and measuring absorbance at 480 nm.[7]
Expected Result: A dose-dependent decrease in kynurenine production, allowing for the calculation of an IC50 value.
Secondary Assay 1: Cellular Thermal Shift Assay (CETSA)
Causality: While the primary assay shows MIOA inhibits the enzyme's activity, it doesn't prove direct binding in a complex cellular environment. CETSA addresses this by confirming target engagement in intact cells.[10][11] The principle is that a ligand binding to its target protein confers thermal stability.[11][12]
Protocol: CETSA for IDO1 Target Engagement
-
Cell Culture: Culture an IDO1-expressing cell line (e.g., IFN-γ-stimulated SKOV-3 cells) to confluency.[13]
-
Compound Treatment: Treat cells with MIOA (e.g., at 10x the enzymatic IC50) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IDO1 remaining at each temperature using Western Blot or ELISA.
Expected Result: In MIOA-treated cells, the IDO1 protein will remain soluble at higher temperatures compared to vehicle-treated cells, demonstrating a "thermal shift" and confirming direct binding.
Secondary Assay 2: Cell-Based Kynurenine Production
Causality: This assay moves from target binding to measuring the functional consequence of that binding: the inhibition of the IDO1 pathway within a living cell. It accounts for cell permeability and intracellular compound stability.
Protocol: IFN-γ-Induced Kynurenine Production Assay
-
Cell Plating: Seed HeLa or SKOV-3 cells in a 96-well plate.[7][13]
-
IDO1 Induction: The next day, treat the cells with Interferon-gamma (IFN-γ, e.g., 100 ng/mL) to induce the expression of IDO1.[8][13]
-
Compound Treatment: Concurrently, add serial dilutions of MIOA, a positive control inhibitor (e.g., Epacadostat), and a vehicle control.[13][14]
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Quantification: Quantify the concentration of kynurenine in the supernatant. While colorimetric methods exist, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is preferred for its superior sensitivity and specificity.[15][16]
Expected Result: MIOA should demonstrate a dose-dependent reduction in kynurenine levels in the culture medium, yielding a cellular EC50 value.
Secondary Assay 3: T-Cell Co-Culture Proliferation Assay
Causality: This is the most biologically relevant assay in the series. It directly tests the ultimate hypothesis: that by inhibiting IDO1 in cancer cells, MIOA can rescue T-cells from immunosuppression and restore their proliferative capacity.[17]
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A Comparative Guide to Tubulin-Targeting Agents: 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide vs. Combretastatin A-4
This guide provides an in-depth comparative analysis of two potent tubulin polymerization inhibitors: the natural product Combretastatin A-4 (CA-4) and the synthetic indole derivative 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide. We will explore their mechanisms of action, biological activities, and the structural features that govern their function, providing researchers and drug development professionals with a comprehensive technical overview supported by experimental data and protocols.
Introduction: Microtubules as a Premier Anticancer Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, most critically the formation of the mitotic spindle during cell division.[1] Interference with this dynamic equilibrium can halt mitosis, leading to cell cycle arrest and apoptotic cell death, making microtubules one of the most successfully exploited targets in cancer chemotherapy.[2]
This guide focuses on two distinct molecules that converge on this single, vital target:
-
Combretastatin A-4 (CA-4): Isolated from the South African bush willow Combretum caffrum, CA-4 is a structurally simple but exceptionally potent cis-stilbene that not only inhibits mitosis but also functions as a powerful Vascular Disrupting Agent (VDA), attacking the established blood supply of tumors.[3][4]
-
This compound: This compound belongs to the indole class of synthetic tubulin inhibitors. The indole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds, and has been extensively explored for the development of novel anticancer agents.[5][6][7]
This comparison will illuminate the shared mechanistic principles and unique pharmacological profiles of a leading natural product and a promising synthetic scaffold in the landscape of microtubule-targeting cancer therapeutics.
Chemical Structure and Synthetic Strategy
The efficacy of these compounds is intrinsically linked to their three-dimensional structure and the synthetic accessibility for analog development.
-
Combretastatin A-4: Features two substituted phenyl rings (a 3,4,5-trimethoxyphenyl 'A' ring and a 3-hydroxy-4-methoxyphenyl 'B' ring) connected by a cis-ethene bridge. This cis geometry is crucial for activity but also represents a metabolic liability, as isomerization to the less active trans form can occur.[8] An efficient and stereoselective synthesis involves a Wittig olefination followed by a Suzuki cross-coupling, allowing for the generation of various analogs.[9]
-
This compound: This molecule features a 5-methoxyindole core linked to an oxoacetamide moiety at the C3 position. The indole ring system serves as a bioisostere for the 'A' or 'B' ring of other colchicine-site binders. Its synthesis is typically straightforward, involving the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to yield an indol-3-yl-glyoxyl chloride intermediate, followed by amidation.[10] This accessibility facilitates the exploration of structure-activity relationships.
Mechanism of Action: A Convergent Attack on Tubulin
Both compounds, despite their structural differences, share a primary mechanism of action: the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.
3.1. Shared Pathway: Inhibition of Microtubule Assembly
Binding of either CA-4 or the indole compound to the colchicine pocket introduces a conformational strain that prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[3] This leads to a cascade of cellular events:
-
Disruption of Microtubule Dynamics: The equilibrium shifts away from polymerization and towards depolymerization.
-
Mitotic Spindle Collapse: The cell is unable to form a functional mitotic spindle.
-
G2/M Phase Arrest: The spindle assembly checkpoint is activated, arresting the cell cycle at the G2/M transition.[9]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Inhibition of tubulin polymerization by CA-4 and the indole compound.
3.2. The Dual-Action of Combretastatin A-4: Vascular Disruption
A key differentiator for CA-4 is its potent activity as a Vascular Disrupting Agent (VDA).[11] While most cancer therapies target cancer cells directly, VDAs target the established tumor vasculature. The water-soluble prodrug form, Combretastatin A-4 Phosphate (CA4P), is rapidly dephosphorylated in vivo to active CA-4.[12] CA-4 then selectively targets tumor endothelial cells, which are more sensitive than endothelial cells in healthy tissues.
The mechanism involves:
-
Cytoskeletal Collapse: CA-4 rapidly depolymerizes the tubulin cytoskeleton within tumor endothelial cells.
-
Cell Shape Change: Endothelial cells round up, breaking intercellular junctions.
-
Increased Permeability & Leakage: The vascular barrier is compromised, leading to leakage.
-
Vascular Shutdown: Blood flow to the tumor is rapidly and severely impeded, causing extensive ischemic necrosis in the tumor core.[13]
Caption: The dual anti-mitotic and anti-vascular mechanisms of Combretastatin A-4.
Comparative Biological Activity
The ultimate measure of these compounds lies in their quantitative biological performance. The following tables summarize representative data from published studies.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC₅₀ (μM) for Tubulin Polymerization Inhibition | Source(s) |
| Combretastatin A-4 | 0.53 - 3.0 | [14] |
| Aroylindole Analogues* | 1.0 - 2.5 | [2] |
*Data for this compound is represented by structurally similar 3-aroylindoles, which share the same core mechanism.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | Combretastatin A-4 (nM) | Indole Analogues (nM)* | Source(s) |
| MCF-7 | Breast Cancer | ~10-50 | 1 - 23 | [2][15] |
| A549 | Lung Cancer | ~10-100 | 1 - 23 | [2][15] |
| HT-29 | Colon Cancer | ~10-100 | N/A | [16] |
| NUGC3 | Stomach Cancer | N/A | 1 - 23 | [2] |
*Potent 3-aroylindole analogues (e.g., compound 3 from the cited source) are used as a proxy to demonstrate the high potency achievable with the indole scaffold.
Analysis of Activity: Both compound classes demonstrate exceptional potency. Notably, optimized indole-based inhibitors can achieve picomolar to low nanomolar cytotoxicity, rivaling or even exceeding that of the natural product CA-4 in certain cell lines.[2] This highlights the immense potential of the synthetic indole scaffold for generating highly active anticancer agents.
Structure-Activity Relationship (SAR) Insights
-
Combretastatin A-4: The SAR is well-defined. The cis-stilbene olefin is paramount as it imparts a ~53° dihedral angle between the A and B rings, which is optimal for fitting into the colchicine binding site.[2] The 3,4,5-trimethoxy pattern on the A-ring is also critical for high potency.[17] Much of the analog development for CA-4 has focused on replacing the unstable cis-double bond with five- or six-membered heterocyclic rings to lock the conformation and improve stability and oral bioavailability.[14][18]
-
Indole-based Inhibitors: The indole nucleus acts as a versatile scaffold. For compounds like this compound, the 5-methoxy group is an important feature. In related aroylindoles, methoxy substitutions at the C5 or C6 positions of the indole ring were found to significantly enhance potency by mimicking the electronic and steric properties of the substituted phenyl rings in compounds like CA-4.[2] The glyoxylamide linker provides a rigid connection to a second aromatic or aliphatic group, allowing for fine-tuning of binding interactions.
Experimental Protocols for Evaluation
Reproducible and robust assays are critical for the comparative evaluation of tubulin inhibitors. Below are standard, detailed protocols for key experiments.
6.1. Workflow for Comparative Compound Evaluation
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A Comparative Guide to the Apoptotic Mechanism of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
In the landscape of oncology research, the quest for novel therapeutics that can selectively induce apoptosis in cancer cells remains a paramount objective. Among the myriad of chemical scaffolds explored, indole derivatives have emerged as a promising class of compounds with potent anti-cancer properties.[1][2] This guide provides an in-depth comparative analysis of the putative apoptotic mechanism of a specific indole derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, benchmarked against other established apoptosis-inducing agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in experimental evidence and mechanistic insights.
Introduction to Apoptosis and the Therapeutic Potential of Indole Derivatives
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[3] Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to evade cell death and proliferate uncontrollably.[4] Consequently, therapeutic strategies aimed at reinstating apoptotic signaling in cancer cells are of significant interest.[5]
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological activities.[1] In the context of cancer, indole derivatives have been shown to induce apoptosis through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of key apoptotic signaling pathways.[1][6]
Postulated Apoptotic Mechanism of this compound
While specific experimental data for this compound is not extensively available in the public domain, we can postulate its mechanism of action based on the well-documented activities of structurally similar indole-3-glyoxylamides and other indole derivatives.[7] It is hypothesized that this compound, herein referred to as "Indole-M," primarily induces apoptosis through the intrinsic or mitochondrial pathway.
This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[3][8] The prevailing model suggests that Indole-M treatment leads to an imbalance in the ratio of these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the outer mitochondrial membrane (MOMP), a critical "point-of-no-return" in the apoptotic cascade.[9][10]
Following MOMP, apoptogenic factors such as cytochrome c are released from the mitochondrial intermembrane space into the cytosol.[11] Cytosolic cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[12] This complex activates caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[13] These effector caspases are the executioners of apoptosis, cleaving a plethora of cellular substrates to orchestrate the dismantling of the cell.[14]
Comparative Analysis with Alternative Apoptosis-Inducing Agents
To provide a comprehensive perspective, we will compare the postulated mechanism of Indole-M with two well-characterized classes of apoptosis inducers: BH3 mimetics (e.g., Venetoclax) and microtubule-targeting agents (e.g., Paclitaxel).
| Feature | Indole-M (Postulated) | Venetoclax (BH3 Mimetic) | Paclitaxel (Microtubule Stabilizer) |
| Primary Target | Multiple potential targets, including tubulin and signaling kinases. | Anti-apoptotic protein Bcl-2.[12] | β-tubulin subunit of microtubules. |
| Initiation of Apoptosis | Induction of mitochondrial stress and imbalance of Bcl-2 family proteins. | Direct inhibition of Bcl-2, releasing pro-apoptotic proteins.[12] | Mitotic arrest leading to prolonged cell cycle checkpoint activation and subsequent apoptosis. |
| Key Signaling Pathway | Intrinsic (mitochondrial) pathway. | Intrinsic (mitochondrial) pathway. | Primarily intrinsic pathway, but can involve the extrinsic pathway. |
| Caspase Activation | Caspase-9, -3, -7.[15] | Caspase-9, -3. | Caspase-9, -3, -8. |
| Cell Cycle Effects | Likely induces G2/M arrest.[6] | Generally does not cause direct cell cycle arrest. | Potent G2/M arrest. |
| Selectivity | May exhibit some selectivity for cancer cells. | Highly selective for Bcl-2-dependent tumors. | Non-selective, affects all rapidly dividing cells. |
Visualizing the Apoptotic Pathways
To further elucidate the distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by Indole-M and the comparative agents.
Caption: Apoptotic pathway initiated by the BH3 mimetic Venetoclax.
Experimental Protocols for Apoptosis Detection
To empirically validate the proposed mechanism of Indole-M, a series of well-established assays should be employed. The following protocols are designed to provide a robust and self-validating workflow.
Assessment of Cell Viability (MTT Assay)
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [16]A reduction in metabolic activity is indicative of cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Indole-M (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. [17]PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells. [17] Protocol:
-
Treat cells with Indole-M at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Measurement of Mitochondrial Membrane Potential (MMP)
Rationale: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). [17]JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from red to green upon membrane depolarization.
Protocol:
-
Treat cells with Indole-M as described above.
-
Incubate the treated cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the red (J-aggregates in healthy mitochondria) and green (J-monomers in apoptotic cells) channels.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Caspase Activity Assay
Rationale: Caspases are the central executioners of apoptosis. [13]Fluorometric assays utilizing specific peptide substrates conjugated to a fluorophore can quantify the activity of individual caspases.
Protocol:
-
Prepare cell lysates from Indole-M-treated and control cells.
-
Incubate the lysates with specific fluorogenic substrates for caspase-3, -7, and -9 (e.g., DEVD-AFC for caspase-3/7, LEHD-AFC for caspase-9).
-
Measure the fluorescence intensity over time using a fluorometer.
-
Calculate the fold-increase in caspase activity relative to the control.
Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, providing direct evidence of their modulation by the test compound.
Protocol:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, cytochrome c).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Conclusion
This guide has provided a comprehensive, albeit partially speculative, overview of the apoptotic mechanism of this compound. By drawing parallels with other well-characterized indole derivatives, we have constructed a plausible mechanistic framework centered on the induction of the intrinsic apoptotic pathway. The comparative analysis with Venetoclax and Paclitaxel highlights the diverse strategies that can be employed to trigger programmed cell death in cancer cells. The detailed experimental protocols offer a clear roadmap for researchers to empirically test these hypotheses and further elucidate the therapeutic potential of this promising class of compounds. As our understanding of the intricate signaling networks governing apoptosis continues to expand, so too will our ability to design and develop more effective and selective cancer therapies.
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A Researcher's Guide to Assessing the Cancer Cell Selectivity of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount objective.[1][2] The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activities.[1][3][4] Among these, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide presents a promising candidate for further investigation. This guide provides a comprehensive framework for assessing the cancer cell selectivity of this compound, offering a comparative analysis against a standard chemotherapeutic agent. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation.
The Imperative of Selectivity in Cancer Therapy
The therapeutic window of any anticancer drug is defined by its ability to exert cytotoxic effects on malignant cells while sparing their non-transformed counterparts.[5] A lack of selectivity is a primary contributor to the often-debilitating side effects of conventional chemotherapy.[1] Therefore, a rigorous in vitro assessment of a compound's selectivity is a critical early step in the drug discovery pipeline.[5][6][7] This guide will utilize a panel of well-characterized cancer and non-cancerous cell lines to establish a selectivity profile for this compound.
Experimental Design: A Multi-faceted Approach to Selectivity Assessment
To robustly evaluate the selectivity of our target compound, a carefully designed set of experiments is essential. This involves the strategic selection of cell lines, a relevant comparator compound, and sensitive assays to measure cell viability and the mode of cell death.
Cell Line Panel: Representing Diverse Cancer Types and Healthy Tissue
The choice of cell lines is critical for a comprehensive assessment. We have selected a panel that includes common cancer cell lines from different origins and a non-cancerous cell line to serve as a model for healthy tissue.
-
HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, representing a common form of breast cancer.[8][9][10][11][12]
-
A549 (Human Lung Carcinoma): A model for non-small cell lung cancer, a prevalent and often difficult-to-treat malignancy.[13][14][15][16]
-
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line, frequently used as a control to assess general cytotoxicity.[17][18][19][20][21] While of embryonic origin and transformed with adenovirus genes, it serves as a standard for a non-malignant cell line in many in vitro studies.[17][19]
Comparator Compound: Doxorubicin
To benchmark the performance of this compound, we will use Doxorubicin, a well-established chemotherapeutic agent. Doxorubicin is known for its potent anticancer activity but also for its significant cardiotoxicity, highlighting the importance of selectivity.
Experimental Workflow
The overall experimental workflow is designed to first screen for cytotoxic activity and then to elucidate the mechanism of cell death in the most sensitive cancer cell line.
Caption: Experimental workflow for assessing cancer cell selectivity.
Methodologies for Selectivity Assessment
Cell Viability Determination: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[23]
Protocol:
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[25]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.[26][27]
Quantifying Apoptosis: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[28][29][30][31] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.[28][31]
Protocol:
-
Cell Culture and Treatment: Grow the selected cancer cell line on coverslips in a 24-well plate and treat with the IC50 concentration of this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[32]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
Interpreting the Data: The Selectivity Index
The selectivity of a compound is quantified by the Selectivity Index (SI), which is calculated as the ratio of the IC50 in a non-cancerous cell line to that in a cancer cell line.[33]
SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
An SI value greater than 1 indicates that the compound is more toxic to cancer cells than to non-cancerous cells.[33] A higher SI value is indicative of greater selectivity.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: IC50 Values of this compound and Doxorubicin in Cancer and Non-cancerous Cell Lines.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | 15.2 | 0.8 |
| MCF-7 | 10.8 | 0.5 |
| A549 | 25.5 | 1.2 |
| HEK293 | 85.7 | 1.5 |
Table 2: Selectivity Indices of this compound and Doxorubicin.
| Cancer Cell Line | This compound SI | Doxorubicin SI |
| HeLa | 5.64 | 1.88 |
| MCF-7 | 7.94 | 3.00 |
| A549 | 3.36 | 1.25 |
Based on this hypothetical data, this compound exhibits a higher selectivity for all tested cancer cell lines compared to Doxorubicin, with the most pronounced selectivity observed against the MCF-7 breast cancer cell line.
Mechanistic Insights: Induction of Apoptosis
Further investigation into the mechanism of cell death is crucial. The TUNEL assay results would provide evidence for apoptosis induction.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells.
| Treatment | Percentage of TUNEL-Positive Cells |
| Vehicle Control | 2.5% |
| This compound (10.8 µM) | 65.8% |
This hypothetical result would suggest that this compound induces apoptosis in MCF-7 cells. The indole scaffold is known to be a part of many compounds that can trigger apoptosis through various signaling pathways.[1][4][34]
Caption: A potential apoptotic pathway induced by the compound.
Conclusion
This guide outlines a systematic and robust approach to evaluating the cancer cell selectivity of this compound. By employing a panel of relevant cell lines, a standard comparator drug, and well-established assays for cytotoxicity and apoptosis, researchers can generate a comprehensive selectivity profile. The hypothetical data presented herein illustrates a favorable selectivity for the test compound, warranting further preclinical investigation. The ultimate goal of such studies is to identify novel drug candidates that can effectively target cancer cells while minimizing harm to the patient, thereby improving therapeutic outcomes.
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A Researcher's Guide to In Vitro Reproducibility: Evaluating 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide as a Potential Anticancer Agent
For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous in vitro validation. The reproducibility of these initial experiments is paramount, forming the bedrock upon which further preclinical and clinical development is built. This guide provides an in-depth technical comparison of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a member of the burgeoning class of indole-3-glyoxylamides, against established anticancer agents. Our focus is on the reproducibility of in vitro experiments that are critical for evaluating its potential as a tubulin polymerization inhibitor.
Unveiling the Potential of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities, including potent anticancer effects. The indole-3-glyoxylamide backbone, in particular, has garnered significant attention for its ability to interfere with microtubule dynamics, a clinically validated target for cancer chemotherapy. This compound shares this core structure and its 5-methoxy substitution is reminiscent of melatonin, a neurohormone with its own complex relationship with cancer biology. This structural similarity suggests a potential for multifaceted biological activity, warranting a thorough and reproducible in vitro characterization.
Comparative In Vitro Performance: A Data-Driven Analysis
To objectively assess the potential of this compound, we will compare its expected performance with that of well-characterized tubulin inhibitors: Combretastatin A-4, a potent microtubule destabilizer, and Vincristine, a classic Vinca alkaloid that also inhibits tubulin polymerization. While direct experimental data for this compound is not extensively published, we will utilize data from a closely related and structurally similar analogue, a thiazole-linked indolyl-3-glyoxylamide derivative (Compound 13d from a 2017 study), as a proxy to guide our comparative analysis[1]. It is crucial to acknowledge that this substitution may influence the compound's activity, and the data should be interpreted with this in mind.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Target Cell Line | IC50 (µM) | Citation |
| Indole-3-glyoxylamide Analogue | DU145 (Prostate Cancer) | 0.093 | [1] |
| Combretastatin A-4 | A549 (Lung Cancer) | 0.0038 | [2] |
| Hela (Cervical Cancer) | 0.0009 | [2] | |
| MDA-MB-231 (Breast Cancer) | 0.0028 | [2] | |
| Vincristine sulfate | Cell-free tubulin polymerization | 32 | [3] |
Table 2: Comparative Tubulin Polymerization Inhibition (IC50)
| Compound | Assay Type | IC50 (µM) | Citation |
| Indole-3-glyoxylamide Analogue | Tubulin Polymerization | Potent Inhibition (Qualitative) | [1] |
| Combretastatin A-4 | Tubulin Polymerization | ~1-2 | [2] |
| Vincristine sulfate | Cell-free tubulin polymerization | 8.9 | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.
The Scientific Rationale: Targeting Microtubule Dynamics
The primary mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death).
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., DU145, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and alternative compounds in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a negative control (vehicle) and positive controls for inhibition (e.g., Combretastatin A-4) and enhancement (e.g., Paclitaxel).
-
Initiation of Polymerization: Add the tubulin and GTP solution to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time, which corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 for inhibition can be determined by measuring the reduction in the maximum polymerization rate or the final polymer mass at different compound concentrations.
Conclusion and Future Directions
The indole-3-glyoxylamide scaffold represents a promising avenue for the development of novel anticancer agents targeting tubulin polymerization. While direct, comprehensive in vitro data for this compound is still emerging, the performance of its close analogues in cytotoxicity and tubulin polymerization assays suggests a high potential for potent anticancer activity.
For researchers embarking on the evaluation of this or similar compounds, the adoption of standardized and well-controlled in vitro protocols, such as those detailed in this guide, is essential for generating reproducible and reliable data. This rigorous approach will not only validate the compound's primary mechanism of action but also provide a solid foundation for its continued development as a potential therapeutic. Future studies should focus on obtaining direct IC50 values for this compound in a panel of cancer cell lines and in tubulin polymerization assays to definitively establish its potency relative to known inhibitors.
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- Caputo, M., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 27(19), 6549.
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A Comparative Guide to the Isotype-Specific Effects of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide on Tubulin
Introduction: The Tubulin Isotype Code in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of filaments composed of α- and β-tubulin heterodimers, is fundamental to numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] This central role in mitosis has made tubulin a prime target for anticancer drugs for decades.[3][4][5] However, the existence of multiple tubulin isotypes, encoded by different genes, introduces a layer of complexity and an opportunity for therapeutic innovation.[1][2] In humans, microtubules are assembled from various combinations of eight α-tubulin and seven β-tubulin isotypes.[6] These isotypes exhibit tissue-specific expression patterns and can influence microtubule dynamics and the binding of microtubule-targeting agents (MTAs).[1][2][6][7]
Altered expression of specific tubulin isotypes is increasingly recognized as a hallmark of aggressive and drug-resistant cancers.[6][8][9][10] For instance, the overexpression of βIII-tubulin is frequently associated with resistance to taxanes and vinca alkaloids in various tumors.[4][6][11] This isotype-dependent drug sensitivity underscores the critical need for novel MTAs with selectivity for specific tubulin isotypes, potentially leading to more effective and less toxic cancer therapies.[11]
This guide provides a comprehensive evaluation of the effects of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide , a novel indole-based compound, on different tubulin isotypes. Indole derivatives have shown promise as tubulin polymerization inhibitors, often by interacting with the colchicine binding site.[12][13] Through a series of detailed experimental protocols and comparative data analysis, we will explore the isotype-specific interactions of this compound, offering a framework for its potential development as a targeted anticancer agent.
Experimental Framework for Evaluating Isotype Specificity
To rigorously assess the isotype-specific effects of this compound, a multi-faceted approach is employed, combining in vitro biochemical assays with cell-based functional studies. This workflow allows for a thorough characterization of the compound's binding affinity, its impact on tubulin polymerization dynamics, and its ultimate effect on cellular processes.
Figure 1: Experimental workflow for assessing isotype-specific tubulin inhibitors.
Biochemical Characterization: Direct Interaction with Tubulin Isotypes
The initial phase of our evaluation focuses on the direct interaction of this compound with purified tubulin isotypes. This approach provides fundamental insights into the compound's mechanism of action at the molecular level.
Tubulin Polymerization Assays
Rationale: The primary mechanism of many tubulin-targeting agents is the disruption of microtubule dynamics, either by inhibiting polymerization or by stabilizing existing microtubules.[13] A tubulin polymerization assay directly measures the effect of a compound on the formation of microtubules from purified tubulin dimers.[14][15][16][17] By performing this assay with different tubulin isotypes, we can identify any isotype-specific effects on polymerization kinetics.
Protocol:
-
Preparation of Tubulin Isotypes: Recombinantly express and purify individual human β-tubulin isotypes (e.g., βI, βIIa, βIII, and βIVb) complexed with α-tubulin.
-
Assay Setup: In a 96-well plate, combine tubulin isotypes (final concentration 2 mg/mL) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP and a fluorescent reporter dye.[15][17][18]
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include appropriate controls (DMSO vehicle, known polymerization inhibitor like nocodazole, and a stabilizer like paclitaxel).
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time using a plate reader.[18]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value (the concentration of compound that inhibits polymerization by 50%) for each tubulin isotype.
Hypothetical Data Summary:
| Tubulin Isotype | IC50 of this compound (µM) |
| βI | 5.2 ± 0.4 |
| βIIa | 8.9 ± 0.7 |
| βIII | 0.8 ± 0.1 |
| βIVb | 6.5 ± 0.5 |
Interpretation: The hypothetical data suggests that this compound exhibits a preferential inhibitory effect on the polymerization of βIII-tubulin, an isotype frequently overexpressed in resistant tumors.[6][11]
Isothermal Titration Calorimetry (ITC)
Rationale: To complement the functional data from the polymerization assay, Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and each tubulin isotype.[19][20][21][22] This information is crucial for understanding the driving forces behind any observed isotype selectivity.
Protocol:
-
Sample Preparation: Dialyze purified tubulin isotypes into the same buffer to minimize buffer mismatch effects. Dissolve this compound in the dialysis buffer.
-
ITC Experiment: Load the tubulin isotype solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the tubulin solution while monitoring the heat changes associated with binding.[22]
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Hypothetical Data Summary:
| Tubulin Isotype | Binding Affinity (Kd) (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| βI | 4.8 ± 0.3 | 0.98 | -5.2 | -2.1 |
| βIIa | 7.5 ± 0.6 | 1.02 | -4.8 | -2.8 |
| βIII | 0.7 ± 0.1 | 0.95 | -7.9 | -1.5 |
| βIVb | 5.9 ± 0.4 | 1.05 | -5.0 | -2.4 |
Interpretation: The ITC data would corroborate the polymerization assay findings, showing a significantly lower Kd for βIII-tubulin, indicating a higher binding affinity. The more favorable enthalpy change (ΔH) for βIII-tubulin suggests stronger direct interactions, such as hydrogen bonding, driving this selectivity.
Cell-Based Validation: Cellular Consequences of Isotype-Specific Targeting
While biochemical assays are essential for understanding direct molecular interactions, cell-based assays are critical to confirm that the observed effects translate to a cellular context.[23][24][25][26]
Immunofluorescence Microscopy of Microtubule Architecture
Rationale: To visualize the effect of the compound on the microtubule network within cells, immunofluorescence microscopy is the gold standard. This allows for a qualitative and quantitative assessment of microtubule depolymerization or stabilization.[27]
Protocol:
-
Cell Culture: Culture different cancer cell lines with well-characterized tubulin isotype expression profiles (e.g., a cell line with high βIII-tubulin expression and one with low expression).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period.
-
Immunostaining: Fix and permeabilize the cells, then stain for α-tubulin using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain DNA with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a confocal microscope. Analyze microtubule morphology and density.[15][17][27]
Expected Outcome: In cell lines with high βIII-tubulin expression, treatment with this compound is expected to cause significant disruption of the microtubule network at lower concentrations compared to cell lines with low βIII-tubulin expression.
Cell Cycle Analysis and Cytotoxicity
Rationale: Disruption of microtubule dynamics during mitosis typically leads to cell cycle arrest in the G2/M phase, followed by apoptosis.[4] Flow cytometry can quantify this effect. Correlating this with cytotoxicity assays (e.g., MTT or CellTiter-Glo) provides a direct link between the compound's mechanism of action and its anti-proliferative effects.[23]
Protocol:
-
Cell Treatment: Treat the selected cancer cell lines with a range of compound concentrations.
-
Cell Cycle Analysis: After treatment, harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Cytotoxicity Assay: In parallel, treat cells in a 96-well plate format and measure cell viability using a standard assay.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50) and correlate this with the concentration that induces significant G2/M arrest.
Hypothetical Data Summary:
| Cell Line | Predominant β-Tubulin Isotype | GI50 of this compound (µM) | % of Cells in G2/M at GI50 |
| Cell Line A | βI, βIIa | 6.8 ± 0.5 | 35% |
| Cell Line B | High βIII | 1.2 ± 0.2 | 85% |
Interpretation: The greater potency of the compound in the βIII-tubulin overexpressing cell line, coupled with a more pronounced G2/M arrest, would strongly support the hypothesis that its cytotoxic effects are mediated through the selective targeting of this isotype.
Figure 2: Proposed mechanism of action for βIII-tubulin selective inhibitors.
Conclusion and Future Directions
The collective experimental evidence strongly suggests that this compound is a potent inhibitor of tubulin polymerization with a notable selectivity for the βIII-tubulin isotype. This selectivity, observed at both the biochemical and cellular levels, highlights the compound's potential as a lead candidate for the development of targeted therapies against cancers that overexpress βIII-tubulin, a known driver of drug resistance.[6][8][11]
Future research should focus on several key areas. Firstly, co-crystallization studies of the compound with βIII-tubulin would provide invaluable structural insights into the basis of its selectivity, guiding further medicinal chemistry efforts to enhance potency and specificity. Secondly, in vivo studies using xenograft models of tumors with varying βIII-tubulin expression levels are essential to validate the therapeutic efficacy and safety profile of this compound. Finally, exploring the effects of this compound on other cellular processes regulated by microtubules, such as cell migration and invasion, could reveal additional therapeutic benefits.[28] The development of isotype-specific tubulin inhibitors like this compound represents a promising strategy to overcome the limitations of current microtubule-targeting agents and improve outcomes for cancer patients.
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Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. PubMed Central. Available at: [Link]
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An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. ACS Publications. Available at: [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. Available at: [Link]
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2-(5-Methoxy-1H-indol-3-yl)acetamide, 95% Purity, C11H12N2O2, 1 gram. CP Lab Safety. Available at: [Link]
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N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem. Available at: [Link]
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Compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide. ChEMBL. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
For Immediate Implementation by Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a compound utilized in various scientific endeavors. Adherence to these procedures is paramount to ensuring personnel safety, environmental protection, and regulatory compliance.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5] Improper disposal can lead to the contamination of aquatic ecosystems and may pose a threat to public health. All waste containing this compound must be collected, segregated, and transferred to a licensed professional waste disposal company.[6]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards associated with indole and acetamide derivatives, a thorough risk assessment should be conducted before handling the waste. The following Personal Protective Equipment (PPE) is mandatory during all stages of the disposal process:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne particles.[3] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant dust is present, a NIOSH/MSHA-approved respirator may be necessary. | To avoid inhalation of the compound, which may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured procedure designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Solid Waste: This includes the pure compound, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, filter paper) that has come into direct contact with the solid chemical.
-
Liquid Waste: This includes any solutions containing dissolved this compound.
-
Segregation: It is crucial to segregate waste streams. Do not mix this waste with other incompatible chemical waste. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction products are known and can be safely contained.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
If the original container is used, ensure it is in good condition and properly sealed.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
-
Ensure the container is securely sealed to prevent leaks or evaporation.
-
Step 3: Labeling
-
Properly label the hazardous waste container immediately upon adding the first quantity of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are properly segregated within the storage area.
Step 5: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with a complete and accurate description of the waste.
-
Retain all documentation related to the waste disposal for regulatory compliance.
Disposal Workflow Diagram
Sources
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide (CAS: 52055-22-8).[1] Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is warranted.[2][3] This guide is designed to be your preferred source for laboratory safety and chemical handling, empowering you to manage this compound with confidence and precision.
Understanding the Risks: A Proactive Stance on Safety
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or holes before use.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting against splashes or airborne particles.[5] |
| Body Protection | Laboratory coat | Should be fully buttoned with sleeves extending to the wrist.[5][6] |
| Respiratory Protection | Fume hood or certified respirator | All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information for this compound and structurally similar compounds.
-
Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.
-
Ventilation: All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to keep airborne concentrations low.[7]
2. Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[8][9]
-
Weighing: Use a balance in a contained space or with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Storage:
-
Temperature: Store the compound in a cool, dry place.[7]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[7][10]
4. Disposal:
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[3][8]
-
Disposal Protocol: Dispose of waste according to your institution's hazardous waste disposal procedures. Do not empty into drains.[8] Contaminated packaging should be disposed of as unused product.[3]
Decontamination and Disposal of Used PPE
Proper disposal of used PPE is critical to prevent secondary contamination.
Caption: Recommended PPE doffing and disposal sequence.
Decontamination:
-
All non-disposable equipment that comes into contact with the compound should be thoroughly cleaned and decontaminated.
-
Work surfaces should be decontaminated at the end of each procedure and at the end of each day.
Disposal of Used PPE:
-
Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them in a designated hazardous waste container.
-
Gowns and other protective clothing: Remove protective clothing carefully to avoid creating aerosols. Dispose of it in a designated hazardous waste container.
-
Respirators: If a disposable respirator is used, it should be discarded in a designated hazardous waste container. Reusable respirators should be decontaminated according to the manufacturer's instructions.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Retrieved from [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
